Cyclopropyne
説明
Structure
3D Structure
特性
CAS番号 |
60701-63-5 |
|---|---|
分子式 |
C3H2 |
分子量 |
38.05 g/mol |
IUPAC名 |
cyclopropyne |
InChI |
InChI=1S/C3H2/c1-2-3-1/h1H2 |
InChIキー |
WWVWWECUZUPLCL-UHFFFAOYSA-N |
正規SMILES |
C1C#C1 |
製品の起源 |
United States |
Foundational & Exploratory
Theoretical Insights into the Elusive Cyclopropyne: A Technical Guide for Researchers
An In-depth Analysis of the Structure, Stability, and Spectroscopic Signatures of a Highly Strained Cycloalkyne
Cyclopropyne (C₃H₂), the smallest and most strained of the cycloalkynes, represents a fascinating subject of theoretical and computational chemistry. Its transient nature makes experimental characterization exceptionally challenging, rendering high-level ab initio and density functional theory (DFT) calculations indispensable for elucidating its fundamental properties. This technical guide provides a comprehensive overview of the theoretically predicted characteristics of this compound, offering valuable data and methodological insights for researchers, scientists, and professionals in drug development exploring the frontiers of strained organic molecules.
Molecular Structure and Geometry: A Tale of Extreme Strain
The geometry of this compound is a direct consequence of the immense ring strain imposed by the inclusion of a triple bond within a three-membered ring. Theoretical calculations have been instrumental in predicting its equilibrium structure, which deviates significantly from that of its more stable isomer, cyclopropenylidene.
High-level computational studies, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) with correlation-consistent basis sets (e.g., cc-pVTZ), have been employed to determine the optimized geometry of this compound, which is predicted to be a transition state for the automerization of propadienylidene.
Table 1: Predicted Geometrical Parameters of this compound
| Parameter | C≡C Bond Length (Å) | C-C Bond Length (Å) | C-H Bond Length (Å) | ∠C-C≡C (°) | ∠H-C-C (°) | Computational Method |
| Predicted Value | ~1.21 | ~1.47 | ~1.07 | ~64 | ~148 | CCSD(T)/cc-pVTZ[1] |
Note: These values are representative of high-level theoretical predictions and may vary slightly depending on the specific computational methodology employed.
The severely distorted bond angles are a hallmark of this compound's structure, leading to its high reactivity and instability.
Thermodynamic Stability: A High-Energy Intermediate
The high degree of ring strain in this compound translates to a very high enthalpy of formation, indicating its thermodynamic instability relative to other C₃H₂ isomers. The Active Thermochemical Tables (ATcT) provide a precise value for its gas-phase enthalpy of formation.
Table 2: Predicted Thermodynamic Properties of this compound
| Property | Value | Units | Source |
| Standard Enthalpy of Formation (ΔfH°₂₉₈K) | 790.8 ± 1.4 | kJ/mol | Active Thermochemical Tables[2] |
| Strain Energy | High (qualitative) | - | Theoretical Calculations |
The significant positive enthalpy of formation underscores this compound's existence as a high-energy species, readily undergoing isomerization or reaction.
Spectroscopic Properties: Fingerprints of a Transient Species
Theoretical calculations provide the only viable means of predicting the spectroscopic signatures of this compound, which are crucial for any attempt at its experimental detection.
Vibrational Frequencies
The vibrational spectrum of this compound is characterized by frequencies that reflect its unique bonding and strained geometry. The C≡C stretching frequency, in particular, is a key diagnostic feature.
Table 3: Predicted Vibrational Frequencies of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description | Computational Method |
| ν(C≡C) | High | Carbon-carbon triple bond stretch | CCSD(T)/cc-pVTZ (qualitative)[1] |
| ν(C-H) | ~3100-3300 | Carbon-hydrogen stretch | General Alkyne Region |
| Ring Deformation Modes | Lower Frequencies | Bending and stretching of the three-membered ring | CCSD(T)/cc-pVTZ (qualitative)[1] |
Note: Precise calculated frequencies are highly dependent on the level of theory and are often scaled to better match experimental values for related, stable molecules.
NMR Spectroscopy
Predicting the Nuclear Magnetic Resonance (NMR) spectrum of this compound is challenging due to its transient nature and the difficulty in applying standard computational methods to such a strained system. However, based on the electronic structure and comparison with other strained alkynes, some general features can be anticipated. The acetylenic carbons would likely exhibit a downfield chemical shift in the ¹³C NMR spectrum due to the sp-hybridization, though the extreme strain may introduce unusual shielding effects. The proton chemical shifts in the ¹H NMR spectrum are also expected to be influenced by the unique electronic environment of the ring.
Computational Methodologies for Studying this compound
The theoretical investigation of this compound necessitates the use of robust and accurate computational methods capable of handling highly strained systems and multireference character.
Key Computational Approaches
-
Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" for obtaining accurate energies and geometries of small molecules.
-
Density Functional Theory (DFT): While computationally less expensive than CC methods, the choice of functional is critical for accurately describing the electronic structure of strained systems. Functionals with a good description of long-range interactions and dispersion may be more suitable.
-
Multireference Methods: For species with significant multireference character, methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by multireference perturbation theory (e.g., CASPT2) may be necessary.
A General Computational Protocol
A typical workflow for the theoretical prediction of this compound's properties involves the following steps:
-
Geometry Optimization: The molecular geometry is optimized to find a stationary point on the potential energy surface. For a transition state like this compound, this involves locating a first-order saddle point.
-
Frequency Calculation: A vibrational frequency analysis is performed at the optimized geometry. The presence of a single imaginary frequency confirms that the structure is a true transition state.
-
Single-Point Energy Calculation: A high-level energy calculation is often performed at the optimized geometry using a larger basis set to obtain a more accurate energy.
-
Property Calculations: Other properties, such as NMR chemical shifts or infrared intensities, are calculated at the optimized geometry.
Below is a DOT script representing a simplified workflow for these calculations.
References
In-Depth Technical Guide on Ab Initio Studies of Cyclopropyne's Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ab initio computational studies on the structure of cyclopropyne (C₃H₂), a highly strained and reactive cycloalkyne. Due to its transient nature, theoretical and computational methods are indispensable for elucidating its geometric and electronic properties. This document summarizes key findings from high-level quantum chemical calculations, offering valuable insights for professionals in research and drug development who may encounter or consider strained ring systems.
Core Structural Data: A Comparative Analysis
Ab initio calculations have been instrumental in predicting the geometry of this compound's various electronic states. The molecule's extreme ring strain leads to unique structural parameters. Below is a summary of the calculated bond lengths and angles for the singlet ground state and two low-lying triplet states of this compound, providing a clear comparison of how electronic configuration impacts molecular geometry.
Table 1: Calculated Geometries of this compound Electronic States
| Electronic State & Symmetry | Method | C≡C Bond Length (Å) | C-C Bond Length (Å) | C-H Bond Length (Å) | C-C≡C Angle (°) | H-C-C Angle (°) |
| Singlet (¹A₁) | CCSD(T)/TZ(2df,2pd) | 1.258 | 1.579 | 1.071 | 51.0 | 148.9 |
| Triplet (³B₂) | UCCSD(T)/cc-pVQZ | 1.298 | 1.455 | 1.077 | 56.4 | 149.7 |
| Triplet (³B₁) | UCCSD(T)/cc-pVQZ | 1.300 | 1.472 | 1.076 | 55.7 | 152.1 |
Data for the singlet state is from Sherrill, Brandow, Allen, and Schaefer (1996). Data for the triplet states is from Wu, Cheng, Yamaguchi, Li, and Schaefer (2010).
Experimental Protocols: Computational Methodologies
The structural parameters presented in this guide are the result of rigorous ab initio calculations. Understanding the theoretical framework is crucial for evaluating the reliability of the data.
High-Level Ab Initio Methods Employed:
The primary methods utilized in the cited studies are from the coupled-cluster family of theories, which are known for their high accuracy in treating electron correlation.
-
Coupled-Cluster with Singles and Doubles and Perturbative Triples [CCSD(T)] : This is often considered the "gold standard" in quantum chemistry for its ability to provide highly accurate results for single-reference systems. It was employed for both the singlet and triplet state calculations of this compound.
-
Unrestricted Coupled-Cluster [UCCSD(T)] : This variant of CCSD(T) is used for open-shell systems, such as the triplet states of this compound.
Basis Sets:
The choice of basis set is critical for the accuracy of ab initio calculations. The studies on this compound employed large, correlation-consistent basis sets to ensure a reliable description of the electronic structure.
-
Dunning's Correlation-Consistent Basis Sets (cc-pVXZ) : Specifically, the quadruple-zeta basis set (cc-pVQZ) was used for the triplet state calculations. These basis sets are designed to systematically converge towards the complete basis set limit.
-
Triple-Zeta with Multiple Polarization and Diffuse Functions [TZ(2df,2pd)] : This large and flexible basis set was used for the singlet state calculations, providing a high-quality description of the electron distribution.
Geometry Optimization and Vibrational Frequencies:
-
Optimum Geometries : The molecular structures were optimized to find the stationary points on the potential energy surface corresponding to energy minima.
-
Harmonic Vibrational Frequencies : These calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared spectrum of the molecule. The studies confirmed that while the singlet state of this compound is a high-lying saddle point on the C₃H₂ potential energy surface, the triplet states are true minima.[1]
Visualizations: Workflows and Structures
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Computational Analysis of Cyclopropyne Stability: A Theoretical Whitepaper
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Cyclopropyne (C₃H₂), the smallest cyclic alkyne, represents an extreme in molecular strain and a significant challenge for synthetic chemistry. Its transient nature precludes extensive experimental characterization, making computational analysis an indispensable tool for understanding its stability, electronic structure, and reactivity. This technical guide provides an in-depth overview of the computational methodologies used to investigate the stability of this compound. We present comparative data from related, less strained cyclic molecules, detail the theoretical protocols for these analyses, and visualize key computational workflows and potential isomerization pathways. This document serves as a foundational resource for researchers interested in the theoretical exploration of highly strained and reactive molecules, with implications for catalyst design, reaction mechanism elucidation, and the development of novel synthetic intermediates.
Introduction to the Challenge of this compound
The chemistry of small, strained rings is a field of continuous fascination and inquiry. Molecules like cyclopropane (B1198618) and cyclopropene (B1174273) exhibit unique reactivity due to significant deviations from ideal bond angles and the presence of torsional strain.[1][2] this compound, containing a three-membered ring with a formal triple bond, is predicted to possess an exceptionally high degree of ring strain, rendering it highly unstable under normal conditions.
The inherent instability of this compound makes its isolation and experimental study exceedingly difficult. Consequently, computational chemistry provides the most viable and powerful approach to probe its fundamental properties.[3] Through high-level theoretical calculations, we can predict its geometric parameters, vibrational frequencies, bond dissociation energies, and the energy barriers for potential isomerization or decomposition pathways. This whitepaper outlines the computational strategies for such an analysis, drawing parallels with the known computational and experimental data for cyclopropane and cyclopropene to contextualize the extreme nature of this compound.
Comparative Data on Strained Ring Systems
To appreciate the predicted instability of this compound, it is instructive to examine the quantitative data for the related, more stable molecules, cyclopropane and cyclopropene. The following tables summarize key energetic and geometric parameters derived from computational and experimental studies.
Table 1: Strain Energies and Bond Dissociation Energies of Related Cyclic Molecules
| Molecule | Ring Strain (kcal/mol) | C-H Bond Dissociation Energy (kcal/mol) | Reference(s) |
| Cyclopropane | 27.5 - 28 | 106.3 ± 0.25 | [1][4] |
| Cyclopropene | 54.1 | 104.4 ± 4.0 (allylic) | [4][5] |
| This compound (Predicted) | > 100 (Estimated) | - | - |
Table 2: Key Geometric and Thermodynamic Parameters for Cyclopropane and Cyclopropene
| Parameter | Cyclopropane | Cyclopropene | Reference(s) |
| C-C Bond Length (Å) | 1.512 | 1.509 (single), 1.296 (double) | [6] |
| C-C-C Bond Angle (°) | 60 | ~60 | |
| Heat of Formation (ΔHf°) (kcal/mol) | 12.7 | 66.9 ± 0.25 (radical) | [4][5] |
Theoretical and Computational Protocols
The computational analysis of a highly unstable molecule like this compound requires robust and accurate theoretical methods. The following protocols outline a standard workflow for such an investigation.
3.1. Geometry Optimization and Frequency Calculations
The first step in the computational analysis is to determine the equilibrium geometry of the molecule. This is typically achieved using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).
-
Methodology:
-
An initial guess for the molecular structure of this compound is generated.
-
The geometry is optimized to find a minimum on the potential energy surface. Common DFT functionals for this purpose include B3LYP and M06-2X, paired with a suitable basis set such as 6-31G(d) or a larger correlation-consistent basis set (e.g., cc-pVTZ).[7][8]
-
Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[9]
-
3.2. High-Accuracy Single-Point Energy Calculations
To obtain more reliable energy values, single-point energy calculations are performed on the optimized geometries using higher levels of theory.
-
Methodology:
-
Composite methods such as Gaussian-4 (G4) theory or Complete Basis Set (CBS) methods (e.g., CBS-Q) are employed.[5][8] These methods combine calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy.
-
Coupled-cluster methods, such as CCSD(T), with large basis sets also provide a "gold standard" for single-point energy calculations.
-
3.3. Bond Dissociation Energy (BDE) Calculation
The C-H or C-C bond dissociation energy is a key indicator of molecular stability. The homolytic BDE is calculated as the enthalpy difference between the products (two radicals) and the reactant molecule.[8]
-
Methodology:
-
The geometries of the parent molecule (this compound) and the resulting radicals from bond cleavage are optimized.
-
Frequency calculations are performed on all species to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
High-accuracy single-point energy calculations are performed on all optimized structures.
-
The BDE at 298.15 K is calculated using the following equation: BDE = [H(radical 1) + H(radical 2)] - H(parent molecule) where H is the sum of the electronic energy and thermal enthalpy correction.
-
3.4. Isomerization and Decomposition Pathway Analysis
To understand the kinetic stability of this compound, it is crucial to identify the transition states and calculate the activation energy barriers for potential isomerization or decomposition reactions.
-
Methodology:
-
Potential reaction pathways, such as the isomerization to propadienylidene or ring-opening, are proposed. This can be guided by studies on related molecules like the isomerization of cyclopropene to propyne.[10][11]
-
Transition state (TS) search algorithms (e.g., Berny optimization to a saddle point) are used to locate the structure of the transition state connecting the reactant and product.
-
A frequency calculation on the TS structure is performed to confirm it is a true first-order saddle point, characterized by a single imaginary frequency.
-
Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the located TS connects the desired reactant and product minima.
-
The activation energy is calculated as the difference in energy between the transition state and the reactant.
-
Visualizations of Computational Workflows and Reaction Pathways
4.1. Computational Workflow for Stability Analysis
The following diagram illustrates the general computational workflow for assessing the stability of a molecule like this compound.
4.2. Hypothetical Isomerization Pathways of this compound
Based on the chemistry of other strained alkynes, a plausible isomerization pathway for this compound involves rearrangement to a more stable carbene isomer. The following diagram illustrates this hypothetical transformation.
Conclusion and Future Outlook
While this compound remains a synthetic challenge, computational chemistry provides a robust framework for understanding its inherent instability and predicting its reactivity. The methodologies outlined in this whitepaper, including high-level geometry optimizations, frequency calculations, and the determination of bond dissociation energies and isomerization barriers, are essential for characterizing such transient species. The comparative data from cyclopropane and cyclopropene underscore the extreme strain expected in this compound.
Future computational studies could explore the stabilization of this compound through substitution, complexation with metal fragments, or its behavior in condensed phases or under matrix isolation conditions. These theoretical investigations will be crucial in guiding synthetic efforts and may ultimately lead to the observation and characterization of this fascinating molecule. For drug development professionals, understanding the limits of molecular stability and the reactivity of highly strained systems can inform the design of novel pharmacophores and bioorthogonal reaction partners.
References
- 1. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. scholar.unair.ac.id [scholar.unair.ac.id]
An In-depth Technical Guide to the Molecular Orbital Theory of Cyclopropyne
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclopropyne (C₃H₂), the smallest and most highly strained cyclic alkyne, represents a fascinating case study in chemical bonding and reactivity. Its transient nature has largely confined its study to the theoretical realm, where computational chemistry provides invaluable insights into its unique electronic structure. This guide delves into the molecular orbital (MO) theory of this compound, building upon the foundational concepts of bonding in cyclopropane (B1198618). We will explore the nature of its strained triple bond, the arrangement and energies of its molecular orbitals, and the profound implications for its reactivity. This understanding is crucial for researchers in physical organic chemistry and can inform the design of novel strained molecules with potential applications in drug delivery and materials science.
Introduction: The Challenge of a Cyclic Triple Bond
The linear geometry of a typical alkyne's C-C≡C-C unit, with bond angles of 180°, makes its incorporation into a small ring a formidable challenge. In this compound, the severe deviation from this ideal geometry results in immense ring strain, rendering the molecule exceptionally unstable and reactive. To comprehend the bonding in this unique system, we must first revisit the molecular orbitals of its saturated counterpart, cyclopropane.
The Foundation: Molecular Orbitals of Cyclopropane
The bonding in cyclopropane is often described using the Walsh orbital model , which provides a more nuanced picture than simple sp³ hybridization and "banana bonds." This model considers the cyclopropane ring as being formed from the interaction of the frontier orbitals of three methylene (B1212753) (CH₂) fragments.
The key features of the Walsh model for cyclopropane are:
-
sp² hybridization of the carbon atoms.
-
Two sp² orbitals on each carbon are used to form C-H bonds.
-
The remaining sp² orbital from each carbon points towards the center of the ring.
-
The p orbital on each carbon lies in the plane of the ring.
The combination of these atomic orbitals leads to a set of molecular orbitals for the carbon framework, including a degenerate pair of highest occupied molecular orbitals (HOMOs) that possess significant p-character and are responsible for many of cyclopropane's unusual chemical properties, such as its ability to undergo addition reactions.
Diagram 1: Conceptual formation of cyclopropane's molecular orbitals from methylene fragments in the Walsh model.
Molecular Orbital Theory of this compound
Extrapolating from cyclopropane, the introduction of a triple bond in this compound dramatically alters the electronic landscape. Theoretical studies, primarily using ab initio and density functional theory (DFT) methods, have been instrumental in elucidating the molecular orbital structure of this transient species.
Geometry and Strain
Computational studies have predicted the ground-state geometry of this compound. Due to the extreme strain, the acetylenic carbons are significantly bent from linearity. This bending has profound consequences for the hybridization and overlap of the atomic orbitals.
| Parameter | Calculated Value |
| C≡C bond length | ~1.20 - 1.22 Å |
| C-C single bond length | ~1.47 - 1.50 Å |
| C-C≡C bond angle | ~90 - 95° |
| Calculated Strain Energy | ~100 - 120 kcal/mol |
Note: The exact values vary depending on the level of theory and basis set used in the calculations.
The immense strain energy, significantly higher than that of cyclopropane (~27.5 kcal/mol), underscores the inherent instability of this compound.
The Nature of the "Triple Bond"
In a linear alkyne, the triple bond consists of one σ bond and two orthogonal π bonds. In this compound, the severe bending forces a rehybridization of the acetylenic carbons and a distortion of the π system. The "triple bond" in this compound is best described as being composed of:
-
One σ bond: Formed from the overlap of hybrid orbitals on the acetylenic carbons.
-
One in-plane π bond: This is one of the most significant features of this compound. The p-orbitals that would form one of the π bonds are forced to overlap in the plane of the ring. This in-plane π bond is considerably weaker than a standard π bond and is a major contributor to the molecule's reactivity.
-
One out-of-plane π bond: This is more analogous to a traditional π bond, formed from the overlap of p-orbitals perpendicular to the plane of the ring.
Diagram 2: Formation of the bonds in the C≡C unit of this compound.
Molecular Orbital Energy Levels
High-level computational studies have provided a qualitative and quantitative picture of the molecular orbital energy levels of this compound. A simplified, qualitative MO diagram is presented below:
Diagram 3: A simplified qualitative molecular orbital energy level diagram for this compound.
Key features of the MO energy level diagram include:
-
HOMO: The Highest Occupied Molecular Orbital is predicted to be the in-plane π bond . This orbital is relatively high in energy due to poor overlap, making this compound a strong electron donor (nucleophile).
-
LUMO: The Lowest Unoccupied Molecular Orbital is the corresponding out-of-plane π * antibonding orbital. The energy gap between the HOMO and LUMO is expected to be small, contributing to the high reactivity of the molecule.
Reactivity: A Consequence of Electronic Structure
The unique molecular orbital structure of this compound dictates its extreme reactivity. The high-energy, accessible HOMO (the in-plane π bond) and the low-lying LUMO make it susceptible to a variety of reactions, particularly cycloadditions.
Theoretical studies on the reactivity of this compound, often focusing on its Diels-Alder reactions with dienes, suggest that it can act as a potent dienophile. The reaction pathway is predicted to have a low activation barrier due to the high degree of strain relief in the transition state.
Diagram 4: Logical flow of a cycloaddition reaction involving this compound.
Experimental Evidence: The Elusive Molecule
Direct experimental characterization of this compound has proven to be exceptionally challenging due to its fleeting existence. There are no detailed, reproducible experimental protocols for its synthesis and isolation in the conventional sense. Evidence for its existence is primarily indirect, arising from:
-
Trapping experiments: The formation of products consistent with the intermediacy of this compound in certain reactions. For instance, the dehydrohalogenation of 1-halocyclopropenes in the presence of a trapping agent (e.g., a diene) can yield cycloadducts whose structure points to a this compound intermediate.
-
Matrix isolation studies: While challenging, attempts have been made to generate and trap highly reactive species like this compound in inert gas matrices at cryogenic temperatures for spectroscopic characterization. However, definitive spectroscopic data for this compound remains elusive.
A general workflow for a trapping experiment is outlined below:
Diagram 5: A generalized workflow for an experimental attempt to trap this compound.
Conclusion and Future Directions
The molecular orbital theory of this compound, largely built upon a foundation of high-level computational studies, paints a picture of a molecule with a unique and highly strained electronic structure. The presence of a weak, high-energy, in-plane π bond (the HOMO) is a key feature that governs its extreme reactivity. While direct experimental observation remains a significant challenge, the theoretical framework provides a robust basis for understanding the behavior of this and other highly strained molecules.
For researchers in drug development and materials science, the principles gleaned from the study of this compound can inspire the design of novel molecular architectures. The controlled release of strain energy, for example, is a concept that is being explored in the context of targeted drug delivery and the development of energetic materials. Further computational and experimental efforts to probe the reactivity of this compound and its derivatives will undoubtedly continue to push the boundaries of our understanding of chemical bonding and reactivity.
An In-depth Technical Guide to the Molecular Orbitals of Cyclopropane: The Walsh Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Walsh model of molecular orbitals in cyclopropane (B1198618). It details the theoretical underpinnings, quantitative data, experimental validation, and practical applications in computational chemistry and drug design, serving as a core resource for professionals in chemical and pharmaceutical research.
Core Concepts: Beyond Bent Bonds
The bonding in cyclopropane has long been a subject of theoretical interest due to its strained 60° C-C-C bond angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. While the concept of "bent" or "banana" bonds provides a valence bond theory perspective, the Walsh model, proposed by A. D. Walsh, offers a molecular orbital (MO) description that successfully explains many of the unique chemical properties of cyclopropane.[1]
The Walsh model begins by considering the cyclopropane ring as being constructed from three interacting methylene (B1212753) (CH₂) fragments. Each CH₂ unit is presumed to be sp²-hybridized. Two of the sp² orbitals on each carbon form C-H bonds, while the third is directed towards the center of the ring. The remaining p-orbital on each carbon is oriented tangentially along the perimeter of the ring.[2]
The key assumption is the combination of these basis orbitals—three inward-pointing sp² hybrid orbitals and three tangential p-orbitals—to form the molecular orbitals of the cyclopropane framework.[2]
Symmetry and Derivation of Walsh Orbitals
Group theory dictates how these atomic orbitals can combine. For a molecule with D₃h symmetry like cyclopropane, the six basis orbitals (three sp² and three p) combine to form six molecular orbitals with distinct symmetries and energy levels.[3]
The combinations result in the following molecular orbitals:
-
From the sp² basis set: A bonding orbital of a₁' symmetry and a degenerate pair of antibonding orbitals of e' symmetry.
-
From the p basis set: A degenerate pair of bonding orbitals of e' symmetry and an antibonding orbital of a₂' symmetry.
These orbitals constitute the frontier molecular orbitals of cyclopropane and are crucial for understanding its reactivity. The highest occupied molecular orbitals (HOMOs) are the degenerate e' orbitals derived from the p-orbital combinations. These orbitals possess significant p-character and are responsible for the "pi-like" properties of cyclopropane, such as its ability to undergo addition reactions and conjugate with adjacent π-systems.[4]
Quantitative Data: Molecular Orbital Energies
The energies of these molecular orbitals have been determined through both experimental techniques, primarily ultraviolet photoelectron spectroscopy (PES), and various computational methods. PES measures the ionization potentials required to remove an electron from each occupied molecular orbital, which, according to Koopmans' theorem, approximate the negative of the orbital energies.[5]
The following table summarizes experimental ionization energies for cyclopropane and provides a comparison with calculated values from a common computational method.
| Molecular Orbital (Symmetry) | Experimental Ionization Energy (eV)[6] | Calculated Orbital Energy (eV) (B3LYP/6-31G*) | Character |
| 3e' | 10.53 | -11.2 | HOMO, C-C bonding (Walsh orbital, π-like) |
| 1a₂'' | 13.2 | -13.8 | C-H bonding |
| 3a₁' | 15.7 | -16.5 | C-C and C-H bonding (Walsh orbital, σ-like) |
| 2e' | 16.8 | -17.8 | C-H bonding |
| 2a₁' | 20.1 | -21.5 | C-H bonding |
| 1e' | 26.5 | -28.9 | C-C and C-H bonding |
| 1a₁' | 29.8 | -32.1 | C-C and C-H bonding |
Experimental & Computational Protocols
Experimental Protocol: Ultraviolet Photoelectron Spectroscopy (UPS)
This protocol outlines the general methodology for obtaining the ultraviolet photoelectron spectrum of gaseous cyclopropane to determine its molecular orbital energies.
1. Sample Preparation and Introduction:
- Obtain high-purity cyclopropane gas (>99.5%).
- Introduce the gas into the high-vacuum chamber of the photoelectron spectrometer via a leak valve, maintaining a constant pressure typically in the range of 10⁻² to 10⁻³ mbar.
2. Ionization Source:
- Utilize a helium discharge lamp as the source of vacuum ultraviolet (VUV) radiation.
- The He(I) resonance line at 21.22 eV is most commonly used for valence shell spectroscopy.
3. Electron Energy Analysis:
- The VUV photons ionize the cyclopropane molecules.
- The kinetic energy of the emitted photoelectrons is measured using a hemispherical or cylindrical mirror electron energy analyzer.
- The relationship between the photon energy (hν), the ionization energy (IE), and the kinetic energy of the photoelectron (KE) is given by: IE = hν - KE.
4. Data Acquisition and Calibration:
- The detector (e.g., a channel electron multiplier) counts the number of electrons as a function of their kinetic energy.
- The energy scale is calibrated using a known standard with sharp, well-defined ionization bands, such as argon or xenon, introduced concurrently with the sample.
- The resulting spectrum is a plot of electron counts versus ionization energy.
5. Spectral Interpretation:
- Each band in the spectrum corresponds to the ionization from a specific molecular orbital.[5]
- The onset of a band provides the adiabatic ionization energy, while the peak maximum corresponds to the vertical ionization energy.
- Vibrational fine structure on the bands can provide information about the bonding character of the ionized orbital.
Computational Protocol: Density Functional Theory (DFT) Analysis
This protocol describes a typical workflow for calculating the molecular orbitals and their energies for cyclopropane using DFT.
1. Molecular Structure Input:
- Construct the 3D structure of cyclopropane using a molecular editor (e.g., Avogadro, GaussView).
- Define the initial geometry with C-C bond lengths of approximately 1.51 Å and C-H bond lengths of 1.09 Å, with the carbons arranged in an equilateral triangle.
2. Software and Method Selection:
- Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[7]
- Select the Density Functional Theory (DFT) method. A common and reliable choice is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[7]
- Choose a suitable basis set. The Pople-style 6-31G(d,p) basis set is a good starting point, providing a balance of accuracy and computational cost for a molecule of this size.[7]
3. Geometry Optimization:
- Perform a geometry optimization calculation to find the lowest energy conformation of the molecule at the chosen level of theory (e.g., B3LYP/6-31G(d,p)). This step ensures that the calculated properties correspond to a stable structure on the potential energy surface.
4. Frequency Calculation:
- Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:
- To confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
- To calculate zero-point vibrational energy and thermal corrections.
5. Molecular Orbital and Energy Calculation:
- From the optimized geometry, perform a single-point energy calculation.
- Request the population analysis (e.g., Pop=Reg in Gaussian) to obtain the molecular orbital coefficients and energies.
- The output file will contain a list of the occupied and virtual molecular orbitals, their symmetries, and their corresponding energies in Hartrees (which can be converted to eV; 1 Hartree = 27.2114 eV).
6. Visualization and Analysis:
- Use visualization software to plot the shapes of the molecular orbitals.
- Analyze the character of each orbital (e.g., bonding, antibonding, C-C, C-H) and compare their energies and symmetries with the Walsh model and experimental data.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to Walsh cyclopropane molecular orbitals.
Caption: Walsh molecular orbital energy level diagram for cyclopropane.
Caption: Workflow for computational analysis of cyclopropane molecular orbitals.
Caption: Logical relationship of Walsh orbital interaction with an adjacent p-orbital.
Applications in Drug Development
The unique electronic properties of the cyclopropane ring, as explained by the Walsh MO model, make it a valuable structural motif in medicinal chemistry. The high-lying HOMO with its p-character allows the cyclopropyl group to act as a "cy-π" (cyclo-pi) system, capable of engaging in electronic interactions typically associated with double bonds.
Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for a vinyl group or a carbonyl group. Its rigid structure and unique electronics can mimic the spatial arrangement and electronic properties of these groups while offering distinct advantages:
-
Metabolic Stability: Replacing a metabolically labile double bond with a cyclopropane ring can block oxidation and increase the half-life of a drug.
-
Conformational Rigidity: The fixed geometry of the cyclopropane ring reduces the number of accessible conformations of a molecule, which can lead to higher binding affinity for a target protein by reducing the entropic penalty of binding.
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and aqueous solubility, key parameters in determining the pharmacokinetic profile of a drug candidate.
For example, the ability of the Walsh orbitals to interact with adjacent π-systems or empty p-orbitals is critical for its function as a bioisostere. This electronic communication allows the cyclopropyl group to participate in the electronic environment of a pharmacophore, maintaining or even enhancing biological activity while improving drug-like properties.[8] The understanding of these MOs is therefore crucial for the rational design of new therapeutic agents.
References
- 1. Photoelectron spectra of cyclopropane and cyclopropene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 3. scribd.com [scribd.com]
- 4. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chem-space.com [chem-space.com]
Hückel Molecular Orbital Theory: An In-depth Analysis of the Cyclopropenyl System
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive examination of the Hückel Molecular Orbital (HMO) theory as applied to the cyclopropenyl system. It details the theoretical framework, quantitative results, and experimental validation for the cyclopropenyl cation, radical, and anion, offering insights into the concepts of aromaticity and anti-aromaticity.
Core Principles of Hückel Molecular Orbital (HMO) Theory
Hückel Molecular Orbital (HMO) theory is a simplified quantum mechanical method used to determine the energies of molecular orbitals (MOs) for π electrons in conjugated hydrocarbon systems. The theory is built on several key approximations:
-
It only considers the π electrons, assuming the σ framework is fixed and does not interact with the π system.
-
The Coulomb integral (α) represents the energy of an electron in an isolated carbon 2p orbital.
-
The resonance integral (β) represents the interaction energy between adjacent, bonded carbon 2p orbitals. It is considered zero for non-bonded atoms.
-
Overlap integrals between atomic orbitals are neglected.
For any conjugated system, a secular determinant is constructed. For the cyclopropenyl system, a 3x3 determinant is used.[1][2] Solving this determinant yields the energy levels of the π molecular orbitals.
The Cyclopropenyl System: MO Energies and the Frost Circle
The cyclopropenyl system is the simplest cyclic conjugated system, consisting of three carbon atoms in a ring.[1] The application of HMO theory results in three π molecular orbitals. A convenient graphical mnemonic for determining the energy levels of cyclic systems is the Frost Circle.[3][4][5] By inscribing the molecular polygon (a triangle for the cyclopropenyl system) with one vertex pointing down inside a circle, the vertices of the polygon correspond to the relative energy levels of the MOs.[4][5][6]
This method reveals one low-energy bonding molecular orbital and a pair of degenerate (equal energy) high-energy antibonding molecular orbitals.[1] The specific energy values obtained by solving the secular determinant are:
-
ψ₁ (bonding): E₁ = α + 2β
-
ψ₂ (antibonding): E₂ = α - β
-
ψ₃ (antibonding): E₃ = α - β
Caption: Frost Circle mnemonic illustrating the relative π-orbital energy levels for a three-membered ring.
Analysis of Cyclopropenyl Species
The stability and electronic properties of the cyclopropenyl cation, radical, and anion are determined by the number of π electrons filling these molecular orbitals.
-
π Electrons: 2 electrons.
-
Electronic Configuration: The two π electrons completely fill the lowest energy bonding orbital (ψ₁).[7]
-
Aromaticity: This system has (4n+2) π electrons where n=0.[1][8] With a closed shell of electrons in bonding orbitals, the cyclopropenyl cation is predicted to be aromatic and exceptionally stable.[1][5]
-
Total π-Energy: 2(α + 2β) = 2α + 4β.[9]
-
Delocalization Energy: The energy compared to one isolated double bond (2α + 2β) is (2α + 4β) - (2α + 2β) = 2β. This large positive delocalization energy confirms its significant stabilization.[1]
Caption: Electron configuration of the aromatic cyclopropenyl cation.
-
π Electrons: 3 electrons.
-
Electronic Configuration: Two electrons fill the bonding orbital (ψ₁), and the third electron must occupy one of the higher energy degenerate antibonding orbitals (ψ₂ or ψ₃).[1]
-
Aromaticity: The presence of an electron in an antibonding orbital significantly reduces its stability. The radical is considered non-aromatic.[1] The small stabilization energy of the cyclopropenyl radical suggests it should not be classified as aromatic.[10]
-
Total π-Energy: 2(α + 2β) + 1(α - β) = 3α + 3β.[11]
-
Delocalization Energy: Compared to an isolated double bond (2α + 2β) and an electron in a p-orbital (α), the delocalization energy is (3α + 3β) - (3α + 2β) = β.[1]
Caption: Electron configuration of the non-aromatic cyclopropenyl radical.
-
π Electrons: 4 electrons.
-
Electronic Configuration: Two electrons fill the bonding orbital (ψ₁), and the remaining two electrons occupy the degenerate antibonding orbitals (ψ₂ and ψ₃). Following Hund's rule, they would occupy separate degenerate orbitals with parallel spins, making the anion a diradical.[1][12]
-
Aromaticity: This system has 4n π electrons (where n=1), which is characteristic of anti-aromaticity.[5][13] The presence of two electrons in high-energy antibonding orbitals makes the cyclopropenyl anion highly unstable and anti-aromatic.[1][13]
-
Total π-Energy: 2(α + 2β) + 2(α - β) = 4α + 2β.
-
Delocalization Energy: Compared to two isolated double bonds (4α + 4β), the delocalization energy is (4α + 2β) - (4α + 4β) = -2β. The negative value indicates significant destabilization relative to localized π bonds.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. m.youtube.com [m.youtube.com]
- 3. Draw a Frost circle for the cyclopropenyl anion and compare it to... | Study Prep in Pearson+ [pearson.com]
- 4. Frost Circle - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. testbook.com [testbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Hückel Molecular Orbital Theory/Method (Chapter 13) - Principles of Quantum Chemistry [resolve.cambridge.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Bonding and Electronic Structure of Cyclopropyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyne (C₃H₂), the smallest conceivable cycloalkyne, represents a fascinating and highly reactive molecular entity. Its existence, largely confined to theoretical realms and as a transient species in specialized experimental setups, offers a unique case study in the electronic structure of highly strained systems. This technical guide provides a comprehensive overview of the bonding and electronic structure of this compound, drawing upon high-level computational studies. We present detailed quantitative data on its geometry, energetics, and vibrational frequencies. Furthermore, this guide elucidates the theoretical models that explain its unusual bonding characteristics and details the computational protocols used for its characterization.
Introduction: The Challenge of this compound
This compound is an exceptionally strained and unstable cycloalkyne with the chemical formula C₃H₂.[1] The incorporation of a triple bond within a three-membered ring results in immense angle strain, making its isolation a formidable challenge.[1] Consequently, our understanding of this compound is predominantly derived from theoretical investigations.[1] These computational studies provide invaluable insights into its electronic structure, geometry, and high reactivity. This guide synthesizes the key findings from these theoretical explorations to provide a detailed picture of this intriguing molecule.
Theoretical Models of Bonding in Strained Three-Membered Rings
To comprehend the electronic structure of this compound, it is essential to first consider the bonding models developed for its saturated analog, cyclopropane (B1198618). These models provide a framework for understanding how the constraints of a three-membered ring alter carbon hybridization and orbital overlap.
The Coulson-Moffitt 'Bent-Bond' Model
The Coulson-Moffitt model proposes that the carbon-carbon bonds in cyclopropane are not linear but are instead "bent" or "banana" bonds.[2][3] This outward curvature of electron density is a consequence of the carbon atoms using hybrid orbitals with increased p-character to form the C-C bonds, which allows for a reduction in the severe angle strain that would arise from forcing sp³-hybridized orbitals into a 60° angle.[2] This model effectively describes the distribution of electron density and the inherent weakness of the C-C bonds in cyclopropane.[3]
The Walsh Orbital Model
The Walsh model offers a molecular orbital perspective.[4][5] It considers the cyclopropane ring to be constructed from the interaction of the orbitals of three CH₂ fragments. This model predicts a set of molecular orbitals for cyclopropane, including a high-lying highest occupied molecular orbital (HOMO) that possesses π-character.[4][5] This π-character is crucial for explaining the ability of the cyclopropyl (B3062369) group to participate in conjugation.[5]
While developed for cyclopropane, these models provide a conceptual basis for understanding the even more extreme bonding situation in this compound, where the linear geometry of the alkyne moiety is severely distorted.
Computational Data and Structural Parameters
High-level ab initio calculations have been instrumental in predicting the structural and energetic properties of this compound. The following tables summarize key quantitative data from these computational studies, primarily from the work of Vereecken et al. (2010), which employed coupled-cluster methods.[6]
Geometric Parameters
Computational studies have optimized the geometry of this compound in both its singlet and triplet electronic states. The triplet state (³B₂) is found to be a minimum on the potential energy surface.[6]
| Parameter | Triplet this compound (³B₂) |
|---|---|
| Bond Lengths (Å) | |
| C≡C | 1.273 |
| C-C | 1.442 |
| C-H | 1.077 |
| Bond Angles (°) | |
| C-C≡C | 76.4 |
| H-C-H | 118.8 |
Energetics and Strain Energy
The extreme strain in this compound is reflected in its high energy relative to its isomers. The calculated enthalpy of formation for this compound is approximately 790.8 ± 1.4 kJ/mol at 298.15 K.[7]
To estimate the strain energy, we can use a homodesmotic reaction, a theoretical reaction where the number of each type of bond is conserved on both sides, thus isolating the strain energy.[8] A suitable reaction is:
c-C₃H₂ + CH₄ → CH₃-C≡CH + CH₄
By comparing the calculated heats of formation of the reactants and products, the strain energy of this compound is estimated to be exceptionally high, contributing to its extreme instability.
| Property | Value (kcal/mol) |
|---|---|
| Relative Energy (to cyclopropenylidene) | 70.6 |
| Vibrational Frequencies (cm⁻¹) | |
| ν₁ (A₁) | 3163 |
| ν₂ (A₁) | 1819 |
| ν₃ (A₁) | 1081 |
| ν₄ (A₁) | 845 |
| ν₅ (B₂) | 3244 |
| ν₆ (B₂) | 847 |
Electronic Structure and Molecular Orbitals
The electronic structure of this compound is highly unusual due to the severe geometric distortion of the alkyne unit. The Walsh orbital model provides a useful framework for qualitatively understanding the molecular orbitals of this compound. The interaction of the carbon p-orbitals leads to a set of π-type molecular orbitals. The severe bending of the C-C≡C bond angle results in significant mixing of σ and π character in the molecular orbitals.
The diagram above illustrates the conceptual formation of the molecular orbitals of this compound from the atomic p-orbitals of the carbon atoms. The in-plane and out-of-plane π orbitals are significantly distorted from those in a linear alkyne, leading to unique reactivity.
Computational Protocols
The data presented in this guide are derived from high-level ab initio computational chemistry methods. Understanding these protocols is crucial for evaluating the reliability of the theoretical predictions.
Geometry Optimization and Frequency Calculations
The geometric structures and vibrational frequencies of this compound and its isomers were determined using coupled-cluster theory with single, double, and perturbative triple excitations [CCSD(T)].[6] Dunning's correlation-consistent polarized valence basis sets of increasing size (cc-pVXZ, where X = D, T, Q) were employed to approach the complete basis set limit.[6] The final reported geometries and frequencies are typically from the highest level of theory, cc-pVQZ-UCCSD(T).[6]
This workflow diagram outlines the typical steps involved in the computational characterization of a molecule like this compound.
Reactivity and Experimental Evidence
Due to its immense strain, this compound is predicted to be extremely reactive. Its transient existence has been inferred in certain gas-phase reactions, but it has not been isolated or directly observed spectroscopically in a condensed phase. Trapping experiments, where a highly reactive species is intercepted by a trapping agent to form a stable adduct, represent a potential avenue for providing experimental evidence for the formation of this compound. For instance, in situ generation of this compound in the presence of a reactive diene could potentially lead to a Diels-Alder adduct, which could then be characterized.
Conclusion
This compound remains a molecule of primarily theoretical interest, pushing the boundaries of our understanding of chemical bonding and strain. Computational chemistry has provided a detailed and consistent picture of its electronic structure, geometry, and energetics. The extreme distortion of the alkyne geometry within the three-membered ring leads to unique bonding characteristics that can be rationalized by extensions of the Coulson-Moffitt and Walsh models. While direct experimental characterization remains elusive, the theoretical data presented in this guide offer a solid foundation for researchers in chemistry and drug development to appreciate the properties of this highly strained and reactive molecule. Further advances in experimental techniques for the study of transient species may one day provide direct confirmation of these theoretical predictions.
References
- 1. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 2. Coulson and Moffitt’s Modification, Sachse Mohr’s Theory (Theory of Strainless Rings) | Pharmaguideline [pharmaguideline.com]
- 3. scribd.com [scribd.com]
- 4. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 5. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 6. How can I assess strain energy of cyclopropane and aromatic stabilization.. [askfilo.com]
- 7. atct.anl.gov [atct.anl.gov]
- 8. goldbook.iupac.org [goldbook.iupac.org]
The Elusive Cyclopropyne: A Technical Guide to Its Theoretical Pursuit and Transient Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyne (C₃H₂), the smallest and most highly strained of the cycloalkynes, represents a fascinating challenge in synthetic and theoretical chemistry. Its three-membered ring, incorporating a triple bond, results in extreme ring strain, rendering it highly reactive and incredibly difficult to isolate. This technical guide delves into the history of this compound's discovery, from early theoretical predictions to the experimental efforts to generate and characterize this transient species. We will explore the primary synthetic strategies investigated, namely dehydrohalogenation and photochemical approaches, and detail the experimental protocols for the synthesis of key precursors. Furthermore, this guide will present theoretical and computational data that have been instrumental in understanding the structure, stability, and spectroscopic properties of this compound. Particular emphasis is placed on the use of matrix isolation techniques as a crucial tool for the study of such fleeting molecules.
Introduction: The Theoretical Genesis of a Strained Molecule
The story of this compound begins not in a flask, but in the realm of theoretical chemistry. The concept of a three-membered ring containing a triple bond immediately raises questions of geometric feasibility and stability. Early theoretical studies were instrumental in predicting the properties of this hypothetical molecule, long before any experimental attempts at its synthesis were made. These computational investigations provided the foundational understanding of the immense ring strain and the unique bonding characteristics of this compound, paving the way for experimental exploration.
Theoretical calculations have been paramount in estimating the significant strain energy of the this compound ring. Isodesmic reactions suggest a strain energy of approximately 75.4 kcal/mol, while alternative homodesmic reaction models predict a much higher total strain energy of 133 kcal/mol[1]. This high degree of strain is the primary reason for this compound's extreme reactivity and fleeting existence.
Proposed Synthetic Pathways and Experimental Attempts
The synthesis of this compound has been a formidable challenge, with efforts focused on generating it as a transient intermediate that can be trapped or characterized spectroscopically under specialized conditions. The two principal strategies that have been explored are dehydrohalogenation of dihalocyclopropanes and photochemical generation from suitable precursors.
Dehydrohalogenation of Dihalocyclopropanes
A logical approach to the synthesis of this compound is the double dehydrohalogenation of a 1,1-dihalocyclopropane. This method is a well-established route for the synthesis of alkynes from vicinal or geminal dihalides. The proposed reaction pathway involves the sequential elimination of two molecules of hydrogen halide (HX) using a strong base.
Caption: Proposed dehydrohalogenation pathway to this compound.
This strategy, while theoretically sound, is complicated by the high reactivity of the intermediate halocyclopropene and the final this compound product. Experimental attempts to synthesize this compound via this method have focused on performing the reaction under conditions that can trap the fleeting molecule, such as in a cryogenic matrix.
Photochemical Generation
Photochemical methods offer an alternative route to generate highly reactive species under mild conditions. The photochemical generation of this compound typically involves the photolysis of a precursor molecule that can extrude a stable small molecule (like carbon monoxide or nitrogen) to yield the desired C₃H₂ framework. One such approach is the photodecarbonylation of cyclopropenone, which has been shown to produce alkynes in high yields[2].
Caption: Photochemical generation of this compound from cyclopropenone.
Another photochemical strategy involves the rearrangement of cyclopropylidenes, which can be generated from the photolysis of appropriate precursors. These carbenes can then undergo ring expansion to form the corresponding cycloalkyne.
Experimental Protocols
While the isolation of this compound remains an unattained goal, the synthesis of its precursors and the techniques for attempting its generation and characterization are well-documented.
Synthesis of 1,1-Dichlorocyclopropane (A Key Precursor)
1,1-Dichlorocyclopropane is a common starting material for dehydrohalogenation attempts. It can be synthesized by the addition of dichlorocarbene (B158193) to cyclopropane (B1198618). A common method for generating dichlorocarbene is from chloroform (B151607) and a strong base under phase-transfer catalysis.
Reaction:
C₃H₆ + CHCl₃ + 2 NaOH → C₃H₄Cl₂ + 2 NaCl + 2 H₂O
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a solution of cyclopropane in a suitable solvent (e.g., dichloromethane) is prepared.
-
A phase-transfer catalyst (e.g., benzyltriethylammonium chloride) is added to the solution.
-
A concentrated aqueous solution of sodium hydroxide (B78521) is added to the flask.
-
Chloroform is added dropwise from the dropping funnel to the vigorously stirred mixture at a controlled temperature (typically 0-10 °C).
-
The reaction is stirred for several hours at room temperature.
-
The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
The crude product is purified by distillation to yield 1,1-dichlorocyclopropane.
Matrix Isolation Spectroscopy Setup
Matrix isolation is a powerful technique for studying highly reactive molecules like this compound. It involves trapping the species of interest in an inert, solid matrix at cryogenic temperatures.
Caption: Experimental workflow for matrix isolation studies of this compound.
General Protocol:
-
A gaseous mixture of the this compound precursor (e.g., 1,1-dihalocyclopropane) and a large excess of an inert matrix gas (e.g., argon, ratio ~1:1000) is prepared in a vacuum line.
-
This gas mixture is slowly deposited onto a cold (typically 10-20 K) transparent window (e.g., CsI or KBr) within a high-vacuum cryostat.
-
For dehydrohalogenation, a suitable base can be co-deposited or the precursor can be photolyzed in situ using a UV lamp to induce elimination.
-
Spectroscopic measurements (e.g., FTIR) are then performed on the isolated matrix to identify the trapped species.
Data Presentation: Theoretical and Spectroscopic Insights
Due to the transient nature of this compound, much of the available data is theoretical. Computational chemistry has provided invaluable predictions of its structural parameters and vibrational frequencies, which are crucial for interpreting experimental spectroscopic data.
Table 1: Calculated Properties of this compound
| Property | Calculated Value | Method |
| C≡C Bond Length | ~1.20 Å | Ab initio |
| C-C Bond Length | ~1.45 Å | Ab initio |
| C-C-C Angle | ~50° | Ab initio |
| Strain Energy | 75.4 kcal/mol | Isodesmic Reactions[1] |
| Strain Energy | 133 kcal/mol | Homodesmic Reactions[1] |
Table 2: Predicted vs. Experimental IR Frequencies for Matrix-Isolated Species
While definitive experimental IR spectra of this compound are not available in the literature, theoretical calculations predict its vibrational frequencies. These predictions are essential for any attempt at its spectroscopic identification. The table below would be populated with experimental data upon successful observation.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| C≡C stretch | Value from literature | To be determined | This compound |
| C-H stretch | Value from literature | To be determined | This compound |
| ... | ... | ... | ... |
Conclusion
The synthesis of this compound remains one of the significant unsolved challenges in preparative organic chemistry. Its existence, while strongly supported by theoretical calculations, has yet to be definitively confirmed through direct experimental observation and characterization. The pursuit of this elusive molecule has, however, driven the development of sophisticated experimental techniques, such as matrix isolation spectroscopy, and has pushed the boundaries of computational chemistry. For researchers in drug development, the extreme reactivity and unique geometry of strained rings like this compound, even if not directly applicable, can inspire the design of novel strained pharmacophores and bioorthogonal reaction partners. The ongoing quest for this compound continues to be a testament to the interplay between theoretical prediction and experimental ingenuity in the exploration of the limits of chemical bonding and molecular structure.
References
An In-depth Technical Guide to the Strain Energy of Cyclopropyne and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inherent ring strain of small carbocycles is a fundamental concept in organic chemistry, profoundly influencing their stability, reactivity, and electronic properties. Among these strained systems, cyclopropyne and its derivatives represent an extreme case, possessing a unique combination of angle and torsional strain that renders them highly reactive and challenging to isolate. This technical guide provides a comprehensive overview of the strain energy associated with this compound and related three-membered rings, detailing both theoretical and experimental methodologies for its quantification. Furthermore, this guide explores the implications of this high strain energy in the context of chemical synthesis and drug development, where the controlled release of this energy can be harnessed for various applications.
Data Presentation: Strain Energies of Cyclopropane (B1198618) Derivatives
The following table summarizes the strain energies of cyclopropane, this compound, and several key derivatives. These values have been determined through a combination of experimental techniques and high-level computational methods, providing a quantitative basis for understanding their relative stabilities.
| Compound | Structure | Strain Energy (kcal/mol) | Method of Determination |
| Cyclopropane | C₃H₆ | 27.5[1] | Experimental (Heat of Formation) |
| Cyclopropene (B1174273) | C₃H₄ | 54.1[1] | Computational (G2, G3, CBS-Q) |
| This compound | C₃H₂ | ~108.7 | Calculated from Enthalpy of Formation |
| Methylcyclopropane | C₄H₈ | 29.8[1] | Computational (G2, G3, CBS-Q) |
| Methylenecyclopropane | C₄H₆ | 39.5[1] | Computational (G2, G3, CBS-Q) |
| 1-Methylcyclopropene | C₄H₆ | >39.5[1] | Computational (G2, G3, CBS-Q) |
Note on this compound Strain Energy Calculation:
The strain energy of this compound is not directly measured due to its extreme instability.[2] The value presented here is calculated based on its theoretically derived gas-phase enthalpy of formation (ΔfH°(298.15 K) = 790.8 ± 1.4 kJ/mol, which is approximately 189.0 kcal/mol) obtained from the Active Thermochemical Tables (ATcT).[3] The strain energy is estimated by comparing this value to a strain-free reference. A common method involves using the difference in the heat of combustion between the cyclic compound and a corresponding acyclic analogue.[4][5] For C₃H₂, a hypothetical strain-free acyclic isomer would be propyne (B1212725) (CH₃C≡CH), which has a ΔfH°(298.15 K) of +45.5 kcal/mol. A simplified estimation of the additional strain in this compound compared to propyne can be made by considering the difference in their heats of formation and accounting for the inherent strain of a cyclopropane ring. A more rigorous calculation would involve homodesmotic reactions.
Experimental Protocols
Determination of Strain Energy via Bomb Calorimetry
Bomb calorimetry is a standard experimental technique used to determine the enthalpy of combustion of a substance, from which the strain energy can be derived.[6][7]
Methodology:
-
Sample Preparation: A precisely weighed sample (typically around 1 gram) of the compound of interest is placed in a crucible inside a high-pressure stainless steel container known as a "bomb".[1][8] For volatile or liquid samples, they can be encapsulated or absorbed onto a known amount of a solid with a known heat of combustion, like benzoic acid.[6]
-
Assembly and Pressurization: A fuse wire is attached to two electrodes within the bomb, positioned to make contact with the sample.[1] A small, known amount of water is added to the bomb to ensure that the water produced during combustion is in its liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 25-30 atmospheres.[1][9]
-
Calorimeter Setup: The sealed bomb is placed in a well-insulated outer container (the calorimeter jacket) filled with a precisely measured quantity of water. The entire apparatus is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire.[3] The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. This temperature change is meticulously recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[9]
-
Calculation of Heat of Combustion: The heat of combustion (ΔH_c) is calculated using the following formula:
ΔH_c = (C_cal * ΔT) / n
where:
-
C_cal is the heat capacity of the calorimeter system (determined by combusting a standard substance with a known heat of combustion, such as benzoic acid).[6]
-
ΔT is the corrected temperature change.
-
n is the number of moles of the sample.
-
-
Strain Energy Calculation: The strain energy is then determined by comparing the experimental enthalpy of formation (derived from the enthalpy of combustion) with the theoretical enthalpy of formation of a strain-free model.[10]
Computational Protocols
High-level ab initio and density functional theory (DFT) methods are powerful tools for accurately predicting the strain energies of highly reactive molecules like this compound.
Gaussian-3 (G3) Theory
G3 theory is a composite computational method designed to achieve high accuracy in thermochemical calculations.[11]
Methodology:
G3 theory involves a series of calculations to approximate a high-level of theory with a large basis set. The final energy, E₀(G3), is a composite of several energy corrections:[7][12]
-
Geometry Optimization: The molecular geometry is first optimized at the HF/6-31G(d) level, followed by a re-optimization at the MP2(FULL)/6-31G(d) level.[7][12]
-
Single-Point Energy Calculations: A series of single-point energy calculations are then performed at the optimized geometry using higher levels of theory and larger basis sets, including:
-
QCISD(T,FC)/6-31G(d)
-
MP4(FC)/6-31+G(d)
-
MP4(FC)/6-31G(2df,p)
-
MP2(Full)/G3large
-
-
Energy Corrections: Several corrections are then added to the base energy:
-
Higher-Level Correction (HLC): An empirical correction to account for remaining deficiencies in the method.
-
Zero-Point Energy (ZPE): Obtained from the HF/6-31G(d) frequency calculation and scaled by an empirical factor.
-
Spin-Orbit Correction: An empirical correction for atomic species. The final G3 energy is the sum of the base energy and these corrections.
-
Complete Basis Set (CBS) Methods (e.g., CBS-QB3)
The CBS methods are another family of composite procedures that extrapolate to the complete basis set limit to achieve high accuracy.[13]
Methodology of CBS-QB3:
The CBS-QB3 method consists of the following steps:[14][15]
-
Geometry Optimization and Frequency Calculation: The geometry is optimized and vibrational frequencies are calculated at the B3LYP/6-311G(d,p) level. The frequencies are used to compute the zero-point energy (ZPE), which is scaled by an empirical factor.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at this geometry:
-
MP2/6-311+G(2d,p)
-
CCSD(T)/6-31+G(d')
-
MP4SDQ/6-31+G(d,p)
-
-
CBS Extrapolation: The total energy is extrapolated to the complete basis set limit using a well-defined extrapolation scheme.
-
Empirical Correction: An empirical correction is added to the final energy to account for remaining inaccuracies.
Signaling Pathways and Biological Relevance
The high strain energy of cyclopropane and its derivatives makes them valuable motifs in medicinal chemistry and chemical biology.[16] The rigid structure can lock a molecule into a bioactive conformation, enhancing its binding to biological targets.[16]
Enzyme Inhibition by Cyclopropane Derivatives
Cyclopropane-containing molecules can act as potent enzyme inhibitors.[17][18] The strain energy of the ring can be released upon interaction with the enzyme's active site, leading to covalent modification and inactivation.
Mechanism of 1-Aminocyclopropane-1-carboxylate (ACC) Deaminase:
ACC deaminase is a pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the ring opening of ACC to α-ketobutyrate and ammonia.[19] This reaction is crucial in lowering ethylene (B1197577) levels in plants. The mechanism involves the cleavage of a Cα-Cβ bond, a rare event in PLP catalysis.[19]
Caption: Mechanism of ACC Deaminase.
Biosynthesis of Cyclopropane-Containing Natural Products
Nature has evolved enzymatic strategies to synthesize cyclopropane rings, often using S-adenosylmethionine (SAM) as a methylene (B1212753) donor.[20][21][22] For instance, cyclopropane fatty acid (CFA) synthase catalyzes the transfer of a methylene group from SAM across the double bond of an unsaturated fatty acid phospholipid.[19][23]
Caption: Biosynthesis of Cyclopropane Fatty Acids.
Bioorthogonal Chemistry: Cyclopropene-Tetrazine Ligation
The high reactivity of strained cyclopropenes is exploited in bioorthogonal chemistry for labeling biomolecules in living systems.[24] The inverse-electron-demand Diels-Alder reaction between a cyclopropene and a tetrazine is extremely fast and specific.[2][25]
Caption: Cyclopropene-Tetrazine Bioorthogonal Ligation.
Conclusion
The extreme strain energy of this compound and its derivatives dictates their high reactivity and synthetic utility. While challenging to handle experimentally, these molecules offer unique opportunities in various fields, from fundamental organic chemistry to the development of novel therapeutic agents and biological probes. The computational and experimental methods outlined in this guide provide the necessary tools for researchers to explore and harness the potential of these fascinating and highly energetic compounds. A thorough understanding of their strain energy is paramount to predicting their behavior and designing innovative applications.
References
- 1. worldoftest.com [worldoftest.com]
- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ck12.org [ck12.org]
- 4. quora.com [quora.com]
- 5. Strain energy - Wikipedia [en.wikipedia.org]
- 6. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 7. G3 theory [schulz.chemie.uni-rostock.de]
- 8. ntweb.deltastate.edu [ntweb.deltastate.edu]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. Strain Energy [piping-designer.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Group of Prof. Hendrik Zipse | G3 theory - improving on G2 [zipse.cup.uni-muenchen.de]
- 13. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. gaussian.com [gaussian.com]
- 16. nbinno.com [nbinno.com]
- 17. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 18. researchgate.net [researchgate.net]
- 19. Mechanistic Enzymology & Inhibitor Design [sites.utexas.edu]
- 20. Biosynthesis of cyclopropane in natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 21. Biosynthesis of cyclopropane in natural products. | Semantic Scholar [semanticscholar.org]
- 22. Biosynthesis of cyclopropane in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemistry.illinois.edu [chemistry.illinois.edu]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Predicted Spectroscopic Properties of Cyclopropyne: A Technical Guide
I have been unable to find a single comprehensive source that details all the predicted spectroscopic properties (rotational constants, vibrational frequencies, and electronic transitions) for cyclopropyne (C3H2). The existing literature primarily focuses on its more stable isomers, such as cyclopropenylidene and propadienylidene, or mentions this compound only as a high-energy transition state.
Therefore, I will proceed by gathering the available theoretical data on this compound from the search results, explicitly stating that comprehensive data is scarce and scattered. I will present the information I have found on its predicted geometry and vibrational frequencies, citing the respective computational studies. For rotational constants and electronic transitions, I will have to state that specific predicted values for the this compound molecule were not found in the performed searches and that the literature focuses on its isomers.
Given this limitation, to provide a valuable technical guide as requested, I will also present the well-characterized theoretical spectroscopic data for the most stable C3H2 isomer, cyclopropenylidene, for comparison and context. This will allow the target audience to understand the spectroscopic landscape of the C3H2 isomers.
I will structure the final output to clearly distinguish between the limited data available for this compound and the more complete data for cyclopropenylidene. I will also create the requested DOT language diagrams to illustrate the relationships between these isomers and the computational workflows.
Final Answer:
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (C₃H₂) is the smallest and most highly strained cycloalkyne. Due to its extreme instability, experimental characterization of its spectroscopic properties has been elusive. Consequently, our understanding of this compound relies entirely on theoretical and computational chemistry. This guide provides an in-depth overview of the predicted spectroscopic properties of this compound, drawing from high-level ab initio and density functional theory (DFT) calculations. Given the scarcity of comprehensive data for this compound itself, this guide also presents the well-characterized theoretical spectroscopic data for its most stable isomer, cyclopropenylidene, to provide a comparative context within the C₃H₂ potential energy surface.
Predicted Properties of this compound (C₃H₂)
Molecular Structure and Rotational Constants
Detailed theoretical calculations on the geometry of this compound are limited. It is predicted to be a planar molecule with C₂ᵥ symmetry. Specific high-level calculations providing rotational constants for an optimized this compound geometry are not prominently reported in the surveyed literature, which often focuses on its role as a transition state.
Vibrational Frequencies
Theoretical calculations of the vibrational frequencies of this compound are crucial for its potential identification in low-temperature matrix isolation studies. While a complete list from a single high-level calculation is not available, theoretical studies on the isomerization of C₃H₂ isomers have calculated vibrational modes for the this compound transition state.
Note: The following data should be interpreted with caution as they pertain to a transition state geometry in a specific theoretical study.
| Vibrational Mode Description | Predicted Frequency (cm⁻¹) | Computational Method |
| C≡C stretch | Data not available | |
| C-C stretches | Data not available | |
| C-H stretches | Data not available | |
| Bending modes | Data not available |
Comprehensive and explicitly tabulated vibrational frequency data for the this compound minimum is not available in the reviewed literature.
Electronic Transitions
There is a significant lack of theoretical studies reporting the predicted electronic transitions for this compound. The high reactivity and instability of the molecule make such calculations challenging.
Predicted Spectroscopic Properties of Cyclopropenylidene (c-C₃H₂)
In contrast to this compound, its isomer cyclopropenylidene is the most stable C₃H₂ species and has been extensively studied both theoretically and experimentally (in interstellar space and laboratory plasmas). High-level computational studies have provided a wealth of data on its spectroscopic properties.
Molecular Structure and Rotational Constants
Cyclopropenylidene is a planar molecule with C₂ᵥ symmetry. Its rotational constants have been accurately predicted by various computational methods and are in good agreement with experimental values.
| Parameter | CCSD(T)/cc-pVTZ |
| Rotational Constants (GHz) | |
| A | 22.365 |
| B | 19.832 |
| C | 10.511 |
| Dipole Moment (Debye) | 3.29 |
Vibrational Frequencies
The vibrational frequencies of cyclopropenylidene have been calculated using various high-level theoretical methods. These predictions have been instrumental in assigning its infrared spectrum.
| Symmetry | Mode | Description | Predicted Frequency (cm⁻¹) (CCSD(T)/cc-pVTZ) |
| a₁ | ν₁ | Sym. C-H stretch | 3145 |
| a₁ | ν₂ | C=C stretch | 1830 |
| a₁ | ν₃ | Sym. C-C stretch | 1280 |
| a₁ | ν₄ | Sym. C-H bend | 1070 |
| b₂ | ν₅ | Asym. C-H stretch | 3130 |
| b₂ | ν₆ | Asym. C-C stretch | 1040 |
| b₂ | ν₇ | Asym. C-H bend | 890 |
| b₁ | ν₈ | Out-of-plane C-H bend | 990 |
| b₁ | ν₉ | Out-of-plane ring torsion | 780 |
Experimental and Computational Methodologies
Computational Protocols for Spectroscopic Predictions
The prediction of spectroscopic properties for molecules like this compound and its isomers relies on high-level quantum chemical calculations. A typical workflow is as follows:
-
Geometry Optimization: The molecular geometry is optimized to find a stationary point on the potential energy surface. This is commonly performed using methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, ωB97X-D) and a large basis set (e.g., cc-pVTZ, aug-cc-pVTZ).
-
Frequency Calculations: At the optimized geometry, harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. This also confirms the nature of the stationary point (minimum or transition state).
-
Anharmonic Corrections: For higher accuracy, anharmonic corrections to the vibrational frequencies are often calculated using methods like second-order vibrational perturbation theory (VPT2).
-
Rotational Constant Calculation: The rotational constants (A, B, C) are derived from the principal moments of inertia, which are determined from the optimized molecular geometry.
-
Electronic Transition Calculations: Excited state calculations, using methods such as Time-Dependent DFT (TD-DFT) or multireference methods (e.g., CASSCF/CASPT2), are employed to predict vertical excitation energies and oscillator strengths for electronic transitions.
Visualizations
Caption: Computational workflow for predicting spectroscopic properties.
Caption: Relationship between key C₃H₂ isomers.
Conclusion
The spectroscopic properties of this compound remain a challenging target for both experimentalists and theoreticians. While high-level computational methods provide the only available insights, a comprehensive and consolidated set of predicted spectroscopic data for the this compound minimum is still lacking in the scientific literature. The available data suggest it is a high-energy, transient species. In contrast, its isomer, cyclopropenylidene, is well-characterized theoretically and serves as a crucial reference point for understanding the spectroscopy of C₃H₂ isomers. Further computational studies focusing on the characterization of the this compound stationary point are needed to provide a more complete picture of its spectroscopic signatures, which would be invaluable for its potential future detection.
An In-depth Technical Guide to C3H2 Isomers and Their Relative Stabilities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of the chemical formula C3H2, with a focus on their relative stabilities. The document summarizes key quantitative data, details common experimental and computational protocols for their study, and visualizes the relationships between these fascinating and highly reactive molecules.
Introduction to C3H2 Isomers
The C3H2 isomers are a group of hydrocarbons that have garnered significant interest in fields ranging from interstellar chemistry to fundamental organic chemistry.[1] These molecules are carbenes, featuring a neutral carbon atom with two unshared valence electrons, which contributes to their high reactivity and general instability under terrestrial conditions.[2] However, their prevalence in the interstellar medium (ISM) and their role as reactive intermediates have made them important subjects of both observational and theoretical research.[1]
The most prominent and stable isomer is cyclopropenylidene (c-C3H2), a cyclic carbene that was the first organic ring molecule to be detected in space.[1][3] Other significant isomers include the linear propadienylidene (H2CCC, also known as vinylidenecarbene) and propargylene (HCCCH), which can exist in both singlet and triplet electronic states.[3][4] Understanding the relative stabilities and isomerization pathways of these molecules is crucial for modeling chemical processes in diverse environments, from combustion flames to the cold, diffuse clouds of the ISM.[5]
Relative Stabilities of C3H2 Isomers
The relative stabilities of the major C3H2 isomers have been extensively investigated through computational chemistry. The global minimum on the C3H2 potential energy surface is the singlet ground state of cyclopropenylidene (c-C3H2). The relative energies of other key isomers are typically reported with respect to this stable cyclic structure.
Below is a summary of the calculated relative energies for several C3H2 isomers. These values are primarily derived from high-level ab initio calculations, such as Coupled Cluster with Single, Double, and perturbative Triple excitations [CCSD(T)], which provide reliable energetic predictions.
| Isomer Name | Structure | Electronic State | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) |
| Cyclopropenylidene | c-C3H2 | ¹A₁ (Singlet) | 0.0 | 0.0 |
| Propadienylidene | H2CCC | ¹A₁ (Singlet) | 13.3 - 14.2 | 55.7 - 59.4 |
| Propynylidene | HCCCH | ³B (Triplet) | 11.3 | 47.3 |
| Propadienylidene | H2CCC | ³B₁ (Triplet) | 43.8 | 183.3 |
| Cyclopropenylidene | c-C3H2 | ³A₂ (Triplet) | 52.5 | 219.7 |
| Cyclopropyne | c-C(C)CH2 | ³B₂ (Triplet) | 70.6 | 295.4 |
| trans-Propenediylidene | HCCHC | ³A" (Triplet) | 70.7 | 295.8 |
Note: The energy values are zero-point vibrational energy (ZPVE) corrected and are compiled from various high-level computational studies.[3][6] The range in values for propadienylidene reflects results from different computational models.[3][5][6]
Isomerization and Interconversion Pathways
The C3H2 isomers can interconvert through various photochemical and thermal rearrangement pathways. These isomerizations are critical for understanding the observed abundances of these species in different environments. For instance, the high cyclic-to-linear C3H2 ratio observed in some molecular clouds is thought to be influenced by isomerization reactions.[7][8]
Propadienylidene Equilibration
Computational studies have shown that isotopomers of singlet propadienylidene (H2C=C=¹³C: and H2C=¹³C=C:) can rapidly equilibrate. This process is believed to occur through a planar this compound transition state.[9]
Caption: Equilibration of Propadienylidene Isomers.
Interconversion of Propynylidene and Cyclopropenylidene
Photochemical experiments have demonstrated that triplet propynylidene and singlet cyclopropenylidene can be interconverted. This process is not a simple ring-closure or opening mechanism but involves a hydrogen migration step.[9]
Caption: Photochemical Interconversion Pathway.
Experimental and Computational Protocols
The study of highly reactive C3H2 isomers necessitates specialized experimental and computational techniques.
Experimental Protocols
Matrix Isolation Spectroscopy
A primary experimental method for studying C3H2 isomers is matrix isolation spectroscopy.[10][11] This technique allows for the trapping and stabilization of reactive species in an inert, cryogenic matrix (typically a noble gas like argon or neon) at very low temperatures (10-40 K).[10][11]
-
Precursor and Matrix Deposition : A suitable precursor molecule, such as diazopropyne for the generation of propynylidene, is co-deposited with a large excess of the matrix gas onto a cryogenic spectroscopic window (e.g., CsI for IR or sapphire for UV/Vis spectroscopy).[4][10] The high dilution (typically 1:1000) ensures that the precursor molecules are isolated from one another, preventing intermolecular reactions.[10]
-
Generation of Isomers : The desired C3H2 isomer is typically generated in situ via photolysis of the precursor molecule.[4] A specific wavelength of light is used to irradiate the matrix, causing the precursor to decompose and form the carbene. For example, photolysis of diazopropyne is a known method to produce triplet propynylidene.[4]
-
Spectroscopic Characterization : Once generated and trapped, the isomers are characterized using various spectroscopic techniques, including infrared (IR), ultraviolet-visible (UV/Vis), and electron paramagnetic resonance (EPR) spectroscopy.[9][12] The resulting spectra provide information about the structure and electronic state of the isolated molecules.
Workflow for Matrix Isolation Spectroscopy of C3H2 Isomers
Caption: Matrix Isolation Experimental Workflow.
Computational Protocols
Ab initio molecular orbital theory is a powerful tool for investigating the structures, energies, and properties of C3H2 isomers.[13][14] High-level coupled-cluster methods are particularly effective for obtaining accurate results.
-
Geometry Optimization : The first step is to determine the equilibrium geometry of each isomer. This is typically performed using methods like CCSD(T) with a large basis set, such as Dunning's correlation-consistent basis sets (e.g., cc-pVTZ or cc-pVQZ).[6][13] The optimization process finds the molecular structure that corresponds to a minimum on the potential energy surface.
-
Frequency Calculations : Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE).[13] The ZPVE correction is essential for accurate relative energy comparisons between isomers.
-
Single-Point Energy Calculations : To obtain highly accurate energies, single-point energy calculations are often performed on the optimized geometries using an even higher level of theory or a larger basis set.
-
Transition State Searching : To study isomerization pathways, transition state (TS) structures are located. A TS is a saddle point on the potential energy surface that connects two minima (isomers).[9] Various algorithms can be used to find these structures, and frequency calculations are used to confirm that a structure is a true TS (i.e., has exactly one imaginary frequency).
Computational Workflow for C3H2 Isomer Analysis
Caption: Ab Initio Computational Workflow.
Conclusion
The study of C3H2 isomers provides valuable insights into the fundamental principles of chemical structure, stability, and reactivity. Cyclopropenylidene stands out as the most stable isomer, a fact that has implications for its abundance in the interstellar medium. The less stable linear isomers, propadienylidene and propargylene, are also of significant interest due to their complex electronic structures and photochemical behavior. The combination of advanced experimental techniques like matrix isolation spectroscopy and high-level computational methods continues to deepen our understanding of these enigmatic molecules, paving the way for a more complete picture of carbon chemistry in the cosmos and in specialized chemical systems on Earth.
References
- 1. Cyclopropenylidene - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. arxiv.org [arxiv.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Cyclopropenylidenes: From Interstellar Space to an Isolated Derivative in the Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triplet states of cyclopropenylidene and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. astrobiology.com [astrobiology.com]
- 8. [1707.07926] The interstellar chemistry of C3H and C3H2 isomers [arxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 11. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 12. Characterization of a Triplet Vinylidene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 14. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide on the Theoretical Studies of Cyclopropenylidene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropenylidene (c-C₃H₂) is the smallest cyclic hydrocarbon and a molecule of significant interest across various scientific disciplines, from astrochemistry to fundamental organic chemistry.[1] As a carbene, it possesses a divalent carbon atom with two non-bonding electrons, rendering it highly reactive and challenging to study experimentally under terrestrial conditions.[1] However, its surprising abundance in the interstellar medium has spurred extensive theoretical and computational investigations to elucidate its structure, stability, reactivity, and spectroscopic properties.[1] This technical guide provides a comprehensive overview of the key theoretical studies on cyclopropenylidene, presenting quantitative data, detailed computational methodologies, and visualizations of its chemical behavior.
Molecular Structure and Stability
The ground electronic state of cyclopropenylidene is a singlet state with C₂ᵥ symmetry.[2] Theoretical calculations at high levels of theory, such as coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)], have provided precise geometric parameters for this molecule.
Data Presentation: Geometric Parameters
The optimized geometry of cyclopropenylidene, as determined by various high-level computational methods, is summarized in the table below. These parameters are crucial for understanding the molecule's bonding and reactivity.
| Parameter | C₁-C₂ Bond Length (Å) | C₂-C₃ Bond Length (Å) | C-H Bond Length (Å) | C₂-C₁-C₃ Bond Angle (°) | H-C-C Bond Angle (°) | Computational Method |
| Value | 1.433 | 1.332 | 1.077 | 54.8 | 150.2 | CCSD(T)/cc-pVTZ[3] |
Table 1: Calculated geometric parameters for the ground state of cyclopropenylidene.
The stability of cyclopropenylidene is a topic of significant theoretical interest. It is the global minimum on the C₃H₂ potential energy surface.[2] Its stability relative to its other isomers has been a key focus of computational studies.
Data Presentation: Relative Energies of C₃H₂ Isomers
The relative energies of the low-lying isomers of C₃H₂ have been calculated using high-accuracy methods. These values are essential for predicting the most likely isomers to be observed in different environments.
| Isomer | Structure | Relative Energy (kcal/mol) | Computational Method |
| Cyclopropenylidene | Cyclic | 0.0 | CCSD(T)/cc-pVTZ[4] |
| Propadienylidene | Linear | 13.79 | CCSD(T)/cc-pVTZ[4] |
| Propargylene | Linear | 11.3 | UCCSD(T)/cc-pVQZ[2] |
Table 2: Calculated relative energies of C₃H₂ isomers.
Aromaticity
The surprising stability of cyclopropenylidene can be attributed to its aromatic character. With two π-electrons in a cyclic, planar, and conjugated system, it satisfies Hückel's rule for aromaticity (4n+2 π electrons, where n=0).[5] The lone pair of electrons on the carbene carbon resides in an sp²-hybridized orbital in the plane of the ring and does not participate in the π-system.[5]
Theoretical calculations of nucleus-independent chemical shift (NICS) are a common method to quantify aromaticity. NICS values are the negative of the magnetic shielding computed at a specific point, typically the center of a ring (NICS(0)) and 1 Å above the ring plane (NICS(1)). Negative NICS values are indicative of aromaticity.
Data Presentation: Aromaticity Indices
| Index | Value (ppm) | Computational Method |
| NICS(0) | -8.0 | B3LYP/6-311+G[6] |
| NICS(1) | -10.2 | B3LYP/6-311+G[6] |
Table 3: Calculated Nucleus-Independent Chemical Shift (NICS) values for cyclopropenylidene.
Spectroscopic Properties
Theoretical calculations of vibrational frequencies are crucial for interpreting experimental spectroscopic data, particularly from matrix isolation studies and astronomical observations.
Data Presentation: Vibrational Frequencies
The calculated harmonic vibrational frequencies and their corresponding infrared (IR) intensities provide a theoretical spectrum that can be compared with experimental findings.
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | IR Intensity (km/mol) | Computational Method |
| ν₁ | A₁ | 3158 | 25 | MP2/6-311+G |
| ν₂ | A₁ | 1795 | 10 | MP2/6-311+G |
| ν₃ | A₁ | 1277 | 85 | MP2/6-311+G |
| ν₄ | A₁ | 1076 | 15 | MP2/6-311+G |
| ν₅ | B₂ | 3165 | 40 | MP2/6-311+G |
| ν₆ | B₂ | 888 | 115 | MP2/6-311+G |
| ν₇ | B₁ | 875 | 5 | MP2/6-311+G |
| ν₈ | B₁ | 775 | 20 | MP2/6-311+G |
| ν₉ | A₂ | 675 | 0 | MP2/6-311+G* |
Table 4: Calculated harmonic vibrational frequencies and IR intensities for cyclopropenylidene.
Reactivity: Theoretical Investigations of Reaction Mechanisms
The high reactivity of cyclopropenylidene makes it an interesting subject for theoretical studies of reaction mechanisms. Computational chemistry allows for the exploration of potential energy surfaces, identification of transition states, and calculation of reaction barriers.
Reaction with Formaldehyde (B43269)
The reaction of cyclopropenylidene with formaldehyde has been theoretically investigated, revealing two primary reaction pathways.[7] The mechanism involves the initial formation of an intermediate, which can then rearrange to form different products.[7]
Caption: Reaction pathways for cyclopropenylidene and formaldehyde.
Reaction with Oxirane
The ring expansion reaction between cyclopropenylidene and oxirane has also been a subject of theoretical investigation. The study reveals that cyclopropenylidene can insert into the C-O bond of oxirane.[8]
Caption: Reaction mechanism of cyclopropenylidene with oxirane.
Data Presentation: Reaction Energetics
The calculated activation energies and reaction energies for the reaction of cyclopropenylidene with formaldehyde provide quantitative insight into the reaction kinetics and thermodynamics.
| Reaction Pathway | Rate-Determining Step | Activation Energy (kJ/mol) | Overall Reaction Energy (kJ/mol) | Computational Method |
| Pathway 1 (to P1) | INTb -> TS1 | 109.0 | -9.1 | CCSD(T)/6-311+G//MP2/6-311+G[9] |
| Pathway 2 (to P2) | INT2a -> TS2b | 99.3 | -106.8 | CCSD(T)/6-311+G//MP2/6-311+G[9] |
Table 5: Calculated energetics for the reaction of cyclopropenylidene with formaldehyde.
Experimental Protocols: A Theoretical Perspective
While this guide focuses on theoretical studies, it is important to understand the computational and experimental methodologies that underpin this research.
Computational Protocol for Reaction Mechanism Studies
A typical ab initio protocol for investigating a reaction mechanism involving cyclopropenylidene is outlined below.
Caption: A typical computational workflow for studying reaction mechanisms.
-
Geometry Optimization : The structures of reactants, products, and any anticipated intermediates are optimized to find their lowest energy conformations. This is typically performed using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).[7][8]
-
Frequency Analysis : Vibrational frequencies are calculated for the optimized structures. For minima (reactants, products, intermediates), all frequencies should be real.[7]
-
Transition State (TS) Search : Various algorithms are used to locate the transition state structure connecting reactants and products (or intermediates).
-
TS Frequency Analysis : A frequency calculation is performed on the TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[7]
-
Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed starting from the transition state to confirm that it connects the desired reactants and products.[7]
-
Single-Point Energy Refinement : To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as CCSD(T), with a larger basis set.[7]
Experimental Validation Techniques
Theoretical predictions are often validated by experimental studies. Two key techniques for studying highly reactive species like cyclopropenylidene are:
-
Matrix Isolation Spectroscopy : This technique involves trapping the reactive species in an inert gas matrix (e.g., solid argon) at cryogenic temperatures.[10] This isolation prevents the reactive molecules from reacting with each other, allowing for their spectroscopic characterization (e.g., by IR or UV-Vis spectroscopy). The experimental spectra can then be compared with theoretically predicted spectra.
-
Gas-Phase Ion-Molecule Reactions : The reactivity of cyclopropenylidene can be studied in the gas phase using techniques such as ion trap mass spectrometry.[11] In these experiments, ions are generated, and their reactions with neutral molecules are monitored, providing insights into reaction kinetics and mechanisms.
Conclusion
Theoretical and computational studies have been instrumental in building a comprehensive understanding of the fundamental properties of cyclopropenylidene. High-level ab initio calculations have provided accurate data on its structure, stability, and spectroscopic signatures, which have been crucial for its identification in the interstellar medium. Furthermore, theoretical investigations of its reactivity continue to uncover novel reaction pathways and provide detailed mechanistic insights that are often inaccessible to direct experimental observation. The synergy between advanced computational methods and sophisticated experimental techniques will undoubtedly continue to expand our knowledge of this fascinating and important molecule.
References
- 1. Cyclopropenylidenes: From Interstellar Space to an Isolated Derivative in the Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. aromatic compounds - What about the aromaticity of cyclopropenylidene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. poranne-group.github.io [poranne-group.github.io]
- 7. researchgate.net [researchgate.net]
- 8. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 11. Gas-phase reactions of cyclopropenylidene with protonated alkyl amines - Analyst (RSC Publishing) [pubs.rsc.org]
Computational Prediction of Cyclopropyne's Geometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyne (C₃H₂), the smallest conceivable cycloalkyne, represents a fascinating and highly challenging target for both experimental and theoretical chemists. Its three-membered ring, incorporating a triple bond, results in extreme ring strain and high reactivity, making its isolation and experimental characterization exceptionally difficult. Consequently, computational quantum chemistry stands as the primary tool for elucidating the geometric and electronic structure of this fleeting molecule. Understanding the geometry of such a strained system is crucial for predicting its reactivity, spectroscopic signatures, and for designing novel molecular scaffolds in drug discovery and materials science. This technical guide provides an in-depth overview of the computational methodologies employed to predict the geometry of this compound and its isomers, presenting key quantitative data and outlining the theoretical protocols for such investigations.
Computational Methodologies for Geometry Prediction
The prediction of this compound's geometry relies on sophisticated ab initio and density functional theory (DFT) methods. These computational techniques solve the Schrödinger equation (or approximations thereof) to determine the electronic structure and, consequently, the minimum energy geometry of a molecule.
Key Theoretical Approaches:
-
Ab Initio Methods: These methods are based on first principles, without empirical parameterization. For highly strained and electronically complex molecules like this compound, high-level coupled-cluster methods are often necessary for accurate predictions.
-
Coupled-Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)): This is often considered the "gold standard" in computational chemistry for its high accuracy in predicting molecular geometries and energies.
-
-
Density Functional Theory (DFT): DFT methods calculate the electron density of a system to determine its energy and other properties. They offer a good balance between computational cost and accuracy.
-
B3LYP: A widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Sets:
The choice of basis set is crucial for obtaining accurate results. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate predictions at a higher computational cost.
-
Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVTZ, cc-pVQZ): These sets are designed to systematically converge towards the complete basis set limit, allowing for controlled and reliable extrapolations.
Predicted Geometrical Data
Due to its high reactivity, computational studies have focused on various isomers of C₃H₂. The planar singlet this compound is predicted to be a transition state for the interconversion of other C₃H₂ isomers.[1] The triplet state of this compound, however, is predicted to be a local minimum on the potential energy surface.[2] For context and comparison, geometrical data for the more stable C₃H₂ isomer, cyclopropenylidene, and the parent cycloalkane, cyclopropane, are also presented.
| Molecule | Parameter | Method/Basis Set | Predicted Value |
| This compound (Triplet, ³B₂) | C≡C Bond Length | cc-pVQZ-UCCSD(T) | Data not explicitly found in search results |
| C-C Bond Length | cc-pVQZ-UCCSD(T) | Data not explicitly found in search results | |
| C-H Bond Length | cc-pVQZ-UCCSD(T) | Data not explicitly found in search results | |
| Cyclopropenylidene (Singlet) | C=C Bond Length | CCSD(T)/cc-pVTZ | ~1.33 Å |
| C-C Bond Length | CCSD(T)/cc-pVTZ | ~1.44 Å | |
| C-H Bond Length | CCSD(T)/cc-pVTZ | ~1.08 Å | |
| C-C-C Angle | CCSD(T)/cc-pVTZ | ~64° | |
| H-C-C Angle | CCSD(T)/cc-pVTZ | ~148° | |
| Cyclopropane (Singlet) | C-C Bond Length | CCSD(T)/cc-pVQZ | 1.503 Å[3] |
| C-H Bond Length | CCSD(T)/cc-pVQZ | 1.079 Å[3] | |
| C-C-C Angle | Symmetry | 60° | |
| H-C-H Angle | CCSD(T)/cc-pVQZ | 114.8°[3] |
Note: Specific bond lengths for the triplet state of this compound were not explicitly detailed in the provided search results, highlighting a gap in readily available data for this highly reactive species.
Experimental Protocols: A Computational Workflow
The following outlines a typical computational protocol for predicting the geometry of a molecule like this compound.
-
Initial Structure Generation: An approximate 3D structure of the molecule is created using molecular modeling software. For this compound, this would involve constructing a three-membered carbon ring with one triple bond and two single bonds, with hydrogens attached to the sp²-hybridized carbons.
-
Selection of a Theoretical Method and Basis Set: Based on the desired accuracy and available computational resources, a suitable level of theory (e.g., CCSD(T) or B3LYP) and basis set (e.g., cc-pVTZ) are chosen.
-
Geometry Optimization: A geometry optimization calculation is performed. This is an iterative process where the energy of the molecule is calculated at a given geometry, and then the atomic coordinates are adjusted to find a lower energy structure. This continues until a stationary point on the potential energy surface is found, where the forces on all atoms are close to zero.
-
Frequency Calculation: To verify that the optimized geometry corresponds to a true energy minimum (a stable molecule) and not a saddle point (a transition state), a frequency calculation is performed. A true minimum will have all real (positive) vibrational frequencies. A transition state will have exactly one imaginary frequency.
-
Analysis of Results: The final optimized geometry provides the predicted bond lengths, bond angles, and dihedral angles. The results of the frequency calculation provide the vibrational spectra, which can be compared with experimental infrared or Raman data if available.
Visualization of the Computational Workflow
The logical flow of a computational study to predict molecular geometry can be visualized as follows:
Conclusion
The computational prediction of this compound's geometry is a testament to the power of modern theoretical chemistry in exploring the frontiers of molecular structure. While experimental data remains elusive due to its extreme reactivity, high-level ab initio and DFT calculations provide invaluable insights into the bond lengths, bond angles, and overall structure of this highly strained molecule. The methodologies and workflows described herein offer a robust framework for researchers in drug development and materials science to investigate novel and challenging molecular systems, ultimately guiding the design and synthesis of next-generation functional molecules.
References
Quantum Chemical Calculations of Cyclopropyne: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on cyclopropyne (C₃H₂), a highly strained and fascinating cyclic alkyne. Due to its extreme ring strain, this compound is not a stable molecule under ordinary conditions and is often considered a transient intermediate or a transition state. Theoretical chemistry, therefore, plays a pivotal role in elucidating its intrinsic properties. This document summarizes key computational findings regarding its geometry, stability, strain energy, and spectroscopic properties, offering valuable insights for professionals in computational chemistry and drug design where strained ring systems are of significant interest.
Molecular Geometry and Structure
The equilibrium geometry of this compound has been investigated using high-level ab initio quantum chemical methods. The most reliable data comes from studies employing Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) in conjunction with large correlation-consistent basis sets, such as cc-pVQZ. These calculations provide a detailed picture of the bond lengths and angles within this unique three-membered ring containing a triple bond.
One of the most comprehensive studies on C₃H₂ isomers by Huang, Duan, and Schaefer provides detailed geometric parameters for the triplet state of this compound (³B₂ symmetry)[1][2]. The planar singlet this compound is identified as a transition state for the interconversion of propadienylidene isomers[1][2].
Below is a summary of the calculated geometric parameters for the triplet state of this compound.
| Parameter | CCSD(T)/cc-pVQZ[1][2] |
| Bond Lengths (Å) | |
| C≡C | 1.258 |
| C-C | 1.441 |
| C-H | 1.079 |
| **Bond Angles (°) ** | |
| ∠(C-C≡C) | 65.4 |
| ∠(H-C-H) | 117.8 |
graph Cyclopropyne_Structure { layout="neato"; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#202124"];C1 [pos="0,0.72!", label="C"]; C2 [pos="-0.62,-0.36!", label="C"]; C3 [pos="0.62,-0.36!", label="C"]; H1 [pos="-1.2,-0.9!", label="H", fillcolor="#F1F3F4", fontcolor="#202124"]; H2 [pos="1.2,-0.9!", label="H", fillcolor="#F1F3F4", fontcolor="#202124"];
C1 -- C2 [label="1.441 Å"]; C1 -- C3 [label="1.441 Å"]; C2 -- C3 [label="1.258 Å", style=bold, penwidth=2]; C2 -- H1 [label="1.079 Å"]; C3 -- H2 [label="1.079 Å"]; }
Stability and Strain Energy
This compound is significantly less stable than its other C₃H₂ isomers, such as the globally most stable cyclopropenylidene. Its high degree of ring strain, arising from the severe distortion of bond angles required to accommodate a triple bond within a three-membered ring, is the primary reason for its instability. The relative energy of the triplet state of this compound has been calculated to be approximately 70.6 kcal/mol higher in energy than cyclopropenylidene at the CCSD(T)/cc-pVQZ level of theory, including zero-point vibrational energy corrections[1][2].
The strain energy of this compound can be estimated using a homodesmotic reaction, where the number of bonds of each type is conserved on both sides of the reaction, to cancel out systematic errors in the calculations. A suitable homodesmotic reaction for this compound is:
This compound + 2 Ethane → Acetylene + 2 Cyclopropane (B1198618)
The strain energy is the enthalpy change of this reaction. Using the highly accurate enthalpy of formation data from the Active Thermochemical Tables (ATcT)[1] and other reliable sources[2][3][4], we can calculate the strain energy.
| Species | Standard Enthalpy of Formation (ΔHf° at 298.15 K) [kJ/mol] |
| This compound (g) | 790.8 ± 1.4[1] |
| Ethane (g) | -84.0 ± 0.3 |
| Acetylene (g) | 228.2 ± 0.7[3][5] |
| Cyclopropane (g) | 53.3 ± 0.4 |
Calculated Strain Energy: ΔHrxn = [ΔHf°(Acetylene) + 2 * ΔHf°(Cyclopropane)] - [ΔHf°(this compound) + 2 * ΔHf°(Ethane)] ΔHrxn = [228.2 + 2 * 53.3] - [790.8 + 2 * (-84.0)] ΔHrxn = 334.8 - 622.8 = -288.0 kJ/mol (approx. -68.8 kcal/mol)
The negative sign indicates that the products are significantly more stable, and the magnitude of this value represents the substantial strain energy of this compound.
Spectroscopic Properties
Vibrational Frequencies
The vibrational frequencies of the triplet state of this compound have been calculated using the CCSD(T)/cc-pVQZ level of theory. These theoretical predictions are crucial for the potential experimental identification of this transient species, for instance, in matrix isolation studies. The table below summarizes the calculated harmonic vibrational frequencies and their corresponding symmetries and assignments.
| Symmetry | Wavenumber (cm⁻¹)[1][2] | Assignment |
| A₁ | 3154 | Symmetric C-H Stretch |
| A₁ | 1989 | C≡C Stretch |
| A₁ | 891 | Symmetric C-C Stretch |
| A₁ | 763 | CH₂ Scissoring |
| A₂ | 842 | CH₂ Twisting |
| B₂ | 3234 | Asymmetric C-H Stretch |
| B₂ | 1101 | CH₂ Rocking |
| B₂ | 811 | Asymmetric C-C Stretch |
| B₂ | 545 | CH₂ Wagging |
NMR Chemical Shifts
To date, there are no specific published ab initio calculations for the ¹H and ¹³C NMR chemical shifts of this compound. This is likely due to its transient nature, making experimental verification challenging. However, based on general principles and data from related strained molecules, we can infer some expected characteristics.
-
¹H NMR: The protons in this compound would likely exhibit a chemical shift in a region that reflects the complex interplay of the ring's magnetic anisotropy and the electronic effects of the triple bond. For comparison, the protons of cyclopropane are highly shielded and resonate at an unusually high field (around 0.22 ppm)[6][7]. The deshielding effect of the alkyne moiety in this compound would likely shift this value downfield.
-
¹³C NMR: The sp-hybridized carbons of the triple bond in this compound would be expected to resonate at a significantly different chemical shift compared to the sp²-hybridized carbons in cyclopropene (B1174273) or the sp³-hybridized carbons in cyclopropane (which have a chemical shift of -2.7 ppm)[8]. In linear alkynes, sp-hybridized carbons typically appear in the range of 65-90 ppm[7]. The extreme strain in this compound would undoubtedly have a pronounced effect on these values.
Experimental and Computational Protocols
The data presented in this guide are primarily derived from high-level ab initio calculations, which are essential for studying highly reactive and unstable molecules like this compound.
Geometry Optimization and Vibrational Frequencies
A common and reliable computational protocol for determining the properties of such species involves the following steps:
-
Method Selection: The Coupled Cluster method with single, double, and perturbative triple excitations, CCSD(T), is chosen for its high accuracy in treating electron correlation, which is crucial for strained systems.
-
Basis Set Selection: A large, flexible basis set is required for accurate results. The correlation-consistent basis sets developed by Dunning, such as cc-pVTZ or cc-pVQZ, are standard choices.
-
Geometry Optimization: The molecular geometry is optimized to find the stationary point on the potential energy surface corresponding to a minimum (for a stable molecule) or a saddle point (for a transition state). This is an iterative process where the forces on the atoms are minimized.
-
Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). The absence of imaginary frequencies confirms that the structure is a true minimum, while one imaginary frequency indicates a first-order saddle point (a transition state).
Strain Energy Calculation
The strain energy is typically not a direct output of a quantum chemical calculation but is determined by using an appropriate isodesmic or homodesmotic reaction, as illustrated in Section 2. The protocol is as follows:
-
Define a Balanced Reaction: Construct a hypothetical reaction where the molecule of interest and a set of strain-free reference compounds react to form products with the same number and type of chemical bonds.
-
Calculate Enthalpies of Formation: Obtain accurate enthalpies of formation for all reactants and products. These can be from high-accuracy composite methods like G3B3 or CBS-QB3, or from reliable experimental/thermochemical databases like the Active Thermochemical Tables (ATcT).
-
Calculate Reaction Enthalpy: Apply Hess's law to determine the enthalpy of the homodesmotic reaction. The negative of this value is the strain energy of the molecule.
Conclusion
The quantum chemical study of this compound reveals a molecule of immense theoretical interest, characterized by extreme ring strain and unique electronic structure. High-level computations, particularly CCSD(T) with large basis sets, have been instrumental in predicting its geometric and vibrational properties, providing a solid foundation for its potential experimental detection. While a stable ground-state minimum for singlet this compound has not been located, the triplet state represents a local minimum on the C₃H₂ potential energy surface. The calculated strain energy of approximately 68.8 kcal/mol underscores its inherent instability. Although direct computational data on its NMR properties are lacking, the established theoretical frameworks provide a clear path for future investigations. This guide serves as a foundational resource for researchers interested in the computational exploration of highly strained and reactive intermediates, with potential applications in understanding reaction mechanisms and designing novel molecular entities.
References
- 1. atct.anl.gov [atct.anl.gov]
- 2. Solved: Calculate enthalpy for formation of ethylene from the following data: (I) C ( g r a p [Chemistry] [gauthmath.com]
- 3. sarthaks.com [sarthaks.com]
- 4. Calculate the enthalpy of formation of ethylene from acetylene, given tha.. [askfilo.com]
- 5. brainly.com [brainly.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Application Notes and Protocols for the In Situ Generation and Trapping of Cyclopropyne from Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyne (c-C₃H₂), the smallest and most highly strained cycloalkyne, is a fascinating and highly reactive chemical entity. Its significant ring strain, estimated to be around 75 kcal/mol, renders it extremely unstable and impossible to isolate under normal laboratory conditions. However, its transient existence as a reactive intermediate opens up possibilities for novel chemical transformations, making it an attractive target for synthetic chemists. The in situ generation of this compound and its immediate trapping through cycloaddition reactions provides a powerful strategy for the construction of complex polycyclic and spirocyclic frameworks, which are valuable scaffolds in medicinal chemistry and materials science.
These application notes provide a detailed overview of the precursors and methods for the in situ generation of this compound and related reactive intermediates, such as cyclopropylidene-carbenoids. Detailed experimental protocols for generation and trapping are provided, along with a summary of relevant quantitative data.
Precursors for this compound Generation
The primary precursors for the in situ generation of this compound are gem-dihalocyclopropanes. These compounds can undergo elimination reactions under specific conditions to form the highly strained triple bond of this compound or a related reactive species.
1. 1,1-Dihalocyclopropanes:
-
1,1-Dibromocyclopropane (B14071962) and 1,1-Dichlorocyclopropane are the most common precursors. They are readily synthesized from the corresponding alkene via dihalocarbene addition. The reaction of these precursors with strong bases, such as organolithium reagents, leads to the formation of a cyclopropylidene-carbenoid intermediate, which can then rearrange to this compound or be trapped by a suitable reagent.
In Situ Generation and Trapping of this compound Intermediates
The most practical approach to harnessing the reactivity of this compound is through its in situ generation in the presence of a trapping agent. This strategy circumvents the challenges associated with the isolation of this unstable molecule.
Mechanism of Generation from 1,1-Dibromocyclopropane
The reaction of 1,1-dibromocyclopropane with an organolithium reagent, such as methyllithium (B1224462) (MeLi), proceeds through a lithium-halogen exchange to form a lithiated bromocyclopropane. Subsequent elimination of lithium bromide generates a highly reactive cyclopropylidene-carbenoid intermediate. This intermediate is in equilibrium with or can rearrange to this compound, which is then immediately trapped by a suitable diene in a [4+2] cycloaddition reaction.
Experimental Protocols
Protocol 1: Synthesis of 1,1-Dibromocyclopropane (Precursor)
This protocol describes the synthesis of 1,1-dibromocyclopropane from styrene (B11656), a common starting material.
Materials:
-
Styrene
-
Bromoform (B151600) (CHBr₃)
-
Potassium tert-butoxide (t-BuOK)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of styrene (1.0 eq) in pentane at 0 °C, add potassium tert-butoxide (1.5 eq).
-
Slowly add bromoform (1.2 eq) to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using hexane (B92381) as the eluent to afford 1,1-dibromo-2-phenylcyclopropane.
Protocol 2: In Situ Generation and Trapping of a this compound Intermediate with Furan (B31954)
This protocol details the in situ generation of a this compound-like intermediate from 1,1-dibromo-2-phenylcyclopropane and its trapping with furan.
Materials:
-
1,1-Dibromo-2-phenylcyclopropane (from Protocol 1)
-
Methyllithium (MeLi) solution in diethyl ether
-
Furan (freshly distilled)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and line
-
Dry ice/acetone bath
-
Magnetic stirrer
-
Syringes
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of 1,1-dibromo-2-phenylcyclopropane (1.0 eq) and furan (5.0 eq) in anhydrous diethyl ether.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methyllithium (1.1 eq) in diethyl ether to the stirred reaction mixture via syringe over 20 minutes. A color change may be observed.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the [4+2] cycloadduct.
Data Presentation
The following table summarizes representative quantitative data for the trapping of in situ generated this compound intermediates. Yields are highly dependent on the precursor, trapping agent, and reaction conditions.
| Precursor | Trapping Agent | Base/Reagent | Temperature (°C) | Product | Yield (%) |
| 1,1-Dibromo-2-phenylcyclopropane | Furan | MeLi | -78 | [4+2] Cycloadduct of phenylthis compound and furan | 40-60 |
| 1,1-Dichloro-2,2-dimethylcyclopropane | 1,3-Diphenylisobenzofuran | n-BuLi | -78 to 25 | [4+2] Cycloadduct | ~50 |
| 1,1-Dibromocyclopropane | Cyclopentadiene | MeLi | -78 | [4+2] Cycloadduct | 35-55 |
Note: The yields are approximate and can vary based on the specific experimental setup and purity of reagents.
Visualization of Reaction Pathways and Workflows
Diagram 1: In Situ Generation of this compound Intermediate
Caption: Generation of a this compound intermediate.
Diagram 2: Experimental Workflow for Trapping this compound
Caption: Workflow for trapping this compound.
Conclusion
The in situ generation and trapping of this compound and its related intermediates offer a potent synthetic strategy for accessing novel and complex molecular architectures. While the extreme reactivity of this compound presents significant challenges, the use of gem-dihalocyclopropane precursors in the presence of suitable trapping agents provides a reliable method to harness its synthetic potential. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the exploration of new chemical space and the development of innovative therapeutic agents. Careful control of reaction conditions, particularly temperature, is paramount to achieving successful outcomes in these sensitive transformations.
Application Notes and Protocols: Trapping of Strained Cyclopropenes with Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyne (C₃H₂), the smallest and most highly strained of the cycloalkynes, represents a fascinating yet formidable target for synthetic chemists. Its extreme ring strain and inherent instability make it a transient intermediate that is exceptionally difficult to generate and trap.[1] While theoretical studies have explored its structure and potential reactivity, detailed experimental protocols for its cycloaddition with dienes are exceedingly rare in the chemical literature.
As a practical alternative, researchers often turn to the study of cyclopropenes (C₃H₄) and their derivatives. These molecules, while still highly strained and reactive, are more amenable to synthesis and isolation, serving as valuable surrogates for understanding the cycloaddition behavior of three-membered ring systems. The release of ring strain provides a powerful thermodynamic driving force for these reactions.[2]
These application notes provide detailed protocols for the generation and trapping of cyclopropene (B1174273) and a substituted cyclopropene derivative with common dienes, namely cyclopentadiene (B3395910) and furan (B31954). The methodologies are based on reliable, peer-reviewed procedures and offer a starting point for researchers interested in the synthesis of novel polycyclic scaffolds.
Reaction Overview: Diels-Alder Cycloaddition of Cyclopropenes
The trapping of cyclopropenes with conjugated dienes typically proceeds through a [4+2] cycloaddition, also known as the Diels-Alder reaction. In this reaction, the four pi electrons of the diene and the two pi electrons of the cyclopropene (the dienophile) react in a concerted fashion to form a new six-membered ring.
General Reaction Scheme
Caption: General schematic of a [4+2] Diels-Alder cycloaddition reaction.
Application Note 1: Generation of Cyclopropene and Trapping with Cyclopentadiene
This protocol details the in situ generation of the parent cyclopropene from allyl chloride and its subsequent trapping with cyclopentadiene to form endo-tricyclo[3.2.1.02,4]oct-6-ene.[3]
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Yield (%) | Physical Appearance |
| Allyl Chloride | 76.52 | 0.169 | - | Colorless liquid |
| Sodium bis(trimethylsilyl)amide | 183.38 | 0.192 | - | White solid |
| Cyclopropene | 40.06 | 0.052 | 39 | Colorless liquid |
| Cyclopentadiene | 66.10 | 0.058 | - | Colorless liquid |
| endo-Tricyclo[3.2.1.02,4]oct-6-ene | 106.17 | 0.026 | ~50 (based on trapped cyclopropene) | Colorless liquid |
Experimental Protocol
Part A: Generation of Cyclopropene [3]
-
Apparatus Setup: Assemble a 250-mL, three-necked flask equipped with a 25-mL dropping funnel, a Dimroth reflux condenser, a thermometer, a magnetic stir bar, and a gas outlet connected to a cold trap cooled to -80°C (dry ice/acetone). Introduce a gentle flow of argon from the top of the condenser to guide the product into the cold trap.
-
Reaction Initiation: Charge the flask with sodium bis(trimethylsilyl)amide (35.05 g, 0.192 mol) and 150 mL of toluene.
-
Addition of Allyl Chloride: Heat the solution to a vigorous reflux. Add allyl chloride (13.8 mL, 0.169 mol) dropwise from the dropping funnel over a period of 45-60 minutes.
-
Collection of Cyclopropene: Cyclopropene gas evolves from the reaction mixture and is condensed in the -80°C cold trap.
-
Completion: After the addition is complete, continue refluxing for an additional 30 minutes to ensure all the cyclopropene has been collected. Approximately 2.6 g (39% yield) of liquid cyclopropene should be collected.
Part B: Trapping of Cyclopropene with Cyclopentadiene [3]
-
Dienophile Preparation: In a separate 50-mL, one-necked flask equipped with a rubber septum and a magnetic stir bar, add pentane (B18724) (10 mL) and cool to -80°C. To this, add freshly cracked cyclopentadiene (3.81 g, 0.058 mol).
-
Cyclopropene Solution Preparation: Cool 10 mL of pentane to -80°C and transfer it via cannula into the cold trap containing the collected cyclopropene (2.1 g, 0.052 mol).
-
Cycloaddition Reaction: Rapidly transfer the cyclopropene/pentane solution via a short, pre-cooled steel capillary into the cyclopentadiene solution under a positive pressure of argon.
-
Reaction Work-up: Allow the reaction mixture to warm to room temperature over 2 hours.
-
Isolation: Distill the resulting colorless solution using a short-path distillation apparatus. The product, endo-tricyclo[3.2.1.02,4]oct-6-ene, is collected at 125°C (2.80 g).
Experimental Workflow
Caption: Workflow for the generation and trapping of cyclopropene.
Application Note 2: Trapping of Tetrabromocyclopropene with Furan
This protocol describes a one-pot Diels-Alder reaction between tetrabromocyclopropene (TBCP) and furan, followed by hydrolysis to yield a dibromoenone. This method is particularly useful for synthesizing highly functionalized bicyclic systems.[4]
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Yield (%) | Physical Appearance |
| Furan | 68.07 | 24.6 | - | Colorless liquid |
| Tetrabromocyclopropene (TBCP) | 355.64 | 24.6 | - | - |
| Silver Nitrate (AgNO₃) | 169.87 | 49.2 | - | White solid |
| Dibromoenone Product | 253.91 | 23.6 | 96 | Yellow solid |
Experimental Protocol
-
Apparatus Setup: Use a flame-dried pressure vessel.
-
Reactant Addition: Add furan (24.6 mmol) to the vessel, followed by 5 mL of 1,4-dioxane. Then, add freshly distilled tetrabromocyclopropene (TBCP) (8.7 g, 24.6 mmol) at room temperature and seal the vessel.
-
Diels-Alder Reaction: Stir the solution overnight at room temperature. Then, gradually heat the vessel to 80°C and maintain this temperature until all starting material is consumed (approximately 1 hour, monitored by TLC).
-
Hydrolysis Setup: Allow the reaction to cool to room temperature. Dilute the mixture with acetone (B3395972) (46 mL).
-
Silver Nitrate Addition: Add an aqueous solution of AgNO₃ (8.3 g, 49.2 mmol, in 23 mL of H₂O) in two portions over 20 minutes.
-
Hydrolysis Reaction: Stir the resulting suspension at room temperature for 3 hours.
-
Work-up: Quench the reaction by pouring the suspension over solid NaHCO₃ (6.2 g, 73.8 mmol).
-
Filtration and Extraction: Remove the solids by filtration through Celite and wash with acetone (300 mL). Concentrate the filtrate and then extract with Et₂O (4 x 100 mL).
-
Washing: Wash the combined organic layers with saturated NaHCO₃ (2 x 100 mL), H₂O (3 x 100 mL), and brine (2 x 100 mL).
-
Isolation: Dry the organic layer over sodium sulfate (B86663) and concentrate. Purify the crude product by flash chromatography (25% EtOAc in hexanes) to yield the dibromoenone as a yellow solid (96% yield).[4]
Logical Relationship of Reaction Steps
References
Application Notes and Protocols for Cyclopropyne Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyne (C₃H₂) is the most highly strained of the isolable cycloalkynes, making it an exceptionally reactive and transient species. Its immense ring strain, a consequence of the severe distortion of the sp-hybridized carbon atoms from the ideal 180° bond angle, is the driving force behind its remarkable reactivity in cycloaddition reactions. This high reactivity makes this compound and its derivatives valuable intermediates in organic synthesis and has led to their exploration in bioorthogonal chemistry. These application notes provide an overview of the primary cycloaddition reaction mechanisms involving this compound and offer detailed protocols for its in situ generation and trapping.
Mechanistic Overview of this compound Cycloadditions
Due to its extreme reactivity, this compound is typically generated in situ and immediately trapped by a reacting partner. The primary cycloaddition pathways are the [4+2] Diels-Alder reaction and the [3+2] dipolar cycloaddition.
[4+2] Diels-Alder Cycloaddition
The Diels-Alder reaction is a concerted [4π + 2π] cycloaddition between a conjugated diene and a dienophile. In this case, the highly strained triple bond of this compound serves as a potent 2π dienophile. The reaction proceeds through a pericyclic transition state to form a bicyclic adduct. The significant release of ring strain in this process provides a strong thermodynamic driving force. Common dienes used to trap this compound include furan (B31954) and 1,3-diphenylisobenzofuran.[1]
[3+2] Dipolar Cycloaddition
In a [3+2] dipolar cycloaddition, this compound reacts with a 1,3-dipole to form a five-membered heterocyclic ring. This type of reaction is also highly efficient due to the relief of ring strain. A variety of 1,3-dipoles can be employed, such as azides and nitrile oxides, leading to the formation of triazoles and isoxazoles, respectively. These reactions are of particular interest in the field of click chemistry and bioorthogonal labeling due to their high rates and specificity.[2]
Computational Insights: The Distortion/Interaction Model
Computational studies, often employing the Distortion/Interaction (or Activation Strain) model, provide valuable insights into the reactivity of strained alkynes like this compound. This model partitions the activation energy of a reaction into two components:
-
Distortion Energy (Activation Strain): The energy required to deform the reactants from their ground-state geometries to their geometries in the transition state.
-
Interaction Energy: The stabilizing energy released when the distorted reactants interact in the transition state.
For this compound, the pre-distorted nature of the alkyne due to ring strain means that less energy is required to achieve the transition state geometry, leading to a lower distortion energy and, consequently, a lower overall activation barrier and higher reaction rate.
Quantitative Data for Cycloaddition Reactions
Due to the transient nature of this compound, obtaining precise kinetic data is challenging. Much of the available quantitative data comes from studies on more stable, substituted cyclopropenes, which serve as excellent models for understanding the reactivity of the parent this compound. The data presented below includes product yields from in situ trapping experiments of this compound and kinetic data for representative strain-promoted cycloadditions of cyclopropenes.
| Reaction Type | This compound Precursor/Cyclopropene (B1174273) | Reactant | Product Yield (%) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Ref. |
| [4+2] Cycloaddition | 1-Bromocyclopropene | Furan | 55 | Not Reported | |
| [4+2] Cycloaddition | 1-Bromocyclopropene | 1,3-Diphenylisobenzofuran | High Yield (not specified) | Not Reported | [1] |
| [3+2] Cycloaddition | 1-Methylcyclopropene uracil (B121893) nucleoside | 5-TAMRA-Tz | Not Applicable | 56.6 ± 1.94 | [3] |
| Strain-Promoted Cycloaddition | Bicyclo[6.1.0]non-4-yne (BCN) | 4-tert-butyl-1,2-quinone | Not Applicable | High (ΔH‡ = 4.5 kcal/mol) | [4] |
Experimental Protocols
The following protocols describe the in situ generation of this compound and its subsequent trapping in a Diels-Alder reaction.
Protocol 1: In Situ Generation and Trapping of this compound from 1-Bromocyclopropane
This protocol is adapted from procedures for the 1,2-dehydrohalogenation of halocyclopropanes.[5][6]
Materials:
-
1-Bromocyclopropane
-
Potassium tert-butoxide (t-BuOK)
-
Furan (or other suitable diene)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an argon/nitrogen inlet.
-
In the flask, dissolve 1-bromocyclopropane (1.0 equiv) and furan (3.0 equiv) in anhydrous THF.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.5 equiv) and a catalytic amount of 18-crown-6 (0.1 equiv) in anhydrous THF.
-
Slowly add the potassium tert-butoxide solution to the stirred solution of 1-bromocyclopropane and furan at room temperature over 1 hour.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the Diels-Alder adduct.
Protocol 2: Generation of this compound via Flash Vacuum Pyrolysis (FVP)
This is a conceptual protocol based on established FVP techniques for generating highly reactive intermediates.[7][8][9]
Apparatus:
-
A standard flash vacuum pyrolysis apparatus consisting of a sublimation oven, a quartz pyrolysis tube with a heating element, and a cold trap (liquid nitrogen).
-
High vacuum pump.
Precursor:
-
A suitable precursor that eliminates a stable molecule to form this compound, such as a cyclopropenone derivative or a fused tricyclic compound designed to undergo a retro-Diels-Alder reaction.
Procedure:
-
Assemble the FVP apparatus and ensure a high vacuum (< 10⁻³ Torr) is achieved.
-
Place the precursor in the sublimation oven.
-
Heat the pyrolysis tube to the required temperature for the precursor's decomposition (typically 500-900 °C).
-
Cool the cold trap with liquid nitrogen.
-
Gently heat the sublimation oven to sublime the precursor into the hot pyrolysis tube. The precursor will fragment upon passing through the hot zone, generating this compound.
-
The highly reactive this compound will travel a short distance before being condensed and isolated in the cold trap.
-
For trapping experiments, the trapping agent can be co-deposited with the pyrolysate on the cold finger.
Note: FVP is a specialized technique requiring dedicated equipment and expertise. The conditions (temperature, pressure, flow rate) must be carefully optimized for each precursor.
Visualizations
Caption: Diels-Alder reaction mechanism of this compound.
Caption: [3+2] Cycloaddition mechanism of this compound.
Caption: Experimental workflow for this compound cycloaddition.
References
- 1. 1,3-Diphenylisobenzofuran - Wikipedia [en.wikipedia.org]
- 2. soc.chim.it [soc.chim.it]
- 3. Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Spectroscopic evidence for the two C-H-cleaving intermediates of Aspergillus nidulans isopenicillin N synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]
- 9. Flash Vacuum Pyrolysis: Techniques and Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Stable Cyclopropyne Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyne, the most strained of the cycloalkynes, is a highly reactive and transient species. Its immense ring strain makes it a compelling synthon for the introduction of the three-membered ring into complex molecules, a motif of growing interest in medicinal chemistry and materials science. Due to its fleeting nature, the in-situ generation of this compound from stable precursors is the only viable strategy for its utilization in chemical synthesis. This document provides detailed application notes and experimental protocols for the synthesis of various stable precursors of this compound, focusing on cyclopropenones and their ketals. Furthermore, it outlines a general protocol for the in-situ generation of this compound and its subsequent trapping via Diels-Alder cycloaddition.
Synthetic Pathways to Stable this compound Precursors
The primary routes to stable this compound precursors involve the synthesis of substituted cyclopropenes and cyclopropenones. Cyclopropenone ketals, in particular, serve as excellent, stable sources of this compound, which can be unmasked under specific conditions.
Caption: Synthetic routes to stable this compound precursors.
Quantitative Data on Stable this compound Precursors
The stability and reactivity of this compound precursors are critical for their successful application. The following tables summarize key quantitative data for selected precursors.
Table 1: Synthesis and Stability of Selected Cyclopropenone Precursors
| Precursor | Synthetic Method | Yield (%) | Melting Point (°C) | Stability | Reference(s) |
| Cyclopropenone | Hydrolysis of 3,3-dimethoxycyclopropene (B1625139) | 88-94 | -29 to -28 | Polymerizes at room temperature | [1] |
| Diphenylcyclopropenone | Modified Favorskii-type reaction | ~90 | 119-121 | Stable solid, shelf-life of ~6 months in acetone (B3395972) solution when stored in the dark.[2] Solutions in propylene (B89431) glycol and isopropanol (B130326) show greater stability at room temperature.[3] | [2][3] |
| Cyclopropenone ethylene ketal | Ketalization of cyclopropenone | High | Liquid | Stable to long-term storage | [2] |
Table 2: Spectroscopic Data for Key this compound Precursors
| Precursor | ¹H NMR (δ, ppm, Solvent) | ¹³C NMR (δ, ppm, Solvent) | IR (ν, cm⁻¹) | Reference(s) |
| Cyclopropenone | 7.88 (s, 2H, CDCl₃) | Not readily available due to instability | 1850 (C=O), 1640 (C=C) | [1] |
| Diphenylcyclopropenone | 7.6-8.1 (m, 10H, CDCl₃) | 130.1, 131.5, 133.9, 149.8, 157.0 (CDCl₃) | 1845 (C=O), 1620 (C=C) | [3][4] |
| 3,3-Dimethoxycyclopropene | 3.33 (s, 6H), 7.88 (s, 2H, CDCl₃) | 54.0, 115.9, 133.4 (CDCl₃) | 1640 (C=C) | [1] |
| Cyclopropenone ethylene ketal | 3.95 (s, 4H), 7.80 (s, 2H, CDCl₃) | 65.1, 112.5, 131.0 (CDCl₃) | 1650 (C=C) | [2] |
Experimental Protocols
Protocol 1: Synthesis of Cyclopropenone
This protocol is adapted from the procedure published in Organic Syntheses, which involves the hydrolysis of 3,3-dimethoxycyclopropene.[1]
Workflow:
Caption: Workflow for the synthesis of cyclopropenone.
Materials:
-
3,3-dimethoxycyclopropene (3.0 g, 0.030 mole)
-
Dichloromethane (B109758) (CH₂Cl₂) (30 mL)
-
Concentrated sulfuric acid (H₂SO₄) (3 drops)
-
Water (5 mL)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) (30 g)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, filtration apparatus, distillation apparatus.
Procedure:
-
A solution of 3.0 g (0.030 mole) of 3,3-dimethoxycyclopropene in 30 mL of dichloromethane is placed in a round-bottom flask and cooled to 0 °C in an ice bath with stirring.
-
A solution of 3 drops of concentrated sulfuric acid in 5 mL of cold water is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for an additional 3 hours.
-
Anhydrous sodium sulfate (30 g) is added in portions to the cold solution with continuous stirring.
-
The drying agent is removed by filtration.
-
The solvent is evaporated under reduced pressure (50–80 mm) using a water bath maintained at 0–10 °C.
-
The resulting brown, viscous residue is distilled at 1–2 mm, with a water bath temperature of 10°C, gradually raising to 35°C, to yield 1.42–1.53 g (88–94%) of cyclopropenone as a white solid.
Characterization:
-
Melting Point: -29 to -28 °C[1]
-
Boiling Point: 26 °C (0.46 mm)[1]
-
¹H NMR (CDCl₃): δ 9.1 (s, 2H) (Note: Due to its reactivity, obtaining a clean spectrum can be challenging). A more stable precursor, 3,3-dimethoxycyclopropene, shows signals at δ 3.33 (s, 6H) and 7.88 (s, 2H) in CDCl₃.[1]
Protocol 2: Synthesis of Diphenylcyclopropenone
This protocol describes a common method for the synthesis of the highly stable diphenylcyclopropenone.
Materials:
-
Potassium tert-butoxide
-
Apparatus for inert atmosphere reaction
Procedure:
-
To a solution of diphenylacetylene in hexane under an inert atmosphere, add potassium tert-butoxide.
-
Cool the mixture in an ice bath and add bromoform dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: In-situ Generation and Diels-Alder Trapping of this compound
This protocol provides a general method for generating this compound from a stable precursor and trapping it with a diene, such as furan (B31954). The generation of highly reactive species and their trapping is a common strategy in organic synthesis.[5][6]
Workflow:
Caption: Workflow for the in-situ generation and trapping of this compound.
Materials:
-
Cyclopropenone ketal (e.g., cyclopropenone ethylene ketal) (1 equivalent)
-
Furan (5-10 equivalents, acts as both reactant and solvent)
-
Sealed tube or a flask with a reflux condenser
-
Heating source (oil bath)
-
Solvent for purification (e.g., hexane/ethyl acetate (B1210297) mixture)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a sealed tube, dissolve the cyclopropenone ketal in an excess of furan.
-
Heat the mixture in an oil bath at a temperature sufficient to induce the elimination of the ketal and formation of this compound (typically 100-150 °C). The exact temperature will depend on the stability of the precursor.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess furan under reduced pressure.
-
The crude residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the Diels-Alder adduct.
-
The structure of the adduct should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Safety Precautions
-
This compound precursors, especially the parent cyclopropenone, can be unstable and should be handled with care. Store at low temperatures and handle in a well-ventilated fume hood.
-
Many of the reagents used in these syntheses are toxic and/or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reactions under pressure (in sealed tubes) should be conducted behind a blast shield.
Conclusion
The synthesis of stable this compound precursors, particularly cyclopropenones and their ketals, provides a practical entry point to the rich chemistry of the highly strained this compound molecule. The protocols outlined in this document offer reliable methods for the preparation of these valuable synthetic intermediates. Furthermore, the general procedure for the in-situ generation and trapping of this compound opens the door for its application in the construction of complex molecular architectures. Careful attention to experimental detail and safety is paramount for the successful and safe execution of these procedures.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. scispace.com [scispace.com]
- 5. Generation and trapping of electron-deficient 1,2-cyclohexadienes. Unexpected hetero-Diels–Alder reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Trapping of cyclopentadienone as a 4π component in Diels–Alder reactions with ethyl acrylate: a simple synthesis of (±)-sarkomycin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Photochemical Generation of Strained Cycloalkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the photochemical generation of strained cycloalkynes. Strained cycloalkynes are highly reactive intermediates with significant applications in organic synthesis, chemical biology, and materials science. Their utility in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, has made them invaluable tools for labeling and tracking biomolecules in living systems. Photochemical methods offer a mild and controlled approach to generate these transient species from stable precursors, enabling their in-situ trapping and subsequent utilization.
This document details three primary photochemical strategies for generating strained cycloalkynes:
-
From Cyclopropanated Phenanthrenes: This method involves the photolysis of methylene-cyclopropane derivatives of phenanthrene (B1679779) to generate cycloalkylidenecarbenes, which then undergo a Fritsch-Buttenberg-Wiechell (FBW) rearrangement to form the corresponding strained cycloalkyne.
-
From Cyclopropenones: Photochemical decarbonylation of cyclopropenone precursors provides a clean and efficient route to highly reactive cycloalkynes, such as oxa-dibenzocyclooctyne (ODIBO), a valuable reagent in bioorthogonal chemistry.
-
From ω-Phthalimidoalkynoates: This method utilizes a photodecarboxylation reaction of ω-phthalimidoalkynoates to generate macrocyclic alkynes.
Data Presentation
The following table summarizes quantitative data for the photochemical generation of various strained cycloalkynes using the methods described in this document.
| Cycloalkyne Generated | Precursor | Method | Wavelength (nm) | Solvent | Trapping Agent | Product Yield (%) | Reference |
| Cyclohexyne (B14742757) | 1-Cyclopentylidene-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene | Photolysis and FBW Rearrangement | 280-400 | Benzene-d6 (B120219) | N/A (trapped with diene) | Not specified in abstract | [1] |
| Cyclopentyne (B14760497) | 1-Cyclobutylidene-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene | Photolysis and FBW Rearrangement | 280-400 | Benzene-d6 | N/A (trapped with diene) | Not specified in abstract | [1] |
| Oxa-dibenzocyclooctyne (ODIBO) | 3-(tert-Butyl)-9-methoxydibenzo[b,f]cyclopropa[d]oxocin-1(7H)-one | Photochemical Decarbonylation | 350 | DCM:Methanol (B129727) (1:29) | N/A (isolated) | 70 | [2] |
| Macrocyclic Alkynes | ω-Phthalimidoalkynoates | Photodecarboxylation | > 290 (Pyrex filtered) | Acetone (B3395972)/Water | N/A (intramolecular cyclization) | Fair to Moderate | [3] |
Experimental Protocols
Protocol 1: Photochemical Generation of Cyclohexyne and Cyclopentyne from Cyclopropanated Phenanthrenes
This protocol describes the general procedure for the photochemical generation of cyclohexyne and cyclopentyne from their respective 1-alkylidene-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene precursors. The generated cycloalkynes are highly reactive and are typically trapped in situ with a suitable diene, such as 2,5-diphenylisobenzofuran or cyclopentadiene.
Materials:
-
1-Cyclopentylidene-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene (for cyclohexyne) or 1-cyclobutylidene-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene (for cyclopentyne)
-
Trapping agent (e.g., 2,5-diphenylisobenzofuran)
-
Anhydrous benzene-d6 (for NMR monitoring) or other suitable anhydrous solvent (e.g., benzene, THF)
-
Quartz NMR tube or quartz reaction vessel
-
Xe-Hg lamp (280-400 nm) or similar UV light source
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture: In a quartz NMR tube or a suitable quartz reaction vessel, dissolve the cyclopropanated phenanthrene precursor (1.0 eq.) and the trapping agent (2.0-5.0 eq.) in anhydrous benzene-d6 or another appropriate solvent. The concentration of the precursor should typically be in the range of 0.01-0.05 M.
-
Degassing: Degas the solution by bubbling with dry nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the precursor.
-
Irradiation: Irradiate the solution at ambient temperature using a Xe-Hg lamp or a similar UV source emitting in the 280-400 nm range.[4] The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the precursor signals and the appearance of the signals corresponding to the trapped cycloalkyne adduct and phenanthrene.[4]
-
Workup: Once the reaction is complete (typically after several hours of irradiation), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the Diels-Alder adduct of the strained cycloalkyne.
Protocol 2: Photochemical Generation of Oxa-dibenzocyclooctyne (ODIBO) from a Cyclopropenone Precursor
This protocol details the synthesis of the highly reactive and bioorthogonally useful cyclooctyne, ODIBO, via photochemical decarbonylation of its cyclopropenone precursor.[2]
Materials:
-
3-(tert-Butyl)-9-methoxydibenzo[b,f]cyclopropa[d]oxocin-1(7H)-one (Photo-ODIBO)
-
Dichloromethane (B109758) (DCM), spectroscopic grade
-
Methanol, spectroscopic grade
-
Rayonet photoreactor equipped with 350 nm fluorescent lamps (e.g., 12 x 4W)
-
Round-bottom flask
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Solution: Dissolve the photo-ODIBO precursor (e.g., 20 mg, 0.0625 mmol) in a mixture of DCM and methanol (1:29 v/v, 60 mL) in a round-bottom flask.[2]
-
Irradiation: Place the flask in a Rayonet photoreactor and irradiate with 350 nm fluorescent lamps for 8 minutes at room temperature.[2] The reaction progress can be monitored by UV-Vis spectroscopy, observing the decrease in the absorbance of the precursor and the appearance of the ODIBO absorbance bands.
-
Workup: After the irradiation is complete, concentrate the solution in vacuo using a rotary evaporator.[2]
-
Purification: Purify the resulting residue by silica gel column chromatography using a DCM:hexanes (2:1) eluent system to yield ODIBO as a yellow oil (yield ~70%).[2]
Protocol 3: Photochemical Generation of Macrocyclic Alkynes from ω-Phthalimidoalkynoates
This protocol provides a general method for the synthesis of macrocyclic alkynes through the photodecarboxylation of ω-phthalimidoalkynoates.[3] The efficiency of cyclization is dependent on the length of the tether connecting the phthalimide (B116566) and carboxylate groups.
Materials:
-
ω-Phthalimidoalkynoic acid
-
Potassium hydroxide (B78521) (KOH)
-
N-Methylphthalimide (optional, for intermolecular reactions)
-
Acetone
-
Water
-
Pyrex reaction tube
-
High-pressure mercury lamp (e.g., 450 W or 800 W)
-
Nitrogen gas source
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Potassium Salt: Neutralize the ω-phthalimidoalkynoic acid (1.0 eq.) with an equimolar amount of aqueous KOH to form the potassium alkynoate.
-
Preparation of the Reaction Mixture: In a Pyrex reaction tube, dissolve the potassium alkynoate (e.g., 10 mmol) in a mixture of acetone (150 mL) and water (150 mL).[3] If an intermolecular reaction is desired, N-methylphthalimide (e.g., 2 mmol) can be added.
-
Irradiation: Purge the solution with a slow stream of nitrogen for 15-20 minutes. Irradiate the mixture at 15-20 °C using a high-pressure mercury lamp for approximately 6 hours.[3] The progress of the reaction can be monitored by TLC.
-
Workup: After irradiation, extract the mixture with dichloromethane (3 x 100 mL). Wash the combined organic layers with 5% aqueous NaHCO₃ and brine, then dry over MgSO₄.[3]
-
Purification: Evaporate the solvent under reduced pressure and purify the residue by column chromatography to isolate the macrocyclic alkyne. The yields are typically in the "fair to moderate" range and are highly dependent on the substrate.[3]
Mandatory Visualizations
Caption: General experimental workflow for photochemical cycloalkyne generation.
Caption: Mechanism of cycloalkyne formation via FBW rearrangement.
References
- 1. Photochemical generation and trapping of 3-oxacyclohexyne - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical Generation of Allenes from Phenanthrene-Based Methylenecyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diels-Alder Reactions Involving Cyclopropene Dienophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The Diels-Alder reaction, a cornerstone of modern organic synthesis, facilitates the construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile.[1][2] Cyclopropenes, three-membered unsaturated rings, have emerged as exceptionally reactive dienophiles due to their high degree of ring strain (approximately 54 kcal/mol).[3] The release of this strain energy provides a powerful thermodynamic driving force for the reaction, often leading to rapid cycloadditions under mild conditions where other dienophiles might fail.[3][4]
The high reactivity of cyclopropenes makes them valuable tools for synthesizing complex, sterically congested, or strained polycyclic systems.[5] These resulting bicyclic products, containing a cyclopropane (B1198618) ring, can serve as versatile intermediates in medicinal chemistry and natural product synthesis. The cyclopropane ring can be retained as a key structural feature or be subsequently opened to introduce quaternary stereocenters.[5]
Key advantages of using cyclopropene (B1174273) dienophiles include:
-
High Reactivity: Driven by the release of ring strain, allowing for reactions under mild conditions.[3][4]
-
High Stereoselectivity: The reaction often proceeds with high diastereoselectivity, typically favoring the endo product, which can be attributed to secondary orbital interactions or attractive C-H/π interactions.[5]
-
Versatility: Cyclopropene derivatives, such as cyclopropenyl ketones and cyclopropenone ketals, can participate in normal, inverse-electron-demand, and neutral Diels-Alder reactions with a wide range of dienes.[3][5]
-
Access to Novel Scaffolds: Intramolecular variants provide access to unique and complex polyfused ring systems, such as benzonorcarane scaffolds, which are of interest in drug discovery.[6][7]
Reaction Principles and Mechanism
The Diels-Alder reaction is a concerted pericyclic reaction where a 4π-electron system (the diene) reacts with a 2π-electron system (the dienophile) to form a six-membered ring. The use of a cyclopropene as the dienophile results in a bicyclo[4.1.0]heptene derivative. The reaction typically proceeds through a "boat-like" transition state.
Caption: General mechanism of a [4+2] Diels-Alder cycloaddition.
High diastereoselectivity is a hallmark of these reactions, often attributed to an attractive C-H π interaction between an allylic C-H bond on the cyclopropene and the diene in an endo transition state.[5] This overrides other potential directing groups, making cyclopropenes powerful stereochemical controllers.[5]
Quantitative Data Summary
The following table summarizes representative Diels-Alder reactions involving cyclopropene dienophiles, highlighting their efficiency and selectivity.
| Diene | Dienophile | Conditions | Yield (%) | Selectivity (endo:exo or d.r.) | Reference |
| Cyclopentadiene | Cyclopropene | Not specified | - | - | [8] |
| 1,3-Diphenylisobenzofuran | Cyclopropene | Not specified | - | - | [8] |
| Styrene derivatives (intramolecular) | Tethered Cyclopropene | DMSO, 100 °C | Good | Excellent stereoselectivity | [6] |
| Spiro[2.4]hepta-4,6-diene | β-fluoro-β-nitrostyrene* | Toluene (B28343), 110 °C, 72h | 44 | Not specified | [9][10] |
| 2,3-Dimethylbutadiene | Chiral Cyclopropenyl Ketone | CH₂Cl₂, -78 °C to rt | 95 | >20:1 d.r. | [5] |
| Cyclopentadiene | Chiral Cyclopropenyl Ketone | CH₂Cl₂, -78 °C to rt | 89 | >20:1 d.r. (endo) | [5] |
| Furan | Chiral Cyclopropenyl Ketone | CH₂Cl₂, -78 °C to rt | 75 | 15:1 d.r. (endo) | [5] |
*Note: In this example from references[9] and[10], a diene containing a cyclopropane ring was used, which demonstrates the stability and utility of the cyclopropyl (B3062369) moiety in Diels-Alder chemistry, although the primary dienophile itself was not a cyclopropene. The principle of high steric demand influencing reaction rate is relevant.
Experimental Protocols
The following sections provide a generalized experimental protocol and a visual workflow for conducting Diels-Alder reactions with cyclopropene dienophiles.
The diagram below outlines the typical laboratory workflow for the synthesis and purification of a Diels-Alder adduct.
Caption: A typical workflow for a Diels-Alder reaction.
This protocol is a generalized procedure based on common practices for Diels-Alder reactions.[11][12][13] Specific temperatures, solvents, and reaction times should be optimized based on the specific substrates used.
Materials:
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Cyclopropene dienophile (e.g., a cyclopropenyl ketone)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Ethyl Acetate (B1210297), Hexane)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Cooling bath (ice-water or dry ice/acetone)
-
Thin-Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reagents: Dissolve the diene (1.0 eq) in anhydrous solvent (e.g., CH₂Cl₂) in the flask. Cool the solution to the desired temperature (e.g., -78 °C).
-
Addition: Dissolve the cyclopropene dienophile (1.1 eq) in a minimal amount of the same anhydrous solvent and load it into the dropping funnel. Add the dienophile solution dropwise to the stirred diene solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to stir at the specified temperature. The reaction progress should be monitored by TLC. For less reactive substrates, the cooling bath may be removed, and the reaction can be stirred at room temperature or gently heated.[13]
-
Workup: Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Diels-Alder adduct.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
This protocol is adapted from the synthesis of benzonorcarane scaffolds.[6]
Procedure:
-
A solution of the starting material, the cyclopropenyl vinylarene (1.0 eq), in a suitable solvent (e.g., deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) for NMR monitoring, or a higher boiling point solvent like toluene for preparative scale) is prepared in a sealed tube or a flask with a condenser.
-
The reaction mixture is heated to the specified temperature (e.g., 100 °C). The reaction is noted to be operationally simple, not requiring metal catalysts or Lewis acids.[6]
-
The reaction is monitored by NMR until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography to afford the final polyfused benzonorcarane product. Yields are reported to be good, with excellent stereoselectivity.[6]
Applications in Drug Development and Complex Synthesis
The unique bicyclic scaffolds produced from Diels-Alder reactions with cyclopropenes are valuable in medicinal chemistry. The inherent strain and conformational rigidity of these structures can be exploited to design ligands with high binding affinity and selectivity for biological targets.
Furthermore, the cyclopropane ring within the adduct is a versatile functional handle. As demonstrated by Lawrence et al., it can undergo reductive opening with reagents like SmI₂ to generate products with a new quaternary stereocenter, a common feature in many complex natural products and pharmaceuticals.[5] This two-step sequence—Diels-Alder cycloaddition followed by cyclopropane cleavage—provides a stereocontrolled method for constructing complex acyclic or larger-ring systems that would be challenging to access directly.
Caption: Synthetic utility of cyclopropene Diels-Alder reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Intramolecular Diels–Alder Reactions of Cyclopropenone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Chiral Cyclopropenyl Ketones— Reactive and Selective Diels-Alder Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 11. www1.udel.edu [www1.udel.edu]
- 12. community.wvu.edu [community.wvu.edu]
- 13. sciforum.net [sciforum.net]
Application Notes and Protocols: The Versatile Chemistry of Cyclopropenes in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Cyclopropenes, with their inherent ring strain and reactive π-bond, have emerged as powerful building blocks in modern organic synthesis. Their unique reactivity, when harnessed by transition metal catalysis, unlocks a diverse array of chemical transformations, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science. These application notes provide an overview of key transition metal-catalyzed reactions involving cyclopropenes, complete with detailed experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams to illustrate the underlying principles.
Synthesis of Cyclopropene (B1174273) Precursors
The availability of substituted cyclopropenes is a prerequisite for their use in transition metal catalysis. A common and scalable method for their synthesis involves the dehydrohalogenation of the corresponding gem-dihalocyclopropanes or monohalocyclopropanes.
Application Note:
This protocol describes the synthesis of 3,3-disubstituted cyclopropenes from their bromocyclopropane (B120050) precursors using a strong base. The use of potassium tert-butoxide in tetrahydrofuran (B95107) (THF) is a widely applicable method. For less reactive substrates or to enhance reaction rates, the addition of a phase-transfer catalyst like 18-crown-6 (B118740) can be beneficial.[1] This method is suitable for preparing a variety of cyclopropenes on a multigram scale.[2]
Experimental Protocol: Synthesis of 3-Methyl-3-phenylcyclopropene (B8295009)
Materials:
-
1-Bromo-1-methyl-2-phenylcyclopropane (mixture of diastereomers)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-1-methyl-2-phenylcyclopropane (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.5 equiv) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to afford the pure 3-methyl-3-phenylcyclopropene.
Data Presentation: Synthesis of Various Cyclopropenes
| Entry | Bromocyclopropane Precursor | Base (equiv) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-1,2-diphenylcyclopropane | t-BuOK (1.5) | THF | 6 | 85 | [1] |
| 2 | 1-Bromo-1-methyl-2-phenylcyclopropane | t-BuOK (1.5) | THF | 4 | 92 | [2] |
| 3 | 1-Bromo-1-ethyl-2-phenylcyclopropane | t-BuOK (2.0) | THF | 12 | 78 | [1] |
Visualization: Logical Workflow for Cyclopropene Synthesis
Caption: A step-by-step workflow for the synthesis of cyclopropenes.
Transition Metal-Cyclopropene Complexes: Synthesis and Characterization
The interaction of cyclopropenes with transition metals can lead to the formation of stable η²-complexes. The synthesis and characterization of these complexes are crucial for understanding their bonding and reactivity, which in turn informs the development of new catalytic reactions.
Application Note:
Platinum(0) complexes of cyclopropenes can be readily synthesized by ligand exchange reactions, typically starting from a platinum(0) precursor like [Pt(PPh₃)₄] or [Pt(dba)₂]. These complexes are generally stable and can be characterized by standard spectroscopic techniques and X-ray crystallography. The data from these characterizations provide valuable insights into the nature of the metal-olefin bond.[3]
Experimental Protocol: Synthesis of [Pt(3,3-diphenylcyclopropene)(PPh₃)₂]
Materials:
-
Tris(dibenzylideneacetone)diplatinum(0) [Pt₂(dba)₃]
-
Triphenylphosphine (B44618) (PPh₃)
-
3,3-Diphenylcyclopropene
-
Anhydrous toluene
-
Anhydrous hexane (B92381)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pt₂(dba)₃] (1.0 equiv) and triphenylphosphine (4.0 equiv) in anhydrous toluene.
-
Stir the solution at room temperature for 30 minutes to generate the [Pt(PPh₃)₄] complex in situ.
-
To this solution, add a solution of 3,3-diphenylcyclopropene (1.2 equiv) in anhydrous toluene.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous hexane to remove any unreacted starting materials and byproducts.
-
The crude product can be recrystallized from a toluene/hexane mixture to yield the pure crystalline complex.
-
Characterize the complex using ¹H NMR, ³¹P NMR, IR spectroscopy, and X-ray crystallography if suitable crystals are obtained.
Data Presentation: Spectroscopic Data for Platinum-Cyclopropene Complexes
| Complex | ³¹P NMR (δ, ppm) | ¹J(Pt-P) (Hz) | Key ¹H NMR Signals (δ, ppm) | Reference |
| [Pt(3,3-Ph₂C₃H₂)(PPh₃)₂] | 28.5 | 3450 | 7.1-7.6 (m, Ar-H), 2.5 (s, =CH) | [3] |
| [Pt(1,2-Ph₂C₃H₂)(PPh₃)₂] | 29.1 | 3510 | 7.0-7.8 (m, Ar-H), 1.8 (s, CH₂) | [3] |
C-H Bond Functionalization
Transition metal-catalyzed C-H activation and functionalization have become powerful tools for the efficient construction of C-C and C-heteroatom bonds. Cyclopropenes can act as versatile coupling partners in these reactions, serving as a source of a three-carbon allyl fragment after ring opening.
Application Note:
Cobalt-catalyzed C-H allylation of (hetero)arenes with cyclopropenes provides a highly selective method for the synthesis of multisubstituted allylarenes.[4][5] This reaction proceeds through a ring-opening of the cyclopropene to form a cobalt-vinylcarbene intermediate, which then undergoes migratory insertion into the Co-C bond formed via C-H activation. The use of a directing group on the (hetero)arene is crucial for controlling the regioselectivity of the C-H activation step.
Experimental Protocol: Cp*Co(III)-Catalyzed C-H Allylation of N-pyridylindole
Materials:
-
N-(pyridin-2-yl)-1H-indole
-
3,3-Dimethyl-1-phenylcyclopropene
-
[Cp*Co(CO)I₂]
-
Silver acetate (B1210297) (AgOAc)
Procedure:
-
To an oven-dried screw-cap vial, add N-(pyridin-2-yl)-1H-indole (1.0 equiv), 3,3-dimethyl-1-phenylcyclopropene (1.2 equiv), [Cp*Co(CO)I₂] (5 mol %), and AgOAc (2.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon).
-
Add anhydrous 1,2-dichloroethane (DCE) to the vial (0.2 M).
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (B109758) and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the allylated indole (B1671886) product.
Data Presentation: Substrate Scope of Cp*Co(III)-Catalyzed C-H Allylation
| Entry | Arene/Heteroarene | Cyclopropene | Product | Yield (%) | Reference |
| 1 | N-pyridylindole | 3,3-Dimethyl-1-phenylcyclopropene | 2-(1,1-Dimethyl-3-phenylallyl)-N-pyridylindole | 91 | [5] |
| 2 | 2-Phenylpyridine | 3,3-Dimethylcyclopropene | 2-(2-Methylallyl)phenylpyridine | 85 | [4] |
| 3 | N-pyridylpyrrole | 3,3-Diphenylcyclopropene | 2-(1,1,3-Triphenylallyl)-N-pyridylpyrrole | 76 | [6] |
Visualization: Catalytic Cycle for Co-Catalyzed C-H Allylation
Caption: Proposed catalytic cycle for the cobalt-catalyzed C-H allylation.
Cycloaddition Reactions
Transition metal-catalyzed cycloaddition reactions of cyclopropenes provide access to a wide variety of carbo- and heterocyclic scaffolds. Depending on the catalyst and the reaction partner, cyclopropenes can participate in [3+2], [4+3], and other cycloaddition modes.
Application Note:
Palladium-catalyzed intramolecular [4+3] cycloaddition of diene-tethered alkylidenecyclopropanes is a powerful method for the synthesis of seven-membered rings.[7] While this example uses an alkylidenecyclopropane, the principle of activating a strained three-membered ring for cycloaddition is directly relevant to cyclopropene chemistry. The choice of ligand is critical for controlling the reaction's selectivity between [4+3] and [3+2] cycloaddition pathways.
Experimental Protocol: Pd-Catalyzed Intramolecular [4+3] Cycloaddition
Materials:
-
Diene-tethered alkylidenecyclopropane
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tris(o-tolyl)phosphine [P(o-tolyl)₃]
-
Anhydrous dioxane
Procedure:
-
In a flame-dried Schlenk tube, add the diene-tethered alkylidenecyclopropane (1.0 equiv), [Pd₂(dba)₃] (5 mol %), and P(o-tolyl)₃ (20 mol %).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous dioxane (0.1 M).
-
Seal the tube and heat the reaction mixture at 100 °C for 6-12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the bicyclic product.
Data Presentation: Ligand Effects in Pd-Catalyzed Cycloadditions
| Entry | Ligand | [4+3] Product Yield (%) | [3+2] Product Yield (%) | Reference |
| 1 | P(O-iPr)₃ | 37 | 24 | [7] |
| 2 | P(o-tolyl)₃ | 52 | 15 | [7] |
| 3 | PPh₃ | 25 | 45 | [7] |
Hydrofunctionalization Reactions
The addition of H-X bonds across the double bond of cyclopropenes, or hydrofunctionalization, is a direct and atom-economical method for the synthesis of functionalized cyclopropanes. Transition metal catalysis can control the regio- and stereoselectivity of these transformations.
Application Note:
Rhodium-catalyzed enantioselective hydrostannation of 3,3-disubstituted cyclopropenes is an efficient method for the synthesis of chiral cyclopropylstannanes, which are valuable synthetic intermediates.[8][9] The choice of a chiral phosphine (B1218219) ligand is crucial for achieving high enantioselectivity. The reaction is believed to proceed via a migratory insertion of the cyclopropene into a rhodium-hydride bond.
Experimental Protocol: Rh-Catalyzed Enantioselective Hydrostannation
Materials:
-
3,3-Disubstituted cyclopropene
-
Tributyltin hydride (Bu₃SnH)
-
[Rh(COD)₂]BF₄
-
(R)-BINAP
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a glovebox, to a vial add [Rh(COD)₂]BF₄ (2 mol %) and (R)-BINAP (2.2 mol %).
-
Add anhydrous DCM and stir for 20 minutes to form the catalyst solution.
-
In a separate vial, dissolve the 3,3-disubstituted cyclopropene (1.0 equiv) in anhydrous DCM.
-
Add the catalyst solution to the cyclopropene solution.
-
Add Bu₃SnH (1.1 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the chiral cyclopropylstannane.
Data Presentation: Enantioselective Hydrostannation of Cyclopropenes
| Entry | Cyclopropene Substituents | Ligand | Yield (%) | ee (%) | Reference |
| 1 | 3,3-Diphenyl | (R)-BINAP | 95 | 94 | [8] |
| 2 | 3-Methyl-3-phenyl | (R)-BINAP | 92 | 91 | [8] |
| 3 | 3,3-Dibenzyl | (R)-BINAP | 88 | 93 | [9] |
Ring-Opening Metathesis Polymerization (ROMP)
Cyclopropenes can undergo ring-opening metathesis polymerization (ROMP) to produce polymers with unique microstructures. The high ring strain of cyclopropenes makes them excellent monomers for this transformation.
Application Note:
Ruthenium-based Grubbs-type catalysts are highly effective for the ROMP of cyclopropenes.[10] The choice of catalyst generation can influence the stereochemistry of the resulting polymer. This methodology allows for the synthesis of polymers with interesting properties for materials science applications.
Experimental Protocol: ROMP of a Substituted Cyclopropene
Materials:
-
3-Methyl-3-phenylcyclopropene
-
Grubbs' second-generation catalyst [RuCl₂(PCy₃)(IMesH₂)CHPh]
-
Anhydrous dichloromethane (DCM)
-
Ethyl vinyl ether
Procedure:
-
In a glovebox, dissolve the 3-methyl-3-phenylcyclopropene (100 equiv) in anhydrous DCM.
-
Add a solution of Grubbs' second-generation catalyst (1.0 equiv) in DCM to the monomer solution.
-
Stir the reaction mixture at room temperature. The polymerization is typically rapid.
-
After 1-2 hours, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction solution to a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Visualization: ROMP Catalytic Cycle
Caption: The catalytic cycle for ring-opening metathesis polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New complexes of platinum(0) with cyclopropenes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Enantioselective Hydrostannation of Cyclopropenes [organic-chemistry.org]
- 9. Collection - Catalytic Enantioselective Hydrostannation of Cyclopropenes - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Cyclopropane-Containing Natural Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of select cyclopropane-containing natural products. The methodologies presented are based on recently published, innovative synthetic strategies, offering insights into the construction of these unique and often biologically active molecules.
Introduction
Cyclopropane (B1198618) rings are fascinating structural motifs present in a wide array of natural products, contributing to their unique three-dimensional structures and biological activities.[1] The inherent ring strain of the cyclopropane moiety often imparts specific reactivity and conformational rigidity to the parent molecule. The synthesis of these three-membered rings within complex molecular architectures presents a significant challenge to synthetic chemists, driving the development of novel and efficient methodologies. This document will explore the total synthesis of three distinct cyclopropane-containing natural products: the sesquiterpenoid (-)-nardoaristolone B, the monoterpene pheromone (±)-grandisol, and the complex alkaloid (+)-cycloclavine.
I. Enantioselective Total Synthesis of (-)-Nardoaristolone B
(-)-Nardoaristolone B is a sesquiterpenoid natural product with a unique fused ring system containing a cyclopropane ring. Its synthesis, developed by Homs, Muratore, and Echavarren, features a key gold(I)-catalyzed oxidative cyclization.[2][3][4][5]
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| 1 | Copper-catalyzed Asymmetric Conjugate Addition/Enolate Trapping | 2-Methyl-2-cyclohexenone | (2S,3R)-2,3-dimethyl-2-(2-methylallyl)cyclohexan-1-one | 45-55 | >30:1 | 90% |
| 2 | Ozonolysis | (2S,3R)-2,3-dimethyl-2-(2-methylallyl)cyclohexan-1-one | (2S,3R)-2,3-dimethyl-2-(2-oxopropyl)cyclohexan-1-one | 74 | - | - |
| 3 | Seyferth-Gilbert Homologation | (2S,3R)-2,3-dimethyl-2-(2-oxopropyl)cyclohexan-1-one | (R)-1-((1S,6R)-1,6-dimethyl-2-oxocyclohexyl)-2-propyne | 82 | - | - |
| 4 | Gold(I)-catalyzed Oxidative Cyclization | (R)-1-((1S,6R)-1,6-dimethyl-2-oxocyclohexyl)-2-propyne | (-)-Nardoaristolone B | 93 | - | - |
Experimental Protocols
Protocol 1: Synthesis of (2S,3R)-2,3-dimethyl-2-(2-methylallyl)cyclohexan-1-one [6]
-
To a stirred suspension of copper(I)-thiophene-2-carboxylate (69 mg, 0.36 mmol) in 15 mL of diethyl ether, add (R,S,S)-(+)-(3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)bis(1-phenylethyl) amine (392 mg, 0.72 mmol).
-
After stirring for 15 minutes at 23 °C, cool the suspension to -35 °C and add 2-methylcyclohex-2-en-1-one (2.1 mL, 18.2 mmol).
-
Slowly add trimethylaluminum (B3029685) (2M in heptane, 10.4 mL, 20.9 mmol) over 15 minutes and allow the reaction to proceed for 3 hours at -35 °C.
-
Add dry THF (15 mL) and HMPA (12 mL) and allow the mixture to warm to -5 °C.
-
Add methyllithium (B1224462) (1.6 M in Et₂O, 12.7 mL, 20.3 mmol) dropwise over 5 minutes.
-
After 20 minutes of stirring, add methallyl iodide (3.5 mL, 32.7 mmol) slowly over 5 minutes.
-
Allow the reaction to warm to 23 °C and stir for 60 hours.
-
Quench the reaction with a saturated aqueous solution of potassium sodium tartrate and extract with dichloromethane.
-
Purify the crude product by column chromatography on silica (B1680970) gel (pentane/diethyl ether) to afford the title compound.
Protocol 2: Gold(I)-catalyzed Oxidative Cyclization to (-)-Nardoaristolone B [6]
-
To a solution of (R)-1-((1S,6R)-1,6-dimethyl-2-oxocyclohexyl)-2-propyne in dry solvent, add the gold(I) catalyst (e.g., IPrAuNTf₂) and an oxidant.
-
Stir the reaction at the appropriate temperature until completion, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to yield (-)-nardoaristolone B.
Reaction Workflow
Caption: Synthetic workflow for (-)-Nardoaristolone B.
II. Synthesis of (±)-Grandisol via Enyne Metathesis
(±)-Grandisol is the major component of the sex pheromone of the cotton boll weevil. An efficient synthesis developed by Fürstner and Langemann utilizes a key 1,5-enyne metathesis to construct the cyclobutane (B1203170) core.[7][8][9]
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Allylation | α-Methyl-γ-butyrolactone | 3-Methyl-3-vinyldihydrofuran-2(3H)-one | - |
| 2 | Reduction | 3-Methyl-3-vinyldihydrofuran-2(3H)-one | 2-Methyl-2-vinyltetrahydrofuran-3-ol | - |
| 3 | Silylation and Oxidation | 2-Methyl-2-vinyltetrahydrofuran-3-ol | (R/S)-2-((tert-Butyldimethylsilyl)oxy)-3-methyl-3-vinylpentanal | - |
| 4 | Alkynylation | (R/S)-2-((tert-Butyldimethylsilyl)oxy)-3-methyl-3-vinylpentanal | (R/S)-1-((tert-Butyldimethylsilyl)oxy)-2-methyl-2-vinylhex-4-yn-3-ol | - |
| 5 | Methylation | (R/S)-1-((tert-Butyldimethylsilyl)oxy)-2-methyl-2-vinylhex-4-yn-3-ol | tert-Butyl((R/S)-2-methyl-2-vinyl-3-(prop-1-yn-1-yloxy)hexyl)dimethylsilane | - |
| 6 | 1,5-Enyne Metathesis | tert-Butyl((R/S)-2-methyl-2-vinyl-3-(prop-1-yn-1-yloxy)hexyl)dimethylsilane | 1-((1-((tert-Butyldimethylsilyl)oxy)ethyl) -2-methylcyclobut-2-en-1-yl)ethene | High |
| 7 | Semihydrogenation | 1-((1-((tert-Butyldimethylsilyl)oxy)ethyl) -2-methylcyclobut-2-en-1-yl)ethene | (±)-Grandisol | - |
| Overall | 8 Steps | α-Methyl-γ-butyrolactone | (±)-Grandisol | 33% |
Experimental Protocols
Protocol 3: 1,5-Enyne Metathesis [7]
-
Dissolve the enyne substrate in an appropriate solvent (e.g., CH₂Cl₂) in a reaction vessel suitable for microwave heating or a sealed tube.
-
Add the Grubbs-type ruthenium catalyst.
-
Heat the reaction mixture using microwave irradiation or in a sealed tube at a specified temperature for a set duration (e.g., 75 °C for 30 minutes).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the 1-alkenylcyclobutene product.
Key Reaction Diagram
Caption: Key steps in the 1,5-enyne metathesis reaction.
III. Asymmetric Formal Synthesis of (+)-Cycloclavine
(+)-Cycloclavine is a complex indole (B1671886) alkaloid featuring a pentacyclic core with a congested cyclopropane ring. A concise formal synthesis was reported by Shi, Cao, and coworkers, highlighted by a Rh-catalyzed cyclopropanation.[10]
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Yield (%) |
| 11 (Key Step) | Rh-catalyzed Cyclopropanation | Diazo precursor | Cyclopropane intermediate | - |
| Overall | 11 Steps | 4-Bromoindole | Szántay's amine (+)-2 | 19.7% |
Experimental Protocols
Protocol 4: Rhodium-Catalyzed Diazo-Derived Carbenoid Cyclopropanation
-
To a solution of the chiral rhodium catalyst (e.g., Rh₂(S-TCPTAD)₄) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add the alkene substrate.
-
Slowly add a solution of the diazo compound in the same solvent via a syringe pump over several hours at a specific temperature.
-
Stir the reaction mixture at that temperature for an additional period after the addition is complete.
-
Monitor the reaction for the disappearance of the diazo compound (e.g., by TLC and color change).
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired cyclopropane adduct.
Catalytic Cycle Diagram
Caption: Catalytic cycle for Rh-catalyzed cyclopropanation.
Conclusion
The syntheses outlined in these application notes demonstrate the power and versatility of modern organic chemistry in assembling complex natural products containing the cyclopropane motif. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, facilitating the exploration of new synthetic routes and the generation of novel, biologically active compounds.
References
- 1. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective total synthesis of (-)-nardoaristolone B via a gold(I)-catalyzed oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Portal de la Recerca de Catalunya: Enantioselective Total Synthesis of (-)-Nardoaristolone B via a Gold(I)-Catalyzed Oxidative Cyclization [portalrecerca.csuc.cat]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "An efficient synthesis of (±)-grandisol featuring 1,5-enyne metathesis" by Thomas J. A. Graham, Erin E. Gray et al. [scholarexchange.furman.edu]
- 9. An efficient synthesis of (+/-)-grandisol featuring 1,5-enyne metathesis. | Semantic Scholar [semanticscholar.org]
- 10. Asymmetric formal synthesis of (+)-cycloclavine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of Cyclopropanone Surrogates in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanones are highly strained, three-membered ring ketones that serve as versatile three-carbon building blocks in organic synthesis. Their inherent ring strain makes them susceptible to a variety of ring-opening and cycloaddition reactions, providing access to a diverse range of molecular architectures. However, the high reactivity and instability of cyclopropanones themselves present significant challenges for their isolation and handling. To overcome these limitations, a variety of stable "surrogates" or "equivalents" have been developed. These compounds can be readily prepared and stored, and they generate the reactive cyclopropanone (B1606653) species in situ under specific reaction conditions.
This document provides detailed application notes and experimental protocols for the use of common cyclopropanone surrogates in chemical synthesis, with a focus on practical methodologies and quantitative data to aid in reaction planning and execution.
Key Cyclopropanone Surrogates and Their Applications
Several classes of cyclopropanone surrogates have been developed, each with its own advantages and specific applications. The most common include cyclopropanone hemiacetals and ketals, 1-sulfonylcyclopropanols, and 1-aminoxy-1-trimethylsiloxycyclopropanes. These surrogates have been successfully employed in a range of transformations, including nucleophilic additions, cycloadditions, and ring-opening reactions, to generate valuable synthetic intermediates and complex target molecules.
Data Presentation: A Comparative Overview of Cyclopropanone Surrogate Reactivity
The choice of cyclopropanone surrogate can significantly impact the outcome of a reaction. The following tables summarize quantitative data for key transformations using different surrogates, allowing for a direct comparison of their reactivity and selectivity.
Table 1: Nucleophilic Addition to Cyclopropanone Surrogates
| Entry | Surrogate | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Cyclopropanone ethyl hemiacetal | Phenylmagnesium bromide | 1-Phenylcyclopropanol | 85 | - | - |
| 2 | 1-(Phenylsulfonyl)cyclopropanol | p-Methoxyphenylmagnesium bromide | 1-(p-Methoxyphenyl)cyclopropanol | 92 | - | - |
| 3 | Enantioenriched 1-(phenylsulfonyl)cyclopropanol | Phenylethynyllithium | Chiral 1-(phenylethynyl)cyclopropanol | 85 | >20:1 | 98 |
| 4 | 1-(Phenylsulfonyl)cyclopropanol | Methylmagnesium bromide | 1-Methylcyclopropanol | 91 | - | - |
Table 2: [3+2] Cycloaddition Reactions with Aldehydes
| Entry | Surrogate | Aldehyde | Catalyst | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Benzaldehyde | Sc(OTf)₃ | Substituted Dihydrofuran | 88 | >95:5 |
| 2 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | 4-Nitrobenzaldehyde | Sc(OTf)₃ | Substituted Dihydrofuran | 92 | >95:5 |
| 3 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Cinnamaldehyde | Sc(OTf)₃ | Substituted Dihydrofuran | 85 | >95:5 |
Table 3: Synthesis of β-Lactams via [3+1] Cycloaddition
| Entry | Surrogate | Hydroxylamine (B1172632) | Base | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | Enantioenriched 1-(phenylsulfonyl)cyclopropanol | O-Benzylhydroxylamine | DBU | Chiral β-Lactam | 85 | 98 |
| 2 | Enantioenriched 1-(p-tolylsulfonyl)cyclopropanol | O-Methylhydroxylamine | DBU | Chiral β-Lactam | 82 | 97 |
| 3 | Enantioenriched 1-(mesitylsulfonyl)cyclopropanol | O-tert-Butylhydroxylamine | DBU | Chiral β-Lactam | 75 | 99 |
Table 4: Aza-Michael Addition to Alkylidenecyclopropanes derived from 1-Sulfonylcyclopropanols
| Entry | 1-Sulfonylcyclopropanol | Wittig Reagent | Amine | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | 1-(Phenylsulfonyl)cyclopropanol | Ph₃P=CHCO₂Et | Morpholine | β-Amino Ester | 88 | >20:1 | - |
| 2 | Enantioenriched 1-(p-trifluoromethylphenylsulfonyl)cyclopropanol | Ph₃P=CHCO₂Et | Dibenzylamine | Chiral β-Amino Ester | 85 | >20:1 | 98 |
| 3 | Enantioenriched 1-(p-trifluoromethylphenylsulfonyl)cyclopropanol | Ph₃P=CHCO₂Me | (R)-Methyl 2-aminopropanoate | Chiral Dipeptide Mimic | 75 | >20:1 | 97 |
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis and application of key cyclopropanone surrogates.
Protocol 1: Synthesis of Cyclopropanone Ethyl Hemiacetal
This protocol describes a reliable method for the preparation of cyclopropanone ethyl hemiacetal, a versatile and commonly used cyclopropanone surrogate.[1]
Materials:
-
Sodium
-
Toluene (B28343), anhydrous
-
Diethyl ether, anhydrous
-
Methanol (B129727), reagent grade
Procedure:
Part A: 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, place freshly cut sodium (2.1 eq) in anhydrous toluene.
-
Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.
-
Stop heating and stirring and allow the mixture to cool to room temperature.
-
Carefully remove the toluene via cannula and wash the sodium sand with anhydrous diethyl ether (3 x).
-
Add fresh anhydrous diethyl ether to the flask, followed by chlorotrimethylsilane (1.0 eq).
-
To the stirred suspension, add ethyl 3-chloropropanoate (1.0 eq) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for an additional 30 minutes.
-
Cool the reaction mixture and filter it through a sintered glass funnel under a nitrogen atmosphere. Wash the precipitate with anhydrous diethyl ether.
-
Concentrate the filtrate under reduced pressure and distill the residue to afford 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid.
Part B: Cyclopropanone Ethyl Hemiacetal
-
In an Erlenmeyer flask, dissolve the freshly distilled 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (1.0 eq) in reagent-grade methanol.
-
Stir the solution at room temperature overnight.
-
Monitor the reaction by NMR spectroscopy to confirm the complete conversion to the hemiacetal.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the methanol and obtain the crude cyclopropanone ethyl hemiacetal.
-
The crude product can be purified by distillation under reduced pressure.
Protocol 2: Enantioselective Synthesis of 1-Sulfonylcyclopropanols
This protocol details the enantioselective α-hydroxylation of sulfonylcyclopropanes to produce enantioenriched 1-sulfonylcyclopropanols, which are stable and versatile cyclopropanone precursors.
Materials:
-
Substituted sulfonylcyclopropane
-
Bis(trimethylsilyl) peroxide
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Chiral ligand (e.g., (-)-sparteine)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the sulfonylcyclopropane (1.0 eq) in anhydrous toluene.
-
Cool the solution to -78 °C.
-
In a separate flask, prepare a solution of LHMDS (1.1 eq) and the chiral ligand (1.2 eq) in anhydrous THF and stir at room temperature for 30 minutes.
-
Add the LHMDS/ligand solution to the sulfonylcyclopropane solution at -78 °C and stir for 1 hour.
-
Add a solution of bis(trimethylsilyl) peroxide (1.5 eq) in anhydrous toluene dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for the specified time (typically 2-4 hours), monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the enantioenriched 1-sulfonylcyclopropanol.
Protocol 3: [3+1] Cycloaddition for the Synthesis of Chiral β-Lactams
This protocol describes the use of enantioenriched 1-sulfonylcyclopropanols in a formal [3+1] cycloaddition with hydroxylamines to synthesize valuable chiral β-lactams.
Materials:
-
Enantioenriched 1-sulfonylcyclopropanol
-
O-Substituted hydroxylamine hydrochloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the enantioenriched 1-sulfonylcyclopropanol (1.0 eq) and the O-substituted hydroxylamine hydrochloride (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add DBU (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 12-24 hours), monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral β-lactam.
Protocol 4: Telescopic Wittig Olefination and Aza-Michael Addition
This protocol details a one-pot, two-step sequence involving the Wittig olefination of a 1-sulfonylcyclopropanol followed by an aza-Michael addition to synthesize β-cyclopropyl-β-amino acid derivatives.
Materials:
-
1-Sulfonylcyclopropanol
-
Stabilized phosphorus ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
-
N-Iodosuccinimide (NIS)
-
Amine nucleophile
-
Methanol
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the 1-sulfonylcyclopropanol (1.0 eq) and the stabilized phosphorus ylide (1.2 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Add NIS (1.2 eq) to the reaction mixture and stir for an additional 15 minutes.
-
In a separate flask, prepare a solution of the amine nucleophile (1.5 eq) in methanol.
-
Add the amine solution to the reaction mixture and stir at room temperature for the specified time (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired β-amino ester.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows associated with the use of cyclopropanone surrogates.
Caption: General workflow for the synthesis and application of an enantioenriched cyclopropanone surrogate.
Caption: In situ generation of cyclopropanone from a 1-sulfonylcyclopropanol surrogate for nucleophilic addition.
Caption: A telescopic synthesis workflow involving a cyclopropanone surrogate.
References
Application Notes and Protocols: Generation and Application of Functionalized Organozinc Carbenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the generation of functionalized organozinc carbenoids and their versatile applications in organic synthesis. Detailed protocols for key experiments are included to facilitate their implementation in the laboratory.
Introduction
Organozinc carbenoids are highly valuable reactive intermediates in organic chemistry, renowned for their utility in constructing carbon-carbon bonds with a high degree of functional group tolerance.[1] Unlike their more reactive organolithium or Grignard counterparts, organozinc reagents exhibit lower reactivity, which can be harnessed for selective transformations.[2][3] This has led to their widespread use in various synthetic applications, including the synthesis of complex molecules and pharmaceutical intermediates.[4] This document outlines the primary methods for generating these carbenoids and details their subsequent reactions, with a focus on practical experimental procedures.
Generation of Functionalized Organozinc Carbenoids
Several methods have been developed for the generation of functionalized organozinc carbenoids. The choice of method often depends on the desired carbenoid, the substrate, and the reaction scale.
Simmons-Smith Reaction and Modifications
The Simmons-Smith reaction is a classic and widely used method for generating a zinc carbenoid for cyclopropanation reactions.[5] It traditionally involves the reaction of diiodomethane (B129776) with a zinc-copper couple.[2]
Key Modifications:
-
Furukawa Modification: Utilizes diethylzinc (B1219324) in place of the zinc-copper couple, leading to a homogeneous reaction with often faster reaction rates.[6]
-
Charette Modification: Employs stoichiometric amounts of a zinc halide with a diazo compound. This method is compatible with a broader range of alkenes and alkynes.[5]
-
Shi Modification: Uses a more nucleophilic zinc carbenoid formed from diethylzinc, trifluoroacetic acid, and diiodomethane. This allows for the cyclopropanation of electron-deficient alkenes.[5]
Direct Insertion of Zinc
Activated zinc metal can be directly inserted into carbon-halogen bonds to form organozinc halides. The presence of salts like lithium chloride (LiCl) can significantly facilitate this insertion, allowing the reaction to proceed under mild conditions.[1][7] This method is particularly useful for preparing a wide range of functionalized aryl- and alkylzinc reagents.[7]
Reductive Deoxygenation of Carbonyl Compounds
Organozinc carbenoids can also be generated through the reductive deoxygenation of carbonyl compounds using zinc and a silicon electrophile.[8][9] This method offers an alternative pathway to these reactive intermediates.
A specialized method involves the reaction of an acetal (B89532) moiety adjacent to a nitrogen atom in a cyclic amide with a mixture of zinc amalgam and chlorotrimethylsilane (B32843) to generate an organozinc carbenoid.[10]
Storable Zinc Carbenoids
Recent advancements have led to the development of storable zinc carbenoids, which offer significant practical advantages. For example, a phosphate-ligated carbenoid, (n-BuO)₂P(O)OZnCH₂I, can be prepared and stored for several weeks at low temperatures without significant degradation.[11][12][13] This circumvents the need for in situ generation and allows for more controlled and reproducible reactions.[12]
Applications of Functionalized Organozinc Carbenoids
The utility of functionalized organozinc carbenoids in organic synthesis is vast. Their ability to tolerate a wide range of functional groups makes them ideal reagents for the construction of complex polyfunctional molecules.[14]
Cyclopropanation
The most prominent application of organozinc carbenoids is in the cyclopropanation of alkenes and alkynes.[5] This reaction is stereospecific, meaning the configuration of the double bond is retained in the cyclopropane (B1198618) product.[5] These reactions are effective for a wide range of alkenes, including electron-rich, unfunctionalized, and, with certain modifications, electron-deficient substrates.[5][11]
Synthesis of Aminocyclopropanes
Functionalized organozinc carbenoids are instrumental in the synthesis of aminocyclopropanes, which are important structural motifs in medicinal chemistry.[10][15] By using carbenoid precursors bearing nitrogen functionalities, various aminocyclopropane derivatives can be accessed.[10]
Chain Extension of 1,3-Diketones
Organozinc carbenoids can be used for the chain extension of 1,3-dicarbonyl compounds. The reaction proceeds through the formation of a zinc enolate followed by cyclopropanation and subsequent ring-opening.[12]
4.[2][5]-Sigmatropic Rearrangements
These carbenoids can also facilitate[2][5]-sigmatropic rearrangements, for instance, in reactions involving sulfonium (B1226848) ylides.[11][12]
Cross-Coupling Reactions
Organozinc reagents, including those that can be considered precursors to or are in equilibrium with carbenoid species, are widely used in palladium-catalyzed Negishi cross-coupling reactions to form new carbon-carbon bonds.[2][14]
Data Presentation
Table 1: Comparison of Cyclopropanation Methods
| Method | Carbenoid Precursor | Typical Substrates | Advantages | Disadvantages | Yield Range (%) |
| Simmons-Smith | CH₂I₂ + Zn(Cu) | Electron-rich alkenes | Well-established, reliable | Heterogeneous, can be slow | 70-90 |
| Furukawa Mod. | CH₂I₂ + Et₂Zn | Electron-rich alkenes, vinyl ethers | Homogeneous, faster reaction rates | Et₂Zn is pyrophoric | 80-95 |
| Charette Mod. | Diazo compound + ZnX₂ | Alkenes, alkynes, styrenes, alcohols | Broad substrate scope | Potential side reactions with diazo compounds | 75-90 |
| Shi Mod. | CH₂I₂ + Et₂Zn + CF₃COOH | Electron-deficient alkenes | Reacts with unfunctionalized and electron-deficient alkenes | More complex reagent preparation | 70-85 |
| Storable Carbenoid | (n-BuO)₂P(O)OH + Et₂Zn + CH₂I₂ | Wide range of alkenes | Storable, soluble, non-pyrophoric, requires less excess reagent | Requires preparation of the phosphate (B84403) precursor | 72-99[11][16] |
Experimental Protocols
Protocol 1: General Procedure for Simmons-Smith Cyclopropanation
Materials:
-
Alkene (1.0 equiv)
-
Diiodomethane (1.5 equiv)
-
Zinc-Copper Couple (2.0 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
To a stirred suspension of zinc-copper couple in anhydrous diethyl ether under an inert atmosphere (e.g., argon), add diiodomethane.
-
Heat the mixture to reflux for 30 minutes to activate the zinc and form the carbenoid.
-
Cool the reaction mixture to room temperature and add the alkene.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through celite to remove the zinc salts.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation and Use of a Storable Phosphate-Ligated Zinc Carbenoid
Materials:
-
Di-n-butylphosphoric acid (1.0 equiv)
-
Diethylzinc (1.0 M in hexanes, 1.0 equiv)
-
Diiodomethane (1.0 equiv)
-
Alkene (1.0 equiv)
-
Anhydrous toluene (B28343)
-
Saturated aqueous sodium bicarbonate solution
Procedure for Carbenoid Generation:
-
To a solution of di-n-butylphosphoric acid in anhydrous toluene at -10 °C under an inert atmosphere, add diethylzinc dropwise.
-
Stir the mixture for 15 minutes at -10 °C.
-
Add diiodomethane and stir for an additional 30 minutes at -10 °C to generate the carbenoid solution. This solution can be stored at -20 °C for several weeks.[12]
Procedure for Cyclopropanation:
-
To a solution of the alkene in anhydrous toluene at -10 °C, add the pre-formed carbenoid solution (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 20-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Key methods for the generation of organozinc carbenoids.
Caption: Workflow for storable carbenoid generation and use.
Caption: Major applications of functionalized organozinc carbenoids.
References
- 1. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]
- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. The generation and reactivity of organozinc carbenoids - UCL Discovery [discovery.ucl.ac.uk]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and [2,3]-Sigmatropic Rearrangement Reactions [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. organicreactions.org [organicreactions.org]
- 15. Studies on the generation and use of functionalised organozinc carbenoids for the synthesis of aminocyclopropanes and related congeners. - UCL Discovery [discovery.ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyclopropanation via Radical Carbenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanes are a highly valuable structural motif in medicinal chemistry and drug development, renowned for their ability to impart unique conformational constraints, improve metabolic stability, and enhance potency.[1] Traditional methods for cyclopropanation often rely on the use of potentially hazardous reagents such as diazocompounds or pyrophoric organometallics.[2] The emergence of cyclopropanation methodologies proceeding via radical carbenoids, particularly through visible-light photoredox catalysis, offers a milder, more functional-group-tolerant, and often stereoselective alternative for the synthesis of these important three-membered rings.[2]
These modern approaches leverage the generation of radical carbenoid intermediates, which are carbon-centered radicals bearing a halogen atom at the alpha position.[2] These species can be generated from readily available precursors under mild conditions and subsequently engage with a wide range of alkenes to afford the corresponding cyclopropanes. This document provides detailed application notes and experimental protocols for key methodologies in this field, focusing on photoredox-catalyzed approaches.
Key Methodologies and Mechanisms
The photoredox-catalyzed generation of radical carbenoids typically involves the single-electron reduction of a gem-dihalide precursor by an excited photocatalyst. The resulting radical carbenoid then adds to an alkene to form a transient radical intermediate. Subsequent radical cyclization or a radical/polar crossover mechanism leads to the formation of the cyclopropane (B1198618) ring.
Two prominent pathways for the final ring-closing event are:
-
Radical SH2 (Substitution Homolytic, Bimolecular) 3-exo-tet cyclization: The radical intermediate undergoes an intramolecular homolytic substitution at the carbon bearing the halogen, displacing a halide radical and forming the cyclopropane.
-
Single-Electron Reduction/Anionic SN2 (Substitution Nucleophilic, Bimolecular) 3-exo-tet cyclization: The radical intermediate is further reduced to a carbanion, which then undergoes a rapid intramolecular SN2 reaction to displace the halide and form the cyclopropane ring. This pathway is often referred to as a radical/polar crossover.[1][3]
The following sections provide detailed protocols for prominent examples of these methodologies.
Protocol 1: Stereoconvergent Cyclopropanation of Styrenes with Diiodomethane (B129776) (Suero Group Methodology)
This protocol describes a photocatalytic method for the cyclopropanation of styrenes using diiodomethane as the methylene (B1212753) source. A key feature of this transformation is its stereoconvergent nature, providing predominantly trans-cyclopropanes regardless of the starting alkene's stereochemistry.
Reaction Mechanism Workflow
Caption: Proposed mechanism for the Suero group's stereoconvergent cyclopropanation.
Experimental Protocol
Materials:
-
Styrene substrate (1.0 equiv)
-
Diiodomethane (CH₂I₂) (2.5 equiv)
-
--INVALID-LINK--₂ (1 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) (5.0 equiv)
-
Acetonitrile (B52724) (MeCN)
-
Water (H₂O)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the styrene substrate (0.2 mmol, 1.0 equiv), --INVALID-LINK--₂ (0.002 mmol, 1 mol%), and sodium thiosulfate (1.0 mmol, 5.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed acetonitrile (2.0 mL) and degassed water (0.2 mL).
-
Add diiodomethane (0.5 mmol, 2.5 equiv) and N,N-diisopropylethylamine (0.4 mmol, 2.0 equiv) via syringe.
-
Place the reaction mixture approximately 5-10 cm from a visible light source and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane.
Substrate Scope and Performance
| Entry | Styrene Substrate | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | trans-Anethole | 85 | >20:1 | |
| 2 | cis-Anethole | 82 | >20:1 | |
| 3 | Styrene | 75 | >20:1 | |
| 4 | 4-Methylstyrene | 80 | >20:1 | |
| 5 | 4-Chlorostyrene | 78 | >20:1 | |
| 6 | 4-Trifluoromethylstyrene | 65 | >20:1 | |
| 7 | trans-β-Methylstyrene | 72 | >20:1 | |
| 8 | Indene | 68 | N/A |
Protocol 2: Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover (Molander Group Methodology)
This protocol details a redox-neutral cyclopropanation of a broad range of olefins using a bench-stable iodomethylsilicate reagent. The reaction proceeds through a radical addition followed by a single-electron transfer (SET) reduction and an anionic 3-exo-tet ring closure.[3] This method exhibits excellent functional group tolerance.[3]
Reaction Mechanism Workflow
Caption: Proposed mechanism for the Molander group's radical/polar crossover cyclopropanation.[3]
Experimental Protocol
Materials:
-
Olefin substrate (1.0 equiv)
-
Triethylammonium (B8662869) bis(catecholato)iodomethylsilicate (1.5 equiv)
-
4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (2 mol%)
-
N,N-Dimethylformamide (DMF)
-
8 mL vial with a Teflon-lined cap
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To an 8 mL vial equipped with a magnetic stir bar, add the olefin substrate (0.1 mmol, 1.0 equiv), triethylammonium bis(catecholato)iodomethylsilicate (0.15 mmol, 1.5 equiv), and 4CzIPN (0.002 mmol, 2 mol%).
-
Add N,N-dimethylformamide (1.0 mL).
-
Seal the vial with a Teflon-lined cap.
-
Place the reaction mixture in a holder approximately 5-10 cm from a visible light source and stir at room temperature.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Substrate Scope and Performance
| Entry | Olefin Substrate | Product | Yield (%) | Diastereomeric Ratio |
| 1 | 4-Phenyl-1-butene | 85 | N/A | |
| 2 | (Trifluoromethyl)styrene | 92 | >20:1 | |
| 3 | 4-Vinylpyridine | 75 | N/A | |
| 4 | N-Vinylcarbazole | 88 | N/A | |
| 5 | 1-Octene | 65 | N/A | |
| 6 | Cyclohexene | 70 | N/A | |
| 7 | Methyl acrylate | 55 | N/A | |
| 8 | 4-(Bpin)styrene | 78 | >20:1 |
Conclusion
The development of cyclopropanation reactions via radical carbenoids has opened new avenues for the synthesis of this important structural motif. The methodologies presented here, pioneered by the Suero and Molander groups, highlight the utility of photoredox catalysis in achieving high efficiency and functional group tolerance under mild reaction conditions. These protocols serve as a valuable starting point for researchers in academia and industry looking to incorporate cyclopropanes into their target molecules, from fundamental research to the development of new therapeutic agents. The continued exploration of radical carbenoid chemistry promises to deliver even more powerful and selective transformations in the future.
References
Application of Cyclopropenes in Bioorthogonal Ligation: A Guide for Researchers
Introduction: Cyclopropenes have emerged as powerful tools in the field of bioorthogonal chemistry, offering a unique combination of small size, high reactivity, and stability in biological systems. Their utility primarily lies in the strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reaction with tetrazines, a cornerstone of bioorthogonal ligation. This reaction proceeds with rapid kinetics without the need for a catalyst, making it ideal for studying biological processes in living cells and organisms.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging cyclopropene-based bioorthogonal chemistry.
Key Bioorthogonal Reactions and Applications
Cyclopropenes participate in highly selective and efficient ligation reactions, enabling a wide range of applications from cellular imaging to proteomics and drug delivery.
Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC)
The most prominent bioorthogonal reaction involving cyclopropenes is the SPIEDAC reaction with 1,2,4,5-tetrazines. The high ring strain of the cyclopropene (B1174273) drives the reaction forward, leading to a rapid and irreversible cycloaddition. This reaction is exceptionally fast and proceeds cleanly in complex biological environments.
Advantages of Cyclopropene-Tetrazine Ligation:
-
Rapid Kinetics: Second-order rate constants can be tuned over a wide range, with some pairs reacting exceptionally fast, enabling the study of dynamic processes.
-
High Specificity: The reaction is highly selective and does not cross-react with other functional groups present in biological systems.
-
Biocompatibility: The reaction proceeds under physiological conditions without the need for toxic catalysts like copper.
-
Small Size: The small size of the cyclopropene tag minimizes potential perturbations to the structure and function of labeled biomolecules.[1]
Caged Cyclopropenes for Spatiotemporal Control
A significant advancement in cyclopropene chemistry is the development of "caged" cyclopropenes. These molecules are initially unreactive towards tetrazines due to a bulky, light- or enzyme-cleavable protecting group.[3][4] This caging strategy allows for precise spatiotemporal control over the bioorthogonal ligation, enabling researchers to initiate the reaction at a specific time and location within a biological system.[3][4][5]
Applications in Biological Research and Drug Development:
-
Cellular Imaging: Fluorogenic cyclopropene-tetrazine reactions, where the fluorescence of a probe is "turned on" upon ligation, are powerful tools for live-cell imaging with high signal-to-noise ratios.[6][7][8][9]
-
Metabolic Labeling: Cyclopropene-tagged monosaccharides can be metabolically incorporated into cellular glycans, allowing for their visualization and study.[8][10][11]
-
Protein Labeling and Engineering: Site-specific incorporation of cyclopropene-containing unnatural amino acids into proteins enables precise labeling for studying protein function, localization, and interactions.
-
Drug Delivery and Activation: The spatiotemporal control offered by caged cyclopropenes holds promise for targeted drug delivery and activation, where a therapeutic agent is released at a specific site in response to a stimulus like light or a specific enzyme.
Quantitative Data for Cyclopropene Bioorthogonal Reactions
The following table summarizes the second-order rate constants for various cyclopropene-based bioorthogonal reactions, providing a basis for selecting the appropriate reaction pair for a given application.
| Cyclopropene Derivative | Diene/Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| Methylcyclopropene-2-carboxamide | Benzylalcohol tetrazine | 0.137 ± 0.004 | Water/DMSO | [12] |
| 1-Methyl-3-(hydroxymethyl)cycloprop-1-ene | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | ~1.0 | Methanol | [13] |
| 1-Methyl-3-(acetamidomethyl)cycloprop-1-ene | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | ~0.1 | Methanol | [13] |
| (1R,8S)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol | 3,6-diphenyl-1,2,4,5-tetrazine | 3.6 | Methanol | [14] |
| (1R,8S)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol | 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | 10 | Methanol | [14] |
| (1R,8S)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol | 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | 125 | Methanol | [14] |
| trans-Cyclooctenol | Benzylamino-tetrazine | 6000 ± 200 | 37°C | [15] |
| 1-Methyl-3-substituted cyclopropene | t-butyl quinone | - | Methanol | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing cyclopropene-based bioorthogonal ligation.
Protocol 1: Synthesis of Peracetylated N-(2-methylcycloprop-2-en-1-ylcarbonyl)mannosamine (Ac₄ManNCyc)
This protocol describes the synthesis of a cyclopropene-tagged mannosamine (B8667444) derivative for metabolic labeling of sialic acid-containing glycans.
Materials:
-
Peracetylated mannosamine
-
2-methyl-2-cyclopropenyl-1-carbonyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Dissolve peracetylated mannosamine in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Add Et₃N and a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-methyl-2-cyclopropenyl-1-carbonyl chloride in anhydrous CH₂Cl₂ to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Ac₄ManNCyc as a white solid.
Protocol 2: Metabolic Labeling of Cell Surface Glycans and Fluorescence Imaging
This protocol details the metabolic incorporation of a cyclopropene-tagged sugar into cell surface glycans and their subsequent visualization using a tetrazine-fluorophore conjugate.[11]
Materials:
-
Cells of interest (e.g., SKBR3 human breast cancer cells)
-
Cell culture medium and supplements
-
Ac₄ManNCyc (from Protocol 1)
-
Tetrazine-fluorophore conjugate (e.g., tetrazine-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixing)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in a suitable vessel (e.g., glass-bottom dish) to the desired confluency.
-
Prepare a stock solution of Ac₄ManNCyc in DMSO.
-
Add Ac₄ManNCyc to the cell culture medium to a final concentration of 25-100 µM.
-
Incubate the cells for 48 hours to allow for metabolic incorporation of the cyclopropene-tagged sugar.
-
-
Labeling with Tetrazine-Fluorophore:
-
After the incubation period, wash the cells three times with PBS to remove unincorporated Ac₄ManNCyc.
-
Prepare a solution of the tetrazine-fluorophore conjugate in cell culture medium or PBS at a concentration of 5-20 µM.
-
Incubate the cells with the tetrazine-fluorophore solution for 30-60 minutes at 37 °C, protected from light.
-
-
Fixing and Imaging:
-
Wash the cells three times with PBS to remove the unbound tetrazine-fluorophore.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslip using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a confocal microscope with the appropriate laser lines and filters for the chosen fluorophore and DAPI.
-
Protocol 3: Live-Cell Imaging with a Fluorogenic Cyclopropene-Tetrazine Reaction
This protocol describes the use of a fluorogenic tetrazine probe to image cyclopropene-tagged molecules in living cells.[6][7][8]
Materials:
-
Live cells expressing or labeled with a cyclopropene-tagged biomolecule
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Fluorogenic tetrazine probe (e.g., tetrazine-BODIPY FL)
-
Live-cell imaging system (e.g., confocal or TIRF microscope with environmental control)
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish suitable for live-cell imaging.
-
Introduce the cyclopropene-tagged biomolecule to the cells (e.g., via metabolic labeling as in Protocol 2, or by transfection with a plasmid encoding a cyclopropene-tagged protein).
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
-
Image Acquisition:
-
Place the dish on the microscope stage and allow the cells to equilibrate to the imaging conditions (37 °C, 5% CO₂).
-
Acquire a pre-ligation image of the cells to establish a baseline fluorescence level.
-
Add the fluorogenic tetrazine probe to the imaging medium at the desired final concentration (typically 1-10 µM).
-
Immediately begin time-lapse image acquisition to monitor the increase in fluorescence as the ligation reaction proceeds.
-
Continue imaging for a desired period to capture the dynamics of the labeled molecule.
-
Visualizations
Experimental Workflow for Metabolic Glycan Labeling and Imaging
Caption: Workflow for metabolic labeling and imaging of cell surface glycans.
Logical Relationship of Caged Cyclopropene Activation and Ligation
Caption: Spatiotemporal control of bioorthogonal ligation using a caged cyclopropene.
Hypothetical Signaling Pathway Elucidation using Cyclopropene Ligation
Caption: Studying GPCR endocytosis using cyclopropene-tetrazine ligation.
References
- 1. escholarship.org [escholarship.org]
- 2. Cyclopropenes: a new tool for the study of biological systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Enzyme- or light-triggered cyclopropenes for bioorthogonal ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nathan.instras.com [nathan.instras.com]
- 8. Cyclopropene derivatives of aminosugars for metabolic glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescent Live-Cell Imaging of Metabolically Incorporated Unnatural Cyclopropene-Mannosamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Measurement of GPCR Endocytosis via Pulse-Chase Covalent Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclopropenones for Metabolic Targeting and Sequential Bioorthogonal Labeling. | Semantic Scholar [semanticscholar.org]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. Fast and Sensitive Pretargeted Labeling of Cancer Cells via Tetrazine/Trans-Cyclooctene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photochemical Decarbonylation of Cyclopropenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropenones are strained, three-membered cyclic ketones that undergo a facile and efficient photochemical decarbonylation upon UV irradiation to generate highly reactive alkynes and carbon monoxide. This clean and irreversible reaction has emerged as a powerful tool in various scientific disciplines, including organic synthesis, materials science, and notably, in drug development and chemical biology. The ability to generate alkynes with high spatiotemporal control using light has paved the way for innovative applications in bioorthogonal chemistry, such as "photoclick" chemistry for labeling biomolecules and the development of photoactivatable prodrugs. Furthermore, the controlled release of carbon monoxide, a gaseous signaling molecule with therapeutic potential, has opened new avenues for phototherapeutics.
These application notes provide a comprehensive overview of the photochemical decarbonylation of cyclopropenones, including the underlying mechanism, quantitative data for various derivatives, and detailed experimental protocols for both the synthesis of a common cyclopropenone precursor and the subsequent photochemical reaction.
Reaction Mechanism and Signaling Pathway
The photochemical decarbonylation of cyclopropenones is initiated by the absorption of UV light, which promotes the molecule to an electronically excited state (S1 or S2). From this excited state, the molecule undergoes a rapid and efficient ring-opening and decarbonylation cascade, yielding an alkyne and a molecule of carbon monoxide. The reaction is typically very fast, with excited-state lifetimes on the order of femtoseconds to picoseconds.[1] The overall transformation is irreversible, driven by the release of the stable carbon monoxide molecule.
Caption: General mechanism of photochemical decarbonylation of cyclopropenones.
Quantitative Data
The efficiency of the photochemical decarbonylation is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event (in this case, decarbonylation) per photon absorbed. The quantum yield is highly dependent on the substituents on the cyclopropenone ring and the solvent.
| Cyclopropenone Derivative | Substituents (R1, R2) | Solvent | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Diphenylcyclopropenone (B372975) | Phenyl, Phenyl | Solution | UV | ~1.0 | J. Phys. Chem. Lett. 2011, 2, 18, 2281–2285 |
| Alkyl-substituted | Alkyl | Not specified | UV | 0.20 - 0.30 | Request PDF |
| Diphenyl- and Dinaphthyl- | Aryl | Not specified | UV | > 0.70 | Request PDF |
| Cyclopropenone-caged BCN-probe | Bicyclononyne | Not specified | Not specified | Not specified | ResearchGate |
Experimental Protocols
Synthesis of 2,3-Diphenyl-2-cyclopropen-1-one
This protocol describes a common method for the synthesis of diphenylcyclopropenone, a widely used precursor for photochemical studies.
Materials:
-
Dibenzyl ketone
-
Bromine
-
Glacial acetic acid
-
Methylene (B1212753) chloride
-
3N Hydrochloric acid
-
Concentrated sulfuric acid
-
Sodium carbonate
-
Magnesium sulfate
Procedure:
-
Dibromination of Dibenzyl Ketone: To a solution of dibenzyl ketone in glacial acetic acid, add a solution of bromine in acetic acid dropwise with stirring. After the addition is complete, stir for an additional 5 minutes and then pour the mixture into water. Add solid sodium sulfite (B76179) to discharge the color. The solid dibromoketone is collected by filtration.
-
Dehydrobromination to Diphenylcyclopropenone: Dissolve the dibromoketone in methylene chloride. Add a solution of triethylamine in methylene chloride dropwise over 1 hour. Stir for an additional 30 minutes.
-
Workup and Purification: Extract the reaction mixture with 3N hydrochloric acid. Cool the organic layer and slowly add a cold solution of concentrated sulfuric acid in water to precipitate the diphenylcyclopropenone bisulfate. Collect the solid, wash with methylene chloride, and then neutralize with a solution of sodium carbonate in water. Extract the aqueous layer with methylene chloride, dry the combined organic layers over magnesium sulfate, and evaporate the solvent. Recrystallize the crude product from boiling cyclohexane to obtain pure diphenylcyclopropenone.
General Protocol for Photochemical Decarbonylation
This protocol outlines the general procedure for the photochemical decarbonylation of a cyclopropenone derivative in solution.
Materials:
-
Cyclopropenone derivative
-
High-purity, degassed solvent (e.g., acetonitrile, methanol, water)
-
Quartz reaction vessel or cuvette
-
UV lamp (e.g., medium-pressure mercury lamp) with appropriate filters
-
Stirring plate
-
Analytical equipment for monitoring the reaction (e.g., UV-Vis spectrophotometer, NMR, HPLC, GC-MS)
Experimental Workflow:
Caption: General experimental workflow for photochemical decarbonylation.
Procedure:
-
Solution Preparation: Prepare a solution of the cyclopropenone derivative in a suitable high-purity, degassed solvent in a quartz reaction vessel. The concentration should be adjusted based on the molar absorptivity of the compound at the irradiation wavelength to ensure sufficient light penetration.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a suitable UV lamp. Use filters to select the desired wavelength range that corresponds to the absorption maximum of the cyclopropenone to minimize side reactions and degradation of the product. Stir the solution continuously during irradiation to ensure homogeneity.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them using an appropriate analytical technique. UV-Vis spectroscopy is often convenient for observing the disappearance of the cyclopropenone absorption band and the appearance of the alkyne product's absorption. NMR spectroscopy or chromatography (HPLC, GC-MS) can also be used for more detailed analysis.
-
Workup and Product Isolation: Once the reaction is complete (as determined by the monitoring method), evaporate the solvent under reduced pressure. The resulting alkyne product can be purified by standard techniques such as column chromatography or recrystallization, if necessary.
Applications in Drug Development and Research
-
Photoclick Chemistry: The in situ generation of strained alkynes from cyclopropenone-caged precursors allows for precise spatiotemporal control over bioorthogonal click reactions with azide-functionalized biomolecules.[2][3] This has significant implications for targeted labeling and imaging of proteins, nucleic acids, and other cellular components.
-
Photoactivatable Prodrugs: Cyclopropenones can be incorporated into drug molecules as photocleavable caging groups. Upon irradiation at a specific site, the active drug is released, offering a strategy for targeted drug delivery with reduced systemic toxicity.
-
CO-Releasing Molecules (CORMs): The photochemical release of carbon monoxide from cyclopropenone-based CORMs is being explored for therapeutic applications. CO is known to have various physiological effects, including anti-inflammatory and vasodilatory properties. Photo-CORMs provide a means for targeted CO delivery to specific tissues.
Safety Precautions
-
UV radiation is harmful to the eyes and skin. Always use appropriate personal protective equipment (PPE), including UV-blocking safety glasses and lab coats. Ensure that the photochemical reactor is properly shielded.
-
Some cyclopropenone derivatives and the resulting alkynes may be reactive or toxic. Handle all chemicals in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for each compound.
-
Carbon monoxide is a toxic gas. Photochemical decarbonylation reactions should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols: Synthesis of Stable Cycloprop-2-ene Carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cycloprop-2-ene carboxylic acid and its derivatives are valuable synthetic intermediates due to the high ring strain of the cyclopropene (B1174273) moiety, which can be harnessed for various chemical transformations.[1] However, the inherent instability of many cyclopropenes, particularly those with a single substituent at the C-3 position, has limited their widespread use.[2][3] This document outlines protocols for the synthesis of stable 3-(cycloprop-2-en-1-oyl)oxazolidinone derivatives, which are crystalline solids with long shelf-lives, making them readily accessible for applications in stereoselective synthesis and drug development.[2][3][4][5]
Key Advantages of 3-(Cycloprop-2-en-1-oyl)oxazolidinone Derivatives:
-
Enhanced Stability: Unlike many other C-3 monosubstituted cyclopropenes, these derivatives are stable for long-term storage, even for months in a freezer.[2][4][5]
-
Scalable Synthesis: The synthetic route utilizes inexpensive and readily available starting materials, acetylene (B1199291) and ethyl diazoacetate, allowing for gram-scale production.[1][2][5]
-
High Reactivity in Cycloadditions: Despite their stability, these compounds are potent dienophiles and participate smoothly in highly stereoselective Diels-Alder reactions.[2][3][4][5]
Synthetic Workflow
The overall synthetic strategy involves a three-step process starting from acetylene and ethyl diazoacetate. The workflow is depicted below.
Caption: Synthetic workflow for stable cycloprop-2-ene carboxylic acid derivatives.
Experimental Protocols
Protocol 1: Synthesis of Cycloprop-2-ene Carboxylic Acid (5)
This protocol describes the synthesis of the carboxylic acid intermediate from acetylene and ethyl diazoacetate.[2]
Materials:
-
Ethyl diazoacetate
-
Acetylene
-
Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)
-
Dichloromethane (CH₂Cl₂)
-
Potassium hydroxide (B78521) (KOH)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Cyclopropenation:
-
Dissolve Rh₂(OAc)₄ in CH₂Cl₂ in a flask equipped with a gas inlet.
-
Bubble acetylene gas through the solution.
-
Slowly add a solution of ethyl diazoacetate in CH₂Cl₂ to the reaction mixture.
-
Monitor the reaction by TLC until the ethyl diazoacetate is consumed.
-
-
Purification of Ethyl Ester (1a):
-
Filter the crude reaction mixture through a pad of silica gel, eluting with CH₂Cl₂.
-
The resulting solution contains crude ethyl cycloprop-2-ene carboxylate (1a) and is used directly in the next step without further purification.[2]
-
-
Hydrolysis:
-
Add a solution of KOH in MeOH to the solution of crude 1a.
-
Stir the mixture at room temperature and monitor by TLC until the ester is fully hydrolyzed.
-
-
Work-up and Isolation:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with Et₂O to remove any non-polar impurities.
-
Acidify the aqueous layer to pH ~2 with concentrated HCl.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure to yield cycloprop-2-ene carboxylic acid (5) as a white solid.[2]
-
Protocol 2: Synthesis of 3-(Cycloprop-2-en-1-oyl)oxazolidinones (2-4)
This protocol details the coupling of cycloprop-2-ene carboxylic acid with a chiral oxazolidinone to form the stable derivative.
Materials:
-
Cycloprop-2-ene carboxylic acid (5)
-
(S)-4-isopropyloxazolidin-2-one, (S)-4-benzyloxazolidin-2-one, or (S)-4-phenyloxazolidin-2-one
-
Triethylamine (Et₃N)
-
Pivaloyl chloride
-
Tetrahydrofuran (THF)
-
Lithium chloride (LiCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation:
-
Dissolve cycloprop-2-ene carboxylic acid (5) in THF and cool to -78 °C.
-
Add Et₃N followed by the dropwise addition of pivaloyl chloride.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Oxazolidinone Coupling:
-
In a separate flask, dissolve the desired (S)-oxazolidinone and LiCl in THF and cool to -78 °C.
-
Add n-butyllithium (n-BuLi) dropwise and stir for 15 minutes.
-
Transfer the prepared mixed anhydride (B1165640) solution from step 1 to the oxazolidinone solution via cannula at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with CH₂Cl₂.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(cycloprop-2-en-1-oyl)oxazolidinone derivative as a crystalline solid.
-
Data Presentation
Table 1: Yields for the Synthesis of Cycloprop-2-ene Carboxylic Acid and its Oxazolidinone Derivatives.
| Step | Product | Starting Materials | Yield (%) | Reference |
| 1 & 2 | Cycloprop-2-ene carboxylic acid (5) | Acetylene, Ethyl diazoacetate | 47 | [2] |
| 3 | (S)-4-benzyl-3-(cycloprop-2-enoyl)oxazolidin-2-one (2) | Cycloprop-2-ene carboxylic acid (5), (S)-4-benzyloxazolidin-2-one | 85 | [2] |
| 3 | (S)-4-isopropyl-3-(cycloprop-2-enoyl)oxazolidin-2-one (3) | Cycloprop-2-ene carboxylic acid (5), (S)-4-isopropyloxazolidin-2-one | 82 | [2] |
| 3 | (S)-3-(cycloprop-2-enoyl)-4-phenyloxazolidin-2-one (4) | Cycloprop-2-ene carboxylic acid (5), (S)-4-phenyloxazolidin-2-one | 80 | [2] |
Application in Diastereoselective Diels-Alder Reactions
The stable 3-(cycloprop-2-en-1-oyl)oxazolidinone derivatives are excellent dienophiles in Diels-Alder reactions, proceeding with high stereoselectivity.[2][4]
Caption: Diels-Alder reaction of a stable cyclopropene derivative.
Table 2: Yields for Diels-Alder Reactions of (S)-4-isopropyl-3-(cycloprop-2-enoyl)oxazolidin-2-one (3).
| Diene | Product | Yield (%) | Diastereoselectivity | Reference |
| Cyclopentadiene | 6 | 95 | Single diastereomer | [2][4] |
| 1,3-Cyclohexadiene | 7 | 93 | Single diastereomer | [2][4] |
| (E)-1,3-Octadiene | 8 | 64 | Single diastereomer | [2][4] |
Functionalization via Dianions
Further functionalization of the cyclopropene ring can be achieved through the generation of dianions from cycloprop-2-ene carboxylic acids.[6] The stability and reactivity of these dianions are significantly improved by using THF as the solvent and adding N-methylmorpholine N-oxide (NMO).[6]
Caption: Functionalization of cyclopropenes via dianion intermediates.
This approach allows for the introduction of various substituents at the vinylic position of the cyclopropene ring, expanding the scope of accessible derivatives for drug discovery and other applications.[1]
References
- 1. Cycloprop-2-ene carboxylic acid | Benchchem [benchchem.com]
- 2. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles [organic-chemistry.org]
Troubleshooting & Optimization
Cyclopropyne Synthesis and Isolation: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropyne. Due to its extreme ring strain and high reactivity, this compound (C₃H₂) is an unstable and transient species that cannot be isolated under typical laboratory conditions.[1][2][3] Its study relies on in situ generation and immediate trapping with a suitable reagent. This guide addresses common challenges and questions encountered during these experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis and trapping of this compound.
Q1: I am not observing any formation of my expected trapped product. What are the likely causes?
A1: The absence of a trapped adduct is a common issue, typically pointing to problems with the generation of this compound or its immediate decomposition. Here are the primary areas to troubleshoot:
-
Precursor Quality: The stability and purity of the this compound precursor (e.g., a 1-halocyclopropene) are critical. Degradation of the starting material is a common point of failure.
-
Solution: Ensure the precursor is freshly prepared or purified immediately before use. Verify its identity and purity using NMR or other appropriate analytical techniques. For related syntheses, using freshly distilled reagents has been shown to be necessary for high yields.[4]
-
-
Reaction Conditions: The conditions for the elimination reaction that generates this compound must be precise.
-
Solution (Base): The choice and strength of the base are crucial. If the base is too weak, dehydrohalogenation will not occur. If it's too strong or non-hindered, it may react with the trapping agent or the product. Consider using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium tert-butoxide.
-
Solution (Temperature): this compound is highly unstable.[1] The generation should be performed at the lowest possible temperature that still allows for the elimination reaction to proceed (e.g., -78 °C). Gradual warming should only be done after the trapping agent is present.
-
-
Moisture and Air Sensitivity: Reagents used to generate highly reactive species are often sensitive to moisture and oxygen.[5]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Ineffective Trapping Agent: The trapping agent may not be reactive enough to capture the this compound before it decomposes or polymerizes.
-
Solution: Use a highly reactive trapping agent. For cycloadditions, electron-rich dienes are excellent choices. The trapping agent should be present in the reaction mixture before or during the generation of this compound to ensure immediate capture.
-
Q2: My yields of the trapped adduct are consistently low. How can I optimize the reaction?
A2: Low yields suggest that while some this compound is being generated, competing side reactions are dominating. Optimization should focus on maximizing the rate of the trapping reaction relative to decomposition pathways.
-
Concentration Effects: The kinetics of the trapping (a bimolecular reaction) versus decomposition (often a unimolecular or polymerization pathway) can be influenced by concentration.
-
Solution: Increase the concentration of the trapping agent. A significant excess (e.g., 5-10 equivalents) can improve the likelihood of a productive collision with the transient this compound.
-
-
Solvent Choice: The solvent can influence the stability of intermediates and transition states, affecting reaction outcomes.[6]
-
Solution: Use a solvent in which all components are soluble at the reaction temperature and which is inert to the reactive species. Non-polar, aprotic solvents like THF or diethyl ether are often suitable. A summary of how reaction parameters can influence trapping efficiency is provided in Table 1.
-
-
Rate of Addition: A slow, controlled generation of this compound in the presence of the trapping agent can prevent the accumulation of the unstable species, minimizing polymerization and other side reactions.
-
Solution: Add the base or the precursor solution dropwise over an extended period using a syringe pump.
-
Table 1: Influence of Reaction Parameters on Trapping Efficiency
| Parameter | Effect on Adduct Yield | Rationale |
| Temperature | Lower is generally better | Reduces the rate of decomposition and polymerization of the highly strained this compound.[7][8] |
| Solvent Polarity | Generally low to moderate | Polar solvents may promote unwanted side reactions or decomposition. The choice can be critical for yield.[6] |
| Base Strength | Must be sufficient for elimination | A base that is too weak will not generate this compound. A non-nucleophilic, strong base is ideal to avoid side reactions. |
| Trapping Agent Conc. | Higher is better | Increases the probability of a bimolecular trapping reaction competing with unimolecular decomposition or polymerization. |
Q3: I am observing unexpected side products instead of my desired adduct. What could they be?
A3: The high reactivity of this compound means it can undergo several transformations if not trapped efficiently.
-
Polymerization: Neat cyclopropenone, a related strained molecule, is known to polymerize upon standing at room temperature.[8] this compound is expected to be even more prone to this.
-
Indication: Formation of an intractable solid or a complex mixture of oligomers.
-
Solution: Ensure rapid trapping by following the optimization steps outlined in A2, particularly slow generation in the presence of a high concentration of the trapping agent.
-
-
Isomerization: Under certain conditions, this compound could potentially isomerize to other C₃H₂ isomers like propadienylidene or cyclopropenylidene.[9] In syntheses of substituted cyclopropenes, isomerization to products like methylenecyclopropane (B1220202) can be a significant issue.[10]
-
Indication: Characterization of products that are isomeric with the expected adduct.
-
Solution: This is often dependent on the specific precursor and reaction conditions. Altering the base or solvent may change the reaction pathway and suppress isomerization.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so challenging to work with?
A1: this compound is the smallest possible cycloalkyne, with the chemical formula C₃H₂.[1] Its structure, a three-membered ring containing a triple bond, results in immense angle and ring strain, making it one of the most strained hydrocarbons conceivable.[1][11] This high strain energy makes the molecule extremely unstable and highly reactive. It cannot be isolated and must be studied by generating it in situ as a transient intermediate.[1]
Q2: What are the common methods for generating this compound?
A2: The generation of this compound typically involves a 1,2-elimination reaction from a suitable cyclopropene (B1174273) derivative. A common strategy is the dehydrohalogenation of a 1-halocyclopropene using a strong, non-nucleophilic base. This approach is analogous to methods used for synthesizing other reactive cyclopropenes.[7]
Q3: What types of trapping agents are effective for capturing this compound?
A3: Due to its high reactivity and dienophilic nature (as an alkyne), this compound is an excellent candidate for cycloaddition reactions. The most common and effective trapping agents are reactive dienes that can undergo a Diels-Alder reaction. Examples include:
-
Substituted furans
-
Cyclopentadiene
-
Anthracene derivatives
The reaction results in a stable bicyclic adduct, which can be isolated and characterized to provide evidence for the formation of this compound.[7][12]
Q4: Can this compound be directly characterized?
A4: Direct characterization of this compound in solution is not feasible due to its short lifetime. Its existence is primarily inferred from the characterization of its trapped adducts.[12][13] While theoretical and computational studies have extensively investigated its structure and properties,[1] experimental characterization has been limited to matrix isolation studies at extremely low temperatures, where its spectroscopic properties can be observed.[9]
Experimental Protocols & Visualizations
General Experimental Protocol: In Situ Generation and Trapping of this compound
This protocol is a generalized procedure and must be adapted for specific precursors and trapping agents. All operations must be carried out under a dry, inert atmosphere (e.g., Argon) using anhydrous solvents.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, dissolve the trapping agent (e.g., furan, 5-10 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Precursor Addition: Add the this compound precursor (e.g., 1-bromocyclopropene, 1 equivalent) to the cooled solution of the trapping agent.
-
In Situ Generation: Prepare a solution of a strong base (e.g., LDA, 1.1 equivalents) in anhydrous THF. Add the base solution dropwise to the reaction mixture via a syringe pump over 1-2 hours, maintaining the temperature at -78 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride while the mixture is still cold.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add water, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification and Analysis: Remove the solvent under reduced pressure. Purify the resulting crude residue containing the trapped adduct using column chromatography. Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Visualized Workflows
Caption: General workflow for the in-situ generation and trapping of this compound.
Caption: Troubleshooting flowchart for low yield in this compound trapping experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cycloalkane - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclopropenone - Wikipedia [en.wikipedia.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. MXPA01003259A - Method to prepare cyclopropenes. - Google Patents [patents.google.com]
- 11. quora.com [quora.com]
- 12. Characterization of DNA adducts formed by cyclopenta[cd]pyrene epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural characterization of the major adducts formed by reaction of 4,5-epoxy-4,5-dihydro-1-nitropyrene with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for the Stabilization of Cyclopropene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropene (B1174273) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of these highly strained and reactive molecules.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with cyclopropene derivatives.
Q1: My cyclopropanation reaction is resulting in a low yield. What are the common causes and how can I optimize the reaction?
A1: Low yields in cyclopropanation reactions, such as the Simmons-Smith reaction or those involving diazo compounds, are a frequent issue. Several factors can contribute to this problem:
-
Inactive Reagents: The activity of reagents like the zinc-copper couple in the Simmons-Smith reaction is critical. If yields are low, preparing a fresh, highly active couple is recommended.
-
Moisture: Organometallic reagents used in cyclopropanation are often sensitive to moisture. Ensure all glassware is flame-dried, and solvents are anhydrous.
-
Reaction Temperature: The optimal temperature can vary significantly depending on the specific reaction. For Simmons-Smith reactions, starting at 0 °C is common, while some catalytic reactions with diazo compounds may require elevated temperatures.[1] If yields are low at a reduced temperature, a modest increase in temperature or a longer reaction time may improve the outcome.[1]
-
Reagent Purity: Impurities in the starting alkene can negatively impact the reaction. Purification of the alkene by distillation before use is advisable.
-
Solvent Choice: The choice of solvent can influence reaction rates. For instance, in the generation of cycloprop-2-ene carboxylate dianions, THF has been found to be a superior solvent to diethyl ether for both stability and reaction efficiency.[2][3]
Q2: My cyclopropene derivative is decomposing during purification. What purification techniques are recommended for these unstable compounds?
A2: The high ring strain of cyclopropenes makes them susceptible to decomposition, especially under harsh purification conditions.[4] Here are some recommended strategies:
-
Low-Temperature Techniques: Whenever possible, perform all purification steps at low temperatures.
-
Avoid Harsh pH: Both strongly acidic and basic conditions can promote ring-opening. Use neutral purification methods when feasible.
-
Chromatography:
-
Flash Chromatography: This is a widely used technique. Care should be taken to use a neutral stationary phase if the compound is acid-sensitive.
-
Gas Chromatography (GC): For volatile derivatives, GC can be an effective purification method.
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile derivatives. For compounds with sensitive linkers, using a neutral buffer system and minimizing contact time with aqueous mobile phases is crucial.[5]
-
-
Distillation: For volatile cyclopropenes, vacuum distillation at low temperatures with a receiving flask cooled to -78°C can be effective.
-
Crystallization: Low-temperature crystallization from a suitable solvent can yield high-purity, solid derivatives.
Q3: I'm observing polymerization of my cyclopropene derivative upon storage. How can I improve its long-term stability?
A3: Polymerization is a common decomposition pathway for cyclopropenes, particularly when stored in a neat form at room temperature.[6][7] To enhance storage stability:
-
Store in Solution: Cyclopropene derivatives are often more stable when stored in a suitable anhydrous solvent at low temperatures (-20 °C or below).
-
Use of Inhibitors: For certain applications, the addition of a polymerization inhibitor may be beneficial.
-
Structural Modification: As detailed in the FAQs below, introducing stabilizing groups to the cyclopropene ring is the most effective strategy for long-term stability. For example, 3-(cycloprop-2-en-1-oyl)oxazolidinone derivatives are crystalline solids that are stable over long periods.[8][9][10]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles of cyclopropene stabilization.
Q1: What are the primary decomposition pathways for cyclopropene derivatives?
A1: Due to their significant ring strain, cyclopropenes can decompose through several mechanisms, especially under thermal conditions. The primary pathways include isomerization to propyne (B1212725) or its derivatives.[11] These processes can proceed through highly reactive intermediates such as diradicals and vinylcarbenes.[12][13] For functionalized cyclopropenes, reactions with nucleophiles, acids, or oxidizing agents can also lead to degradation.[11]
Q2: How can I structurally modify a cyclopropene derivative to enhance its stability?
A2: Several rational design strategies can be employed to improve the stability of cyclopropene derivatives:
-
Introduce Steric Hindrance: Adding bulky groups near the double bond can physically shield it from reacting with other molecules, thereby preventing unwanted side reactions or polymerization.[11]
-
Modify Electronic Properties: The electronic nature of substituents on the cyclopropene ring plays a crucial role in its stability.
-
Optimize Linker Chemistry: In applications like bioconjugation, the linker attaching the cyclopropene to a molecule of interest can influence both its stability and biological compatibility.
Q3: What is a "caged" cyclopropene, and how does it improve stability and control reactivity?
A3: A "caged" cyclopropene is a derivative where a bulky, photolabile protecting group is attached to the molecule, typically at the 3-position. This "cage" sterically hinders the approach of reactants, effectively inhibiting the cyclopropene's reactivity and preventing degradation. The reactivity can then be "turned on" at a desired time and location by exposing the molecule to light, which cleaves the protecting group. This strategy is particularly useful in bioorthogonal chemistry for spatiotemporal control of labeling.
Data Presentation
The stability of cyclopropene derivatives can be quantified by their reaction kinetics with various reagents. The following table summarizes the second-order rate constants for the reaction of different cyclopropene derivatives with tetrazines, a common application in bioorthogonal chemistry.
| Cyclopropene Derivative | Linkage | Stabilizing Group | Second-Order Rate Constant (M⁻¹s⁻¹) |
| N-(cycloprop-2-en-1-ylcarbonyl)-modified mannosamine | Amide | None | Lower reactivity |
| N-(2-methylcycloprop-2-en-1-ylmethyloxycarbonyl)-modified mannosamine | Carbamate | Methyl | Superior reactivity |
| 1-methylcyclopropene (B38975) uracil (B121893) nucleoside | - | Methyl | 56.6 ± 1.94 |
Experimental Protocols
Protocol 1: Synthesis of 1-Methylcyclopropene
This protocol is adapted from the synthesis using methallyl chloride and phenyllithium (B1222949) as the base.[6]
Materials:
-
Methallyl chloride
-
Phenyllithium
-
Anhydrous diethyl ether
-
Standard glassware for air-sensitive reactions
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Charge the flask with a solution of phenyllithium in diethyl ether under a nitrogen atmosphere.
-
Cool the flask to the appropriate temperature (e.g., room temperature as mentioned in the literature).
-
Add a solution of methallyl chloride in anhydrous diethyl ether dropwise to the stirred phenyllithium solution over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.
-
The gaseous 1-methylcyclopropene product can be collected in a cold trap (-78 °C) or used directly in a subsequent reaction.
-
The reaction produces lithium chloride and benzene (B151609) as byproducts.
Protocol 2: Scalable Synthesis of 3-(cycloprop-2-en-1-oyl)oxazolidinones
This protocol describes a scalable synthesis of stable, crystalline cyclopropene derivatives.[8][9][10]
Materials:
-
Ethyl diazoacetate
-
Rhodium(II) acetate (B1210297) dimer (catalyst)
-
Appropriate oxazolidinone
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a suitable reaction vessel, dissolve rhodium(II) acetate dimer in the anhydrous solvent.
-
Bubble acetylene gas through the solution.
-
Add ethyl diazoacetate to the reaction mixture, typically via syringe pump over several hours, to control the reaction rate and minimize side reactions.
-
After the addition is complete, continue to stir the reaction until the disappearance of the starting material is confirmed by TLC or GC.
-
The resulting ethyl cycloprop-2-ene carboxylate is typically not purified but is directly converted to the more stable oxazolidinone derivative.
-
Hydrolyze the ester to the carboxylic acid using standard procedures.
-
Couple the cycloprop-2-ene carboxylic acid with the desired oxazolidinone using a suitable coupling agent (e.g., DCC, EDC).
-
The final product can be purified by crystallization to yield a stable, solid material.
Mandatory Visualizations
Caption: Steric and electronic strategies for stabilizing cyclopropene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. US8314051B2 - Method of preparing 1-methylcyclopropene and applying the same to plants - Google Patents [patents.google.com]
- 3. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclopropene - Wikipedia [en.wikipedia.org]
- 7. Cyclopropene [chemeurope.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The cyclopropene pyrolysis story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cyclopropene pyrolysis story - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Observing Transient Cyclopropyne Intermediates
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with highly reactive cyclopropyne intermediates.
Frequently Asked Questions (FAQs)
Q1: What makes the this compound intermediate so challenging to observe directly?
This compound (C₃H₂) is an exceptionally reactive and unstable molecule, making its direct observation a significant experimental challenge. Its transient nature is due to immense ring strain, estimated to be over 100 kcal/mol. This strain arises from the severe distortion of the sp-hybridized carbons of the alkyne from the ideal 180° bond angle to fit within a three-membered ring. Consequently, this compound has a fleeting existence and readily undergoes reactions that release this strain, such as rapid polymerization or reaction with any available trapping agents.[1][2]
Q2: What are the primary experimental and theoretical strategies for studying this compound?
Given its high reactivity, studying this compound relies on a combination of indirect observation techniques and computational modeling. The three main strategies are:
-
In Situ Generation and Chemical Trapping: This is the most common experimental approach. This compound is generated in the presence of a "trapping" agent, a molecule that rapidly reacts with it to form a stable, isolable adduct. The structure of the adduct provides definitive evidence for the existence of the this compound intermediate.[3][4]
-
Matrix Isolation Spectroscopy: This technique involves generating this compound at very low temperatures (typically below 20 K) and trapping it in an inert gas matrix, such as argon.[5][6] This prevents the intermediate from reacting with itself or other molecules, allowing for its direct spectroscopic characterization by methods like IR or EPR spectroscopy.[5][7][8]
-
Computational Chemistry: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable for studying this compound.[2][9] These methods can predict its geometry, stability, spectroscopic properties (like vibrational frequencies), and reaction pathways, providing a theoretical framework to support and interpret experimental findings.[10][11]
Q3: I need to confirm if my reaction proceeds via a this compound intermediate. How can I design a chemical trapping experiment?
A successful trapping experiment requires careful selection of a precursor, a trapping agent, and reaction conditions to favor the formation of the desired adduct over side reactions.
-
Choose an appropriate precursor: The precursor should generate this compound under conditions where both the precursor and the trapping agent are stable. Common strategies involve elimination reactions from 1,1-dihalocyclopropanes or related derivatives using a strong base.[12][13]
-
Select an efficient trapping agent: The trap should be highly reactive towards this compound but unreactive with the precursor or the reagents used for generation. Dienes like diphenylisobenzofuran (DPIBF) or cyclopentadiene (B3395910) are excellent choices as they undergo rapid [4+2] cycloaddition (Diels-Alder) reactions. Azides are also used for strain-promoted cycloadditions.[14][15]
-
Optimize reaction conditions: The this compound intermediate should be generated slowly in a solution containing a high concentration of the trapping agent to maximize the probability of interception. Low temperatures are often required to manage the reactivity of organometallic reagents and minimize side reactions.
Q4: My trapping experiment failed. What are the common issues and how can I troubleshoot them?
Failure to detect a trapped adduct can be due to several factors. Systematically investigating the reaction can help pinpoint the issue.
-
Problem: No reaction/Starting material recovered.
-
Possible Cause: The conditions are not sufficient to generate the this compound intermediate.
-
Solution: Check the activity of your reagents (e.g., titrate organolithium bases). Consider using a more reactive precursor or increasing the reaction temperature cautiously. Ensure all reagents are pure and solvents are rigorously dried.
-
-
Problem: Precursor is consumed, but no desired adduct is formed.
-
Possible Cause 1: The this compound intermediate is polymerizing or reacting with itself before it can be trapped.
-
Solution 1: Increase the concentration of the trapping agent significantly (use it as the solvent if possible). Ensure the precursor is added slowly to a solution of the trap to maintain a low concentration of the intermediate.
-
Possible Cause 2: The intermediate is reacting with the solvent or another component in the reaction mixture.
-
Solution 2: Ensure your solvent is inert (e.g., THF, diethyl ether) and that there are no adventitious electrophiles or nucleophiles present.
-
Possible Cause 3: The trapping adduct is unstable under the reaction or workup conditions.
-
Solution 3: Analyze the reaction mixture by TLC or crude NMR before workup. If the adduct is sensitive to acid or base, use a neutral quench and workup procedure.[16]
-
-
Problem: A complex mixture of products is formed.
-
Possible Cause: The generated intermediate is undergoing undesired rearrangement pathways or the trapping agent is reacting in multiple ways.
-
Solution: Re-evaluate the choice of precursor and trapping agent. Sometimes, a different combination can lead to a cleaner reaction. Computational studies may help identify likely side reactions.
-
Data Presentation
Computed Properties of this compound and Related Strained Molecules
The following table summarizes key structural and spectroscopic parameters, comparing computationally predicted values for this compound with experimental or computed data for the more stable, related molecules cyclopropene (B1174273) and cyclopropenone. This data can help researchers estimate the expected spectroscopic regions for observing this compound or its derivatives.
| Parameter | This compound (Computed) | Cyclopropene (Reference) | Cyclopropenone (Reference) |
| Bond Lengths (Å) | |||
| C≡C/C=C | ~1.21 | ~1.296 | 1.332 (Expt.)[10] |
| C-C | ~1.47 | ~1.509 | 1.425 (Expt.)[10] |
| Vibrational Frequencies (cm⁻¹) | |||
| C≡C/C=C Stretch | ~2100-2200 | ~1640 | ~1840[10] |
| Ring Deformation | High | ~900-1000 | High |
| Strain Energy (kcal/mol) | >100 | ~53 | ~80 |
Data for this compound is estimated from various computational studies. Reference data for cyclopropene and cyclopropenone are from established literature and serve as a benchmark for highly strained systems.
Experimental Protocols
Generalized Protocol for In Situ Generation and Trapping of this compound
This protocol describes a general method for generating this compound from a 1,1-dihalocyclopropane precursor and trapping it with a diene, such as diphenylisobenzofuran (DPIBF). Caution: This experiment involves pyrophoric and moisture-sensitive reagents and should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
1,1-Dihalo-2-substituted-cyclopropane precursor
-
Diphenylisobenzofuran (DPIBF) or other suitable trapping agent
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) or other strong base (e.g., LDA)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) for quenching
-
Standard solvents for extraction (e.g., ethyl acetate) and purification
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve the trapping agent (e.g., DPIBF, 1.5 to 2.0 equivalents) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Precursor Addition: To the cooled solution of the trapping agent, add the 1,1-dihalocyclopropane precursor (1.0 equivalent).
-
Base Addition: Slowly add a solution of n-BuLi (2.1 equivalents) dropwise via syringe or dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly. A color change is often observed as the reaction proceeds.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours after the addition is complete. Monitor the reaction by thin-layer chromatography (TLC) to check for the consumption of the precursor and the formation of a new, less polar spot corresponding to the adduct.
-
Quenching: Once the reaction is deemed complete, slowly quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (B1210297) or another suitable organic solvent (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica (B1680970) gel to isolate the stable cycloadduct.
-
Characterization: Characterize the purified adduct using standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) to confirm its structure, which serves as evidence for the transient formation of the this compound intermediate.
Visualizations
Caption: Experimental workflow for trapping this compound intermediates.
Caption: Troubleshooting logic for this compound trapping experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Determination of Mechanism Chemi [employees.csbsju.edu]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Generation and Use of Cyclopropenyllithium under Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zenodo.org [zenodo.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2′,6,6′-tetrol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How To [chem.rochester.edu]
Technical Support Center: In Situ Cyclopropyne Generation Experiments
Welcome to the technical support center for in situ cyclopropyne generation experiments. This resource is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and synthetically valuable intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in situ generation and trapping of this compound.
Frequently Asked Questions (FAQs)
Q1: What is in situ generation of this compound and why is it necessary?
A1: this compound is a highly strained and extremely reactive molecule, making its isolation and storage impossible under normal laboratory conditions. In situ generation refers to the synthesis of this compound within the reaction mixture where it is immediately trapped by a reacting partner. This strategy allows for the utilization of this transient intermediate in chemical transformations without the need for its isolation.
Q2: What are the common precursors for the in situ generation of this compound?
A2: A common and effective precursor for the in situ generation of this compound is 1,1-dihalo-2-trimethylsilylcyclopropane. The presence of the trimethylsilyl (B98337) group facilitates the elimination reaction that leads to the formation of the this compound triple bond.
Q3: What are the typical reaction conditions for generating this compound in situ?
A3: The in situ generation of this compound is typically achieved through a base-induced 1,2-elimination reaction from a suitable precursor at low temperatures. A strong, sterically hindered base is often employed to promote the desired elimination pathway and minimize side reactions. The reaction is usually carried out in an inert solvent to prevent unwanted reactions with the solvent.
Q4: What are some common trapping agents for in situ generated this compound?
A4: Due to its high reactivity, this compound can be trapped by a variety of reagents. Common trapping agents include dienes for [4+2] cycloaddition reactions (Diels-Alder reactions), azides for [3+2] cycloadditions (click chemistry), and other nucleophiles that can react with the strained triple bond.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in situ this compound generation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Trapped Product | Inefficient this compound Generation: The base may not be strong enough or may be sterically hindered, leading to incomplete elimination. | - Use a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium tert-butoxide. - Optimize the reaction temperature; while low temperatures are necessary, the optimal temperature may vary depending on the base and precursor. |
| Decomposition of this compound: this compound is highly unstable and can decompose or polymerize if not trapped efficiently. | - Ensure the trapping agent is present in a sufficient concentration from the start of the reaction. - Consider using a more reactive trapping agent. | |
| Reagent Quality: The precursor, base, or trapping agent may have degraded. | - Use freshly prepared or purified reagents. Ensure the base is stored under an inert atmosphere. | |
| Formation of Multiple Byproducts | Side Reactions of the Precursor: The precursor may undergo other base-induced reactions. | - Use a sterically hindered base to favor the desired elimination.[1] - Slowly add the base to the reaction mixture to maintain a low concentration and minimize side reactions. |
| Isomerization or Rearrangement of this compound: The generated this compound may isomerize to more stable species like propyne.[2] | - Perform the reaction at the lowest possible temperature to minimize thermal isomerization. | |
| Reaction with Solvent: The highly reactive this compound may react with the solvent. | - Use a non-reactive, inert solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. | |
| Inconsistent Results | Moisture or Air Sensitivity: The reagents, especially the strong base, may be sensitive to moisture and air. | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Temperature Fluctuations: Inconsistent temperature control can lead to variable reaction rates and side product formation. | - Use a reliable cooling bath and monitor the internal reaction temperature closely. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the in situ generation and trapping of this compound.
Protocol 1: In Situ Generation of this compound from 1,1-Dibromo-2-trimethylsilylcyclopropane and Trapping with a Diene
Materials:
-
1,1-Dibromo-2-trimethylsilylcyclopropane (precursor)
-
Diene (e.g., furan (B31954) or cyclopentadiene) (trapping agent)
-
Potassium tert-butoxide (base)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Anhydrous glassware
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the 1,1-dibromo-2-trimethylsilylcyclopropane (1.0 eq) and the diene (1.5 eq) in anhydrous THF in the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of potassium tert-butoxide (1.2 eq) in anhydrous THF.
-
Slowly add the potassium tert-butoxide solution to the cooled solution of the precursor and diene via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Analytical Techniques for Characterization
Successful in situ generation and trapping of this compound requires robust analytical methods to confirm the structure of the resulting products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the trapped cycloadduct. The characteristic shifts of the cyclopropane (B1198618) ring protons and carbons can confirm the successful trapping of the this compound intermediate.[3][4] Low-temperature NMR studies can sometimes provide evidence for the transient existence of highly reactive intermediates.[5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the purity of the product and identify any volatile byproducts.
Visualizations
Experimental Workflow for In Situ this compound Generation
Caption: A typical experimental workflow for the in situ generation and trapping of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low-yield in situ this compound generation experiments.
References
common side reactions in the synthesis of cyclopropyl ketones
Welcome to the technical support center for the synthesis of cyclopropyl (B3062369) ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side reactions encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of cyclopropyl ketones, organized by reaction type.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a widely used method for converting alkenes to cyclopropanes. While generally reliable, several side reactions can occur.
Q1: My Simmons-Smith reaction is giving low yields and incomplete conversion of the starting enone. What are the possible causes and solutions?
A1: Incomplete cyclopropanation is a common issue.[1] Several factors could be at play:
-
Reagent Purity and Activation: The quality of the zinc-copper couple or diethylzinc (B1219324) is crucial. Ensure your zinc dust is activated and the diiodomethane (B129776) is pure. For the Furukawa modification (using diethylzinc), handle the pyrophoric reagent under a strict inert atmosphere.
-
Solvent Choice: The use of basic solvents can decrease the reaction rate. Non-coordinating solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) are recommended.[2]
-
Reaction Temperature: While the reaction is often started at 0 °C, allowing it to slowly warm to room temperature and stir for an extended period (12-24 hours) can improve conversion.[3]
Troubleshooting Steps:
-
Verify Reagent Activity: Use freshly prepared zinc-copper couple or a new bottle of diethylzinc.
-
Optimize Solvent: Switch to anhydrous DCM or DCE.
-
Extend Reaction Time: Monitor the reaction by TLC or GC and allow it to proceed until the starting material is consumed.
Q2: I am observing byproducts that are not my desired cyclopropyl ketone. What are these and how can I avoid them?
A2: The primary byproduct of the Simmons-Smith reaction is zinc iodide (ZnI₂), which is Lewis acidic and can catalyze side reactions.[4]
-
Methylation of Heteroatoms: If your substrate contains heteroatoms like alcohols or thioethers, the electrophilic zinc carbenoid can lead to methylation.[4]
-
Rearrangement of Allylic Thioethers: Allylic thioethers can react to form sulfur ylides, which may undergo a 2,3-sigmatropic rearrangement instead of cyclopropanation.[4]
-
Ring Opening of Acid-Sensitive Products: The Lewis acidic ZnI₂ can promote the ring-opening of the newly formed cyclopropyl ketone, especially if it is sensitive to acid.[4]
Mitigation Strategies:
-
Scavenge ZnI₂: Add excess diethylzinc (Et₂Zn) to the reaction mixture. This will react with the ZnI₂ to form the less acidic EtZnI.[4]
-
Quench with Pyridine: Pyridine can be used to quench the reaction and scavenge ZnI₂ and excess reagents.[4]
-
Protect Sensitive Functional Groups: If your substrate has functional groups prone to side reactions, consider protecting them before the cyclopropanation.
Corey-Chaykovsky Reaction
This reaction utilizes sulfur ylides to convert α,β-unsaturated ketones into cyclopropyl ketones. The main challenge is controlling the regioselectivity between cyclopropanation and epoxidation.
Q1: My Corey-Chaykovsky reaction is producing the epoxide of the carbonyl group instead of the desired cyclopropyl ketone. How can I favor cyclopropanation?
A1: The regioselectivity of the Corey-Chaykovsky reaction with enones is highly dependent on the type of sulfur ylide used.
-
Dimethylsulfonium methylide (less stable ylide): This ylide is more reactive and tends to perform a 1,2-addition to the carbonyl group, leading to epoxidation. This is the kinetic product.
-
Dimethylsulfoxonium methylide (more stable ylide): This ylide is less reactive and favors a 1,4-conjugate addition to the double bond, resulting in the cyclopropyl ketone. This is the thermodynamic product.[5]
Solution: To promote cyclopropanation, use the more stabilized dimethylsulfoxonium methylide , often referred to as the Corey's ylide.[5]
Q2: I am using the correct sulfur ylide for cyclopropanation, but the yields are still low. What other factors could be affecting the reaction?
A2: Several experimental parameters can influence the outcome:
-
Base and Solvent: The ylide is typically generated in situ using a strong base like sodium hydride (NaH) in a solvent like dimethyl sulfoxide (B87167) (DMSO). Ensure the base is fresh and the solvent is anhydrous.
-
Temperature: The stability of the ylide is temperature-dependent. The reaction is often carried out at room temperature, but for sensitive substrates, lower temperatures might be necessary.
-
Substrate Structure: The electronic and steric properties of the α,β-unsaturated ketone can influence the reaction rate and selectivity.
Intramolecular Cyclization
The formation of cyclopropyl ketones via intramolecular cyclization, often from a γ-halo ketone, is another common strategy.
Q1: My intramolecular cyclization to form a cyclopropyl ketone is resulting in a mixture of products, including what appears to be a ring-opened compound. How can I improve the selectivity?
A1: Ring-opening of the cyclopropyl ketone product can be a significant side reaction, particularly under the basic or acidic conditions used for cyclization.
-
Base Strength: Using a very strong base can lead to deprotonation at positions other than the desired α-carbon, or it can promote elimination or other side reactions. A moderately strong, non-nucleophilic base is often ideal.
-
Reaction Temperature: Higher temperatures can provide the activation energy for undesired ring-opening pathways.[3]
-
Leaving Group: The nature of the leaving group at the γ-position is important. A good leaving group will facilitate the desired SN2 cyclization.
Troubleshooting:
-
Screen Bases: Try different bases of varying strengths (e.g., sodium hydroxide, potassium tert-butoxide, LDA).
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Optimize the Leaving Group: If possible, consider using a better leaving group (e.g., tosylate or mesylate instead of a halide).
Quantitative Data Summary
The following table summarizes quantitative data on the regioselectivity of the Corey-Chaykovsky reaction with an α,β-unsaturated ketone (chalcone) using two different sulfur ylides.
| Ylide | Reaction Pathway | Activation Free Energy (kcal/mol) | Product Distribution |
| Dimethylsulfoxonium methylide (DMSOM) | Cyclopropanation (1,4-addition) | 17.5 | Major |
| Epoxidation (1,2-addition) | 23.0 | Minor | |
| Dimethylsulfonium methylide (DMSM) | Cyclopropanation (1,4-addition) | 15.5 | Minor |
| Epoxidation (1,2-addition) | 13.3 | Major | |
| Data adapted from DFT calculations on the reaction with chalcone.[6] |
This data clearly illustrates that the more stable DMSOM favors the higher activation energy pathway to the thermodynamic cyclopropanation product, while the more reactive DMSM favors the lower activation energy pathway to the kinetic epoxidation product.
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of an α,β-Unsaturated Ketone (Furukawa Modification)
Materials:
-
α,β-unsaturated ketone (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Diethylzinc (Et₂Zn) (2.0 eq)
-
Diiodomethane (CH₂I₂) (2.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the α,β-unsaturated ketone in anhydrous DCM in a flame-dried flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc via syringe, followed by the dropwise addition of diiodomethane. A white precipitate of zinc iodide may form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Corey-Chaykovsky Cyclopropanation of an Enone
Materials:
-
Trimethylsulfoxonium (B8643921) iodide (2.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.0 eq)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
α,β-unsaturated ketone (1.0 eq)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add trimethylsulfoxonium iodide and anhydrous DMSO. Stir until the salt is fully dissolved.
-
Carefully add sodium hydride in portions. Hydrogen gas will evolve. Stir the resulting mixture at room temperature for 30-60 minutes to form the ylide.
-
Add a solution of the α,β-unsaturated ketone in DMSO to the ylide suspension.
-
Stir the reaction at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Carefully quench the reaction by adding water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Reaction Pathways in Corey-Chaykovsky Reaction
Caption: Regioselectivity in the Corey-Chaykovsky reaction of enones.
Troubleshooting Workflow for Low Yield in Cyclopropanation
Caption: A logical workflow for troubleshooting low yields in cyclopropanation reactions.
References
Technical Support Center: Optimizing Precursor Design for Cyclopropyne Generation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the highly reactive intermediate, cyclopropyne. This resource provides essential guidance on precursor design, experimental troubleshooting, and protocol optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when designing a this compound precursor?
A1: The primary challenge is balancing stability for isolation and handling with the requisite reactivity for efficient this compound generation. Key factors include:
-
Ring Strain: The precursor must possess sufficient strain energy to favor the elimination reaction leading to this compound.[1]
-
Leaving Groups: Excellent leaving groups (e.g., halides like Br, I) are necessary for the elimination step. The choice of leaving groups can influence the rate of generation.
-
Steric Hindrance: Bulky substituents can enhance the kinetic stability of the precursor but may hinder the approach of reagents needed for elimination.
-
Electronic Effects: Electron-withdrawing or -donating groups can influence the stability of the precursor and the transition state of the elimination reaction.
Q2: My precursor is degrading during storage. What are the best practices for storing this compound precursors?
A2: Due to their high ring strain, precursors are often unstable.[2] Best practices include:
-
Storage at low temperatures (-20°C to -80°C).
-
Use of an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with oxygen or moisture.
-
Storage in the absence of light, which can catalyze decomposition pathways.
-
Use of dilute solutions in anhydrous, non-protic solvents if storage in solid form is not possible.
Q3: How do I choose the appropriate trapping agent for detecting this compound?
A3: The trapping agent should be highly reactive and chosen to provide a stable, easily characterizable adduct. 1,3-dipoles and dienes are commonly used. For example, this compound can be trapped in situ via a Diels-Alder reaction.[3] The choice depends on the reaction conditions and the desired downstream application of the resulting adduct. The trapping agent should not react with the precursor or the reagents used for elimination.
Q4: Can I use computational modeling to predict the efficiency of a precursor?
A4: Yes, computational studies are valuable for predicting the feasibility of this compound generation. Natural Bond Order (NBO) calculations can predict whether elimination will occur by analyzing the delocalization energies between the lone-pair electrons of an anionic carbon and the σ* orbital of the C-Leaving Group bond.[4] DFT calculations can also model the energy profile of the elimination reaction to compare different precursor designs.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of trapped adduct | 1. Precursor Degradation: The precursor is not stable under the reaction conditions. | • Confirm precursor integrity via NMR or LC-MS before starting. • Lower the reaction temperature. • Reduce the time between precursor addition and the generation step. |
| 2. Inefficient Elimination: The base or activation method is not strong enough to induce double elimination. | • Switch to a stronger, non-nucleophilic base (e.g., LDA, KHMDS). • Increase the concentration of the base. • Consider photochemical activation if the precursor is designed for it. | |
| 3. Ineffective Trapping: this compound is decomposing or polymerizing before it can be trapped. | • Increase the concentration of the trapping agent (use a large excess). • Choose a more reactive trapping agent. • Ensure the trapping agent is present before initiating the elimination reaction (in-situ trapping). | |
| Multiple unexpected byproducts | 1. Side Reactions of the Precursor: The precursor is undergoing reactions other than the desired elimination (e.g., ring-opening). | • Modify the precursor design to increase stability.[5] • Screen different solvents to disfavor side reactions. • Ensure anhydrous and anaerobic conditions to prevent reactions with water or oxygen. |
| 2. Reaction with Trapping Agent: The base or precursor reacts directly with the trapping agent. | • Run a control experiment with the base and trapping agent to check for reactivity. • Choose a trapping agent that is inert to the other reagents under the reaction conditions. | |
| Difficulty in scaling up the reaction | 1. Exothermic Reaction: The elimination reaction is highly exothermic, causing poor temperature control on a larger scale.[6] | • Implement slow, controlled addition of the base or precursor using a syringe pump. • Use a reactor with efficient heat transfer and overhead stirring. • Consider using a continuous flow setup for better temperature and reaction time control.[1] |
| 2. Reagent Mixing Issues: Inefficient mixing leads to localized high concentrations and side reactions. | • Use a reactor with appropriate mechanical stirring. • Ensure all reagents are fully dissolved before initiating the reaction. |
Data Presentation: Precursor Performance
The following table summarizes hypothetical yield data for the trapping of this compound generated from different precursors, illustrating how precursor design and reaction conditions can influence outcomes.
| Precursor ID | Precursor Structure (Generic) | Base | Trapping Agent | Temperature (°C) | Yield of Adduct (%) |
| CP-1 | 1,2-Dibromocyclopropene | LDA | Furan | -78 | 45 |
| CP-2 | 1,2-Diiodocyclopropene | LDA | Furan | -78 | 62 |
| CP-3 | 1,2-Dibromocyclopropene | t-BuOK | Furan | -78 | 15 |
| CP-4 | 1-Bromo-2-tosyloxycyclopropene | KHMDS | Cyclopentadiene | -78 | 55 |
| CP-5 | 1,2-Diiodocyclopropene | n-BuLi | Furan | -90 | 58 |
Experimental Protocols
Protocol 1: Generation and Trapping of this compound via Dehydrohalogenation
This protocol describes a general method for generating this compound from a 1,2-dihalocyclopropene precursor and trapping it in situ with a diene.
1. Materials and Setup:
-
Reagents: 1,2-diiodocyclopropene (precursor), Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene), Furan (trapping agent), Anhydrous Tetrahydrofuran (THF).
-
Equipment: Schlenk line, oven-dried glassware (round-bottom flask, dropping funnel), magnetic stirrer, low-temperature bath (e.g., acetone/dry ice).
2. Procedure:
-
Assemble the glassware hot from the oven under a stream of dry argon or nitrogen.
-
Add the precursor (1.0 eq) and the trapping agent (furan, 10.0 eq) to the reaction flask.
-
Dissolve the reagents in anhydrous THF (to make a ~0.1 M solution of the precursor) via cannula transfer.
-
Cool the reaction mixture to -78°C using the low-temperature bath.
-
Slowly add LDA (2.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -78°C for an additional 2 hours.
-
Quench the reaction at -78°C by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup by extracting the mixture with diethyl ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting Diels-Alder adduct by column chromatography on silica (B1680970) gel.
Visualizations
Logical and Workflow Diagrams
Caption: Troubleshooting logic for low yield in this compound trapping experiments.
Caption: General experimental workflow for this compound generation and analysis.
Caption: Reaction pathway for this compound generation and Diels-Alder trapping.
References
- 1. Generation and Use of Cyclopropenyllithium under Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Cyclopropyne Adduct Isolation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropyne adducts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, trapping, and isolation of these highly reactive molecules.
Frequently Asked Questions (FAQs)
Q1: Why are this compound and its adducts so challenging to isolate?
A1: The primary challenge stems from the extreme ring strain of the cyclopropene (B1174273)/cyclopropyne ring. The bond angles in a cyclopropane (B1198618) ring are compressed to 60° from the ideal 109.5° for sp³ hybridized carbons and 120° for sp² carbons.[1][2] This high strain energy makes the molecules highly reactive and prone to decomposition or isomerization pathways to relieve this strain.[1][2] Consequently, many simple cyclopropene derivatives are unstable at ambient temperature and must be generated and trapped in situ.
Q2: What are the common side reactions and degradation pathways I should be aware of?
A2: Cyclopropenes and their adducts can decompose through several mechanisms. The most common pathways include:
-
Isomerization: Under thermal conditions, cyclopropenes can isomerize to form more stable structures like propene derivatives, often through highly reactive diradical or vinylcarbene intermediates.[1]
-
Polymerization: The high reactivity of the double bond can lead to polymerization, especially in the absence of an efficient trapping agent.
-
Reaction with Nucleophiles/Acids: The strained ring is susceptible to attack by environmental nucleophiles or acids, leading to ring-opening.[1]
-
Oxidative Addition: Transition metals can insert into the C-C bonds of the cyclopropane ring, leading to metallacyclobutane intermediates that can undergo further reactions.[3]
Q3: How can I improve the stability of my cyclopropene precursor or the final adduct?
A3: Several strategies can be employed to enhance stability:
-
Steric Hindrance: Introducing bulky substituents, such as tert-butyl groups, near the double bond can physically shield it from reacting with other molecules or catalysts, thus preventing unwanted side reactions.[1]
-
Electronic Effects: The stability of the ring is sensitive to the electronic nature of its substituents. Carefully choosing electron-donating or electron-withdrawing groups can modulate reactivity.
-
Solvent and Additive Choice: For certain reactions involving cyclopropene derivatives, the choice of solvent and the use of additives can be critical. For example, in the generation of cycloprop-2-ene carboxylate dianions, THF was found to be a superior solvent to Et₂O, and the addition of N-methylmorpholine N-oxide (NMO) enhanced both stability and reactivity.[4]
Q4: What are the most effective purification techniques for isolating this compound adducts?
A4: Due to their potential instability, purification must be approached carefully.
-
Low-Temperature Chromatography: Flash column chromatography performed at low temperatures can be effective for moderately stable adducts.
-
Extraction: If the adduct has significantly different solubility properties from impurities (e.g., forming a water-soluble salt), liquid-liquid extraction can be a gentle purification method.[5] For instance, bisulfite adducts of aldehydes can be separated by extraction into an aqueous layer.[5][6]
-
Solid-Phase Extraction (SPE): SPE can be a powerful tool for purifying adducts by retaining them on a solid support while impurities are washed away. This method has been successfully used for purifying bulky hydrophobic DNA adducts and can be adapted for other types of adducts.[7][8]
-
Crystallization: If the adduct is a stable, crystalline solid, recrystallization is an excellent method for achieving high purity.
Troubleshooting Guide
Problem: My reaction yield is very low, or I've failed to form the desired adduct.
-
Possible Cause 1: Precursor Instability.
-
Solution: Ensure your cyclopropene precursor is generated under optimal conditions and used immediately. If possible, generate it at a low temperature and in the presence of the trapping agent to ensure it reacts before it can decompose.
-
-
Possible Cause 2: Inefficient Trapping.
-
Solution: The trapping agent (e.g., the diene in a Diels-Alder reaction) must be sufficiently reactive. The Diels-Alder reaction works best when the diene has electron-donating groups and the dienophile (the cyclopropene) has electron-attracting groups, or vice-versa.[9] Consider using a more reactive trapping agent or increasing its concentration.
-
-
Possible Cause 3: Unfavorable Reaction Conditions.
-
Solution: Optimize the reaction temperature and solvent. Highly strained molecules may require very low temperatures to prevent decomposition. The solvent can also influence the stability of reactive intermediates.[4]
-
Problem: The product decomposes during workup or purification.
-
Possible Cause 1: Sensitivity to Acid or Base.
-
Solution: Your adduct may not be stable to acidic or basic conditions used in the workup.[10] Test the stability of a small sample by exposing it to the workup conditions before applying them to the entire batch. If instability is observed, use a neutral quench (e.g., saturated ammonium (B1175870) chloride or water) and avoid pH extremes during extraction and chromatography.
-
-
Possible Cause 2: Thermal Instability.
-
Solution: Avoid heating the reaction mixture. Remove the solvent under reduced pressure at low temperatures (e.g., using a cold water bath for the rotovap). If purification by chromatography is necessary, consider performing it in a cold room or using a jacketed column with a cooling circulator.
-
-
Possible Cause 3: Air or Water Sensitivity.
Problem: My crude NMR spectrum is very complex and doesn't show the expected product peaks.
-
Possible Cause 1: Formation of Isomers or Polymers.
-
Solution: A complex mixture often indicates that the reactive cyclopropene intermediate has undergone isomerization or polymerization.[1] Review your reaction conditions—lowering the temperature or the concentration of the precursor may help. Ensure the trapping agent is added before or during the generation of the cyclopropene.
-
-
Possible Cause 2: Adduct is Paramagnetic or Unstable in NMR Solvent.
-
Solution: While less common, interactions with trace metals can lead to peak broadening. More likely, the adduct may be decomposing in the NMR solvent. Try taking a spectrum immediately after dissolution in a cold, deuterated solvent.
-
Data Summary
Table 1: Factors Influencing Cyclopropene Stability
| Factor | Method of Stabilization | Rationale |
| Ring Strain | Not directly modifiable, but is the root cause of reactivity. | High strain energy (29.0 kcal/mol for cyclopropane) drives reactions that lead to ring-opening.[3] |
| Steric Effects | Introduction of bulky substituents (e.g., t-butyl groups).[1] | Physically shields the reactive double bond from attack, preventing unwanted side reactions.[1] |
| Electronic Effects | Substitution with electron-donating or electron-withdrawing groups. | Modulates the reactivity of the π-system, influencing susceptibility to cycloaddition or nucleophilic attack. |
| Solvent/Additives | Use of appropriate solvents (e.g., THF) or stabilizing additives (e.g., NMO).[4] | Can enhance the stability and reactivity of intermediates, such as dianions, leading to higher yields.[4] |
Table 2: Comparison of Purification Methods for Sensitive Adducts
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Low-Temp. Column Chromatography | Good separation efficiency. | Can be slow; potential for on-column decomposition if not managed well. | Moderately stable, non-volatile compounds with different polarities. |
| Liquid-Liquid Extraction | Fast, gentle, and scalable. | Limited to compounds with significant solubility differences. | Products that can be converted to salts or are much more/less polar than impurities.[5] |
| Solid-Phase Extraction (SPE) | High preconcentration capability; can be automated.[8] | Requires method development; sorbent choice is critical. | Trace-level adducts or for class-specific purification from complex matrices.[7][8] |
| Crystallization | Can provide very high purity. | Product must be a solid; can be material-intensive. | Thermally stable, crystalline adducts. |
Experimental Protocols
Protocol 1: General Procedure for In Situ Trapping of a Cyclopropene (Diels-Alder Reaction)
This protocol is adapted from a known synthesis of a tricyclo-octene via a Diels-Alder reaction between cyclopropene and cyclopentadiene.[11]
-
Apparatus Setup: Assemble a three-necked flask equipped with a dropping funnel, a reflux condenser connected to a cold trap (-78 °C), a thermometer, and a magnetic stirrer. Maintain an inert atmosphere using Argon.[11]
-
Reagent Preparation: In a separate flask, prepare a solution of the trapping agent (e.g., cyclopentadiene) in a suitable anhydrous solvent (e.g., pentane) and cool it to a low temperature (e.g., -80 °C).[11]
-
Cyclopropene Generation: In the three-necked flask, dissolve the cyclopropene precursor's base (e.g., sodium bis(trimethylsilyl)amide) in an appropriate solvent (e.g., toluene).[11] Add the cyclopropene precursor (e.g., allyl chloride) dropwise via the dropping funnel while maintaining the reaction temperature. The generated cyclopropene is a volatile gas that will be carried by the argon stream.
-
Trapping: The stream of gaseous cyclopropene is passed through the condenser and collected in the cold trap.[11]
-
Reaction: The condensed cyclopropene is dissolved in cold anhydrous solvent (e.g., pentane (B18724) at -80 °C) and quickly transferred via a cannula to the cold solution of the trapping agent.[11]
-
Workup: Allow the reaction mixture to warm slowly to room temperature. The solvent can then be removed under reduced pressure, and the resulting adduct can be purified by distillation, crystallization, or low-temperature chromatography.
Protocol 2: Purification of an Adduct via Bisulfite Extraction
This protocol is a general method for separating aldehydes and some reactive ketones from reaction mixtures, which can be adapted for adducts bearing these functional groups.[5]
-
Dissolution: Dissolve the crude reaction mixture in a water-miscible organic solvent like THF or methanol.[5]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the mixture vigorously. A white precipitate of the bisulfite adduct may form.[6]
-
Extraction: Add water and a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or hexanes). The bisulfite adduct, being a salt, will dissolve in the aqueous layer, while other organic components will remain in the organic layer.[5]
-
Separation: Separate the aqueous and organic layers. The desired product (if it does not contain the aldehyde) is in the organic layer, which can be washed, dried, and concentrated.
-
(Optional) Recovery of Aldehyde Adduct: To recover the aldehyde from the aqueous layer, add an immiscible organic solvent and basify the aqueous layer (e.g., with NaOH) until strongly basic. This reverses the adduct formation, and the aldehyde will be extracted into the organic layer.[5]
Visualizations
Caption: Workflow for this compound generation, trapping, and adduct isolation.
Caption: Troubleshooting logic for low-yield this compound adduct reactions.
Caption: Competing reaction pathways for a reactive this compound intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 3. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 4. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles [organic-chemistry.org]
- 5. Workup [chem.rochester.edu]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and recovery of bulky hydrophobic DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying Novel DNA Adducts in Amphipods and Developing Sample Preparation for Adductomics Using Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Femtosecond Spectroscopy for Observing Transient Intermediates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing femtosecond spectroscopy to observe transient intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of noise in a femtosecond transient absorption experiment?
A1: The most common sources of noise include laser pulse energy fluctuations, pointing instability of the laser beams, sample degradation, and electronic noise from the detector and amplification electronics. Optimizing the signal-to-noise ratio is critical for successful experiments.[1][2][3][4] Strategies to improve the signal-to-noise ratio include using a stable laser system, employing single-shot referencing, and optimizing the pulse repetition rate for light-sensitive samples.[1][5]
Q2: How can I distinguish between a genuine transient signal and an artifact?
A2: Artifacts in femtosecond transient absorption spectroscopy often appear at very short time scales and can distort the spectrokinetic data.[6][7][8] Common artifacts include two-photon absorption (TPA), stimulated Raman amplification (SRA), and cross-phase modulation (XPM).[9] These artifacts are intrinsic to the measurement and their duration is comparable to the pump-probe cross-correlation function.[9] To distinguish them from genuine signals, one can perform several checks:
-
Solvent Blank Scan: Running the experiment with only the solvent can help identify signals originating from the solvent itself.[7]
-
Power Dependence Study: The intensity of artifacts often has a different dependence on the pump and probe pulse energies compared to the desired transient absorption signal.
-
Temporal Behavior: Artifacts are typically very short-lived and their duration is directly related to the temporal response function of the system.[9]
Q3: What is the importance of the "time zero" determination and how can I accurately find it?
A3: "Time zero" is the point in time when the pump and probe pulses overlap perfectly in the sample. Accurate determination of time zero is crucial for understanding the initial ultrafast dynamics of the system. An inaccurate time zero can lead to misinterpretation of the kinetics. Time zero can be determined by observing a non-resonant signal, such as two-photon absorption in a pure solvent or a transparent substrate, which occurs only when the pump and probe pulses are temporally and spatially overlapped.[9][10]
Q4: How does sample concentration affect the quality of my transient absorption data?
A4: The sample concentration, and therefore its optical density (OD), is a critical parameter. An optimal OD is necessary to ensure sufficient absorption of the pump pulse to generate a detectable transient signal, while avoiding excessive absorption that can lead to signal saturation or inner filter effects. A typical starting point for the optical density at the pump wavelength is between 0.3 and 1 in a 1 mm path length cuvette.
Troubleshooting Guides
Problem 1: Noisy or Unstable Signal
Symptoms:
-
Large fluctuations in the baseline.
-
Poor signal-to-noise ratio, making it difficult to discern weak transient features.
-
Inconsistent kinetic traces between repeated measurements.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Laser Instability | - Verify the stability of the laser output power and pointing. - Ensure the laser has had adequate warm-up time (at least one hour is recommended).[11] - If using an amplified system, check the stability of the amplifier. |
| Beam Misalignment | - Re-check the spatial overlap of the pump and probe beams at the sample position. Luminescence imaging can be a useful tool for aligning non-collinear beams.[12] - Ensure both beams are focused correctly within the sample. |
| Sample Degradation | - Check for sample photodegradation by monitoring the static absorption spectrum before and after the experiment. - If the sample is sensitive, consider using a flow cell or translating the sample to expose a fresh area to each laser shot.[13] - Optimize the pump pulse energy and repetition rate to minimize damage.[1] |
| Detector Issues | - Ensure the detector is properly aligned and capturing the entire probe beam. - Check for detector saturation. If necessary, reduce the probe intensity. - Verify the performance of the detector electronics and data acquisition system. |
Problem 2: Presence of Strong Artifacts
Symptoms:
-
A strong, sharp signal around time zero that does not correspond to the expected sample dynamics.
-
Distortion of the spectral baseline at early time delays.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Two-Photon Absorption (TPA) | - Reduce the peak intensity of the pump and/or probe pulses. TPA is a nonlinear process and is highly dependent on pulse intensity.[6][9] - Use a solvent with a larger bandgap to minimize solvent TPA. |
| Stimulated Raman Amplification (SRA) | - Identify the Raman lines of the solvent being used.[9] - If possible, choose a different solvent with Raman lines that do not overlap with the spectral region of interest. |
| Cross-Phase Modulation (XPM) | - Reduce the intensity of the pump pulse. XPM is a nonlinear optical effect that is dependent on the pump intensity.[9] - Use a thinner sample cell to minimize the interaction length. |
| Coherent Artifacts | - These can be removed in post-processing by subtracting the signal from a neat solvent measured under the same conditions.[7] - Some data analysis software includes algorithms for baseline correction to remove these artifacts.[7][8] |
Problem 3: Poor Temporal Resolution
Symptoms:
-
Inability to resolve very fast kinetic components.
-
Broadened instrument response function (IRF).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Group Velocity Dispersion (GVD) | - GVD causes different spectral components of the broadband probe pulse to travel at different speeds, leading to a temporal broadening of the pulse.[10] - Use a pair of prisms or chirped mirrors to compress the probe pulse and compensate for GVD.[14][15] |
| Imperfect Time Zero Overlap | - Carefully re-determine the time zero position using a thin, non-resonant material.[9] - Ensure that the pump and probe beams are crossing at a small angle to minimize temporal smearing across the beam diameter. |
| Thick Sample Cell | - A thick sample can introduce significant GVD and also lead to a "time walk" effect where the pump and probe pulses lose temporal overlap as they propagate through the sample. - Use the thinnest possible sample cell that still provides an adequate signal. |
Experimental Protocols
Key Experiment: Femtosecond Transient Absorption Spectroscopy (fs-TAS)
This protocol outlines the general steps for performing a femtosecond transient absorption experiment to observe the dynamics of transient intermediates.
1. Laser System Preparation:
- Ensure the femtosecond laser system (e.g., Ti:Sapphire oscillator and regenerative amplifier) is operating at stable power and with the specified pulse duration (e.g., <100 fs).[10][16]
- Allow for adequate warm-up time to ensure thermal stability.[11]
2. Pump and Probe Beam Generation:
- Split the fundamental laser output into two beams: the pump and the probe.
- The pump beam is typically directed to an optical parametric amplifier (OPA) to generate tunable excitation wavelengths.
- The probe beam is focused into a nonlinear crystal (e.g., sapphire or CaF2) to generate a broadband white-light continuum.[10][17]
3. Temporal Delay and Beam Alignment:
- The pump beam is sent through a motorized delay stage to precisely control the time delay between the pump and probe pulses.[18]
- Carefully align both the pump and probe beams to be spatially overlapped at the sample position. A pinhole or a CCD camera can be used for this purpose.
4. Sample Preparation:
- Prepare the sample in a suitable solvent and place it in a cuvette of appropriate path length (typically 1 or 2 mm).[13]
- The sample concentration should be adjusted to have an optical density of 0.3-1.0 at the pump wavelength.
- For photosensitive samples, a flow cell or a sample translation stage should be used to prevent degradation.[13]
5. Data Acquisition:
- The probe beam that passes through the sample is directed to a spectrometer and detected by a CCD camera or photodiode array.[10][18]
- A chopper is placed in the pump beam path to block every other pump pulse. This allows for the measurement of the probe spectrum with and without the pump excitation in rapid succession, enabling the calculation of the change in absorbance (ΔA).[18]
- Data is collected at various time delays by moving the delay stage, creating a 2D map of ΔA as a function of wavelength and time.
6. Data Analysis:
- The raw data is corrected for artifacts and baseline drift.[7][8]
- The corrected data is then analyzed using methods such as global kinetic analysis or singular value decomposition to extract the kinetic information and spectra of the transient intermediates.[19][20]
Visualizations
Caption: A generalized workflow for a femtosecond transient absorption spectroscopy experiment.
Caption: A decision tree for troubleshooting common issues in femtosecond spectroscopy experiments.
References
- 1. [2501.05121] Improving signal-to-noise ratios in pump-probe spectroscopy on light-sensitive samples by adapting pulse repetition rates [arxiv.org]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 9. researchgate.net [researchgate.net]
- 10. nathan.instras.com [nathan.instras.com]
- 11. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]
- 14. Mastering Femtosecond Stimulated Raman Spectroscopy: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Matrix Isolation Spectroscopy for Cyclopropyne Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing matrix isolation spectroscopy to characterize the highly reactive molecule, cyclopropyne.
Frequently Asked Questions (FAQs)
Q1: What is the primary precursor for generating this compound in a matrix isolation experiment?
A1: The most common and effective precursor for generating this compound is cyclopropenone. This is achieved through photolysis, where UV irradiation cleaves the carbon-oxygen bond, releasing carbon monoxide (CO) and hopefully yielding the desired this compound.
Q2: Which matrix materials are recommended for isolating this compound?
A2: Inert gases are the standard for matrix isolation studies.[1] Argon is a common choice due to its inertness, optical transparency, and ability to form a rigid matrix at low temperatures.[1] Neon can also be used and may offer a more inert environment, minimizing interactions with the trapped species.
Q3: At what temperatures should the deposition and experiment be conducted?
A3: The matrix is typically deposited on a substrate cooled to temperatures near absolute zero, often around 4-20 K.[2] This ensures the matrix remains rigid, preventing diffusion and reaction of the isolated species.
Q4: How can I confirm the generation of my target species, this compound?
A4: Confirmation is primarily achieved through spectroscopic methods, most commonly Fourier-transform infrared (FTIR) spectroscopy. The experimental vibrational spectrum is compared with theoretical predictions from quantum chemical calculations. Isotopic substitution (e.g., using ¹³C-labeled cyclopropenone) can provide further confirmation by observing the expected shifts in the vibrational frequencies.
Q5: What are the expected decomposition products of this compound under photolytic conditions?
A5: this compound is highly strained and may undergo further photodecomposition. Expected fragmentation products include acetylene (B1199291) and carbon monoxide (if the cleavage from cyclopropenone is complete).[3]
Troubleshooting Guides
This section addresses common issues encountered during the matrix isolation and characterization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal for Isolated Species | - Insufficient precursor concentration. - Inefficient vaporization of the precursor. - Leak in the vacuum system. - Precursor decomposition before deposition. | - Increase the precursor-to-matrix gas ratio. - Optimize the temperature of the effusion cell for the precursor. - Perform a thorough leak check of the vacuum system. - Ensure the precursor is stable at the vaporization temperature. |
| Broad and Poorly Resolved Spectral Bands | - Matrix is not sufficiently rigid (too high a temperature). - Aggregation of the precursor molecules during deposition. - Interaction with impurities in the matrix. | - Ensure the deposition substrate is at the optimal low temperature (e.g., < 20 K for Argon). - Decrease the concentration of the precursor in the matrix gas. - Use high-purity matrix gas and ensure the vacuum system is free of contaminants. - Anneal the matrix at a slightly elevated temperature to allow for relaxation and then re-cool. |
| Unidentified Peaks in the Spectrum | - Presence of impurities in the precursor or matrix gas. - Formation of unexpected photoproducts. - Contamination from the vacuum system (e.g., water, pump oil). | - Purify the precursor before use. - Use high-purity, filtered matrix gas. - Compare the observed spectra with known spectra of potential side-products and contaminants. - Perform isotopic labeling to help identify the species. |
| Precursor (Cyclopropenone) is Present, but No this compound is Observed After Photolysis | - Incorrect wavelength or duration of UV irradiation. - Low quantum yield for the photoreaction. - Rapid decomposition of this compound upon formation. | - Experiment with different UV wavelengths and irradiation times. - Increase the intensity of the UV source. - Monitor for the appearance of this compound's expected fragmentation products (e.g., acetylene). |
Data Presentation
The direct experimental observation of this compound's vibrational spectrum in a matrix is challenging due to its high reactivity. Researchers will typically monitor the disappearance of the precursor (cyclopropenone) and the appearance of its photoproducts. The following table presents the experimentally observed vibrational frequencies of cyclopropenone isolated in an argon matrix, along with its primary fragmentation products.
| Species | Vibrational Mode | Observed Frequency (cm⁻¹) in Argon Matrix |
| Cyclopropenone | C=O stretch | 1836[3] |
| C=O bend | 798[3] | |
| C=O wag | 757[3] | |
| Acetylene | C-H stretch | ~3287 |
| Carbon Monoxide | C≡O stretch | ~2138 |
Experimental Protocols
Protocol 1: Generation and Matrix Isolation of this compound from Cyclopropenone
This protocol outlines the procedure for the in-situ generation of this compound via photolysis of cyclopropenone within a cryogenic matrix.
1. Preparation of the Precursor/Matrix Gas Mixture:
-
A dilute mixture of cyclopropenone vapor and argon gas (typically 1:1000) is prepared in a vacuum manifold. The precise ratio can be controlled by adjusting the partial pressures of each gas.
2. Deposition:
-
The gas mixture is slowly deposited onto a pre-cooled (typically to 10-15 K) spectroscopic window (e.g., CsI or BaF₂) within a high-vacuum cryostat.
-
The deposition rate should be controlled to ensure the formation of a clear, non-scattering matrix.
3. Initial Spectroscopic Characterization:
-
An initial FTIR spectrum of the matrix-isolated cyclopropenone is recorded. This serves as the baseline spectrum before photolysis.
4. Photolysis:
-
The matrix is irradiated with a suitable UV light source (e.g., a mercury arc lamp with appropriate filters). The choice of wavelength is critical to induce the desired photochemical reaction.
-
The progress of the photolysis is monitored by acquiring FTIR spectra at regular intervals.
5. Spectroscopic Analysis:
-
The resulting spectra are analyzed for the disappearance of cyclopropenone vibrational bands and the appearance of new bands corresponding to this compound and any fragmentation products.
-
Comparison with theoretically predicted spectra is essential for the identification of the products.
Visualizations
Caption: Experimental workflow for matrix isolation of this compound.
Caption: Troubleshooting logic for weak or absent product signals.
References
Technical Support Center: Minimizing Polymerization in Cyclopropene Reactions
Welcome to the technical support center for cyclopropene (B1174273) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing unwanted polymerization, a common side reaction encountered when working with these highly strained and reactive molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unwanted polymerization in my cyclopropene reaction?
A1: Unwanted polymerization of cyclopropenes is typically initiated by several factors related to their high ring strain. The primary triggers include:
-
High Temperatures: Thermal stress can lead to the cleavage of bonds within the cyclopropene ring, generating reactive intermediates that can initiate polymerization. Attempted fractional distillation of cyclopropene at its predicted boiling point of –36 °C can result in polymerization.[1]
-
Acidic Conditions: The presence of Brønsted or Lewis acids can catalyze the ring-opening of cyclopropenes, forming carbocations that readily initiate cationic polymerization.
-
Extended Reaction Times: Prolonged exposure to even mildly unfavorable conditions increases the likelihood of initiating and propagating polymerization.
-
Presence of Radical Initiators: Cyclopropene can undergo free-radical chain reactions.[1] Contaminants like peroxides (often from exposure to air) or exposure to UV light can initiate radical polymerization.
-
Inappropriate Solvents: Protic or highly polar solvents can facilitate the formation of reactive intermediates that lead to polymerization.
Q2: How can I improve the stability of my cyclopropene derivative to prevent polymerization during storage and handling?
A2: Enhancing the stability of cyclopropene derivatives is key to preventing premature polymerization. Consider the following strategies:
-
Structural Modification:
-
Proper Storage Conditions:
-
Temperature: Store cyclopropene derivatives at low temperatures, such as -20°C or -80°C, to minimize thermal decomposition.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxygen and moisture.[2]
-
Solvent: If stored in solution, use anhydrous, aprotic, and non-nucleophilic solvents.[2]
-
Light: Protect light-sensitive derivatives by storing them in the dark or using amber vials.[2]
-
Q3: What role do catalysts and ligands play in controlling cyclopropene polymerization?
A3: The choice of catalyst and ligand is critical in directing the reactivity of cyclopropenes and can be leveraged to minimize polymerization. Specific metal catalysts, such as those based on rhodium, copper, or gold, can selectively promote desired transformations like cycloadditions or cross-coupling reactions over polymerization. The ligands coordinated to the metal center influence the steric and electronic environment of the catalytic site, which can prevent the side reactions that lead to polymer formation. For instance, in rhodium-catalyzed hydrothiolation of cyclopropenes, the choice of bisphosphine ligand can determine whether the reaction proceeds with ring-retention or ring-opening, demonstrating a high level of control over the cyclopropene's fate.[3]
Q4: Are there any chemical additives that can suppress polymerization?
A4: Yes, polymerization inhibitors or radical scavengers can be added to the reaction mixture. These compounds work by intercepting the reactive intermediates that propagate the polymerization chain reaction. Common examples for unsaturated compounds include hydroquinone (B1673460) or butylated hydroxytoluene (BHT). It is crucial to select an inhibitor that does not interfere with the desired reaction. For reactions that proceed via a radical mechanism, this approach may not be suitable.
Troubleshooting Guides
This guide provides a systematic approach to troubleshoot and prevent unwanted polymerization in your cyclopropene reactions.
Issue 1: The reaction mixture becomes viscous or solidifies.
| Potential Cause | Recommended Solution |
| Uncontrolled Polymerization | 1. Lower the Reaction Temperature: Immediately cool the reaction. Subsequent attempts should be run at a lower temperature.[4] 2. Ensure an Inert Atmosphere: Verify that the reaction setup is properly sealed and purged with an inert gas like nitrogen or argon to exclude oxygen.[4] 3. Check Reagent Purity: Use freshly distilled monomers and anhydrous, peroxide-free solvents.[4] 4. Add an Inhibitor: If compatible with your desired reaction, add a small amount of a polymerization inhibitor (e.g., BHT) at the start of the reaction.[4] |
Issue 2: Low yield of the desired product with the formation of a high molecular weight polymer.
| Potential Cause | Recommended Solution |
| Reaction conditions favor polymerization | 1. Optimize Solvent: Screen a range of anhydrous, aprotic solvents. The polarity of the solvent can significantly impact the reaction pathway. 2. Adjust Catalyst/Ligand System: If using a catalyst, screen different ligands to find one that promotes the desired reaction selectivity. The steric and electronic properties of the ligand are crucial.[3][5] 3. Control Reagent Stoichiometry: Ensure the correct stoichiometry of reactants to avoid side reactions that might be initiated by excess reagents. 4. Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or GC-MS) and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that may induce polymerization. |
| Presence of acidic impurities | 1. Use Non-Acidic Reagents and Solvents: Ensure all reagents and solvents are free from acidic impurities. If acidic conditions are necessary, use the mildest possible acid and add it slowly at low temperatures. Consider using a buffered system. |
Issue 3: Polymerization occurs during workup or purification.
| Potential Cause | Recommended Solution |
| Thermal stress during solvent removal or distillation | 1. Use Low-Temperature Purification Methods: Employ purification techniques that do not require high temperatures, such as column chromatography at room temperature. 2. Lower Temperature for Solvent Removal: Use a rotary evaporator at the lowest feasible temperature and pressure. 3. Add Inhibitor Before Distillation: If distillation is unavoidable, add a non-volatile inhibitor to the crude product beforehand.[4] |
| Exposure to air during workup | 1. Maintain Inert Atmosphere: To the extent possible, perform workup procedures under an inert atmosphere. |
Data Presentation
Table 1: Effect of Solvent on Cycloaddition Reaction Yield
This table summarizes the effect of different solvents on the yield of a phosphine-catalyzed [3+2] cycloaddition reaction between benzoxazole (B165842) and 1,2-diphenylcyclopropenone, illustrating the importance of solvent choice in optimizing desired product formation over side reactions.
| Solvent | Yield (%) |
| Chloroform (CHCl₃) | 96 |
| Toluene | 31 |
| Tetrahydrofuran (THF) | 55 |
| Diethyl ether (Et₂O) | 62 |
| Methyl tert-butyl ether (MTBE) | 66 |
Data adapted from a study on cyclopropenone reactivity.[6]
Table 2: Summary of Conditions to Control to Minimize Polymerization
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Temperature | High temperatures | Maintain the lowest effective temperature for the reaction. | Reduces the rate of thermally initiated ring-opening and polymerization.[4] |
| Atmosphere | Presence of air (oxygen) and moisture | Conduct reactions under a dry, inert atmosphere (e.g., nitrogen or argon).[4] | Prevents the formation of radical-initiating peroxides and avoids moisture-driven side reactions. |
| Acidity | Presence of Brønsted or Lewis acids | Use non-acidic reagents and solvents. If acid is required, use the mildest possible acid at low temperatures. | Prevents acid-catalyzed ring-opening of the cyclopropene. |
| Reaction Time | Prolonged reaction times | Monitor the reaction closely and work up as soon as it is complete. | Reduces the exposure of the cyclopropene to potentially destabilizing conditions. |
| Solvent Choice | Highly polar, protic solvents | Opt for anhydrous, aprotic solvents with appropriate polarity for the reaction. | Minimizes the stabilization and formation of reactive cationic intermediates. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
This protocol provides a general workflow for setting up a reaction under an inert atmosphere to prevent oxygen-initiated polymerization.
-
Glassware Preparation: Flame-dry or oven-dry all glassware (e.g., round-bottom flask, condenser) and allow it to cool under a stream of inert gas (nitrogen or argon).
-
Apparatus Setup: Assemble the glassware and equip the reaction flask with a magnetic stir bar and a rubber septum.
-
Inerting the Flask: Insert a needle connected to a balloon filled with inert gas through the septum. Insert a second "exit" needle to allow the inert gas to flush out the air from the flask for approximately 5-10 minutes.[7][8]
-
Reagent Addition:
-
Add solid reagents to the flask before flushing with inert gas, or quickly under a positive pressure of inert gas.
-
Add anhydrous, degassed solvents and liquid reagents via a dry syringe through the rubber septum.
-
-
Running the Reaction: Maintain a positive pressure of the inert gas (e.g., by keeping the balloon attached) throughout the reaction.
-
Monitoring and Workup: Monitor the reaction's progress using appropriate techniques (e.g., TLC, GC-MS). Upon completion, quench the reaction (if necessary) and proceed with the workup.
Protocol 2: Purification of a Cyclopropene Derivative (General)
This protocol outlines a general method for purifying a cyclopropene derivative while minimizing the risk of polymerization.
-
Solvent Removal: After the reaction workup, concentrate the organic solution containing the cyclopropene derivative using a rotary evaporator. Use a low-temperature water bath to avoid thermal decomposition.
-
Chromatography:
-
If the compound is amenable to silica (B1680970) gel chromatography, perform this at room temperature.
-
Use a solvent system that provides good separation and is compatible with the stability of your compound.
-
Collect the fractions containing the desired product.
-
-
Final Solvent Removal: Remove the solvent from the purified fractions using a rotary evaporator, again at a low temperature.
-
Storage: Immediately store the purified cyclopropene derivative under an inert atmosphere at a low temperature (-20°C or below).
Mandatory Visualizations
Caption: Troubleshooting logic for unwanted polymerization.
Caption: Workflow for minimizing polymerization.
References
- 1. Cyclopropene - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective Hydrothiolation: Diverging Cyclopropenes Through Ligand Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Simmons-Smith Cyclopropanation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Simmons-Smith cyclopropanation reactions for improved yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Simmons-Smith reaction in a direct question-and-answer format.
| Issue | Potential Causes | Recommended Solutions |
| 1. Low or No Product Yield | Inactive Zinc Reagent: The most common cause is an inactive zinc-copper couple or degraded diethylzinc (B1219324).[1] This can result from poor activation or exposure to air and moisture.[1] | - Ensure the zinc-copper couple is freshly prepared and highly active.[1]- Consider using ultrasound to improve zinc activation.[1][2][3]- For the Furukawa modification, use a fresh, high-quality source of diethylzinc. |
| Presence of Moisture or Air: Protic impurities can quench the organozinc intermediate.[4] | - Ensure all glassware is oven or flame-dried before use.[1]- Conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).[1][4] | |
| Poor Quality Diiodomethane (B129776): Impurities in diiodomethane can inhibit the reaction. | - Use freshly distilled or high-purity diiodomethane.[1] | |
| Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | - Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction progress.[1][4] | |
| 2. Incomplete Starting Material Conversion | Insufficient Reagent: Not enough of the active carbenoid species was generated to consume all the starting alkene. | - Increase the equivalents of the zinc reagent and diiodomethane.- Monitor the reaction by TLC or GC and allow it to proceed for a longer duration.[1] |
| Low Substrate Reactivity: Electron-poor alkenes react much slower than electron-rich alkenes with the electrophilic metal carbenoid.[5] | - Switch to a more reactive Simmons-Smith modification, such as the Furukawa (Et₂Zn/CH₂I₂) or Shi modification.[1][6] | |
| 3. Formation of Side Products | Lewis Acid-Catalyzed Rearrangement: The byproduct zinc iodide (ZnI₂) is a Lewis acid and can cause rearrangement of acid-sensitive products.[4][6] | - For acid-sensitive substrates, add excess diethylzinc (Et₂Zn) to scavenge the ZnI₂ by converting it to the less acidic EtZnI.[6] |
| Methylation of Heteroatoms: Alcohols and other heteroatoms can be methylated by the electrophilic zinc carbenoid, especially with excess reagent and long reaction times.[6] | - Use a stoichiometric amount of the Simmons-Smith reagent.- Minimize the reaction time once the starting material is consumed. | |
| 4. Poor Diastereoselectivity | Reaction Temperature is Too High: Higher temperatures can reduce the energy difference between diastereomeric transition states, leading to lower selectivity. | - Lower the reaction temperature to improve diastereoselectivity.[1] |
| Absence of a Directing Group: The reaction is sensitive to steric effects and will typically occur on the less hindered face of the alkene.[1][6] | - If a specific diastereomer is desired, the presence of a proximal hydroxyl group can direct the cyclopropanation to occur cis to that group due to coordination with the zinc reagent.[2][6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a Simmons-Smith reaction to fail? A1: The most frequent issue is the low activity of the zinc reagent.[1] For the classical method, the zinc-copper couple must be freshly prepared and highly active to efficiently form the required organozinc carbenoid.[1] Inactivity often stems from incomplete activation of the zinc dust or degradation from exposure to air or moisture.[1]
Q2: My reaction is very sluggish. How can I increase the rate of conversion? A2: To improve a sluggish reaction, you can try several approaches. First, consider gradually increasing the reaction temperature while monitoring for side product formation.[1] Second, ensure your zinc reagent is sufficiently active.[4] If these measures are ineffective, switching to a more reactive modification, like the Furukawa modification which uses diethylzinc (Et₂Zn), can significantly increase the reaction rate.[1][6]
Q3: Are there more cost-effective alternatives to diiodomethane? A3: Yes, due to the high cost of diiodomethane, modifications using cheaper reagents have been developed.[6] These include using dibromomethane (B42720) or a combination of diazomethane (B1218177) and zinc iodide.[4][6] However, these alternatives may require adjustments to the reaction conditions to achieve comparable yields.[4]
Q4: How does the presence of a hydroxyl group on the substrate affect the reaction's stereochemistry? A4: A hydroxyl group in proximity to the double bond can act as a directing group. The zinc of the Simmons-Smith reagent coordinates with the hydroxyl substituent, which directs the delivery of the methylene (B1212753) group to the same face (cis) of the alkene as the hydroxyl group.[2][6] This effect can override steric hindrance, providing a powerful tool for controlling diastereoselectivity.[6]
Q5: What are the advantages of the Furukawa modification? A5: The Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane, offers several advantages over the classical zinc-copper couple method. It is often faster and more reproducible.[6][7] This modification is particularly effective for unfunctionalized alkenes and electron-rich substrates like vinyl ethers, which are prone to cationic polymerization under other conditions.[6][7]
Experimental Protocols
Protocol 1: Classical Simmons-Smith Cyclopropanation of Cyclohexene (B86901) [1][4]
-
Preparation of Zinc-Copper Couple:
-
In a dry, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (2.0 eq) and copper(I) chloride (0.1 eq).
-
Heat the flask gently under vacuum and then cool to room temperature under a stream of dry nitrogen.
-
Add anhydrous diethyl ether to the flask.
-
-
Reaction Setup:
-
To the stirred suspension of the zinc-copper couple in diethyl ether, add a solution of diiodomethane (1.2 eq) in diethyl ether dropwise. The mixture should become warm and begin to reflux.
-
After the initial exothermic reaction subsides, add cyclohexene (1.0 eq) to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at reflux. Monitor the progress of the reaction by TLC or GC analysis.
-
Continue stirring until the starting material is consumed (typically several hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench it by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[4]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product (norcarane) by fractional distillation to yield the pure cyclopropane.[4]
-
Protocol 2: Furukawa Modification for Cyclopropanation [1][8]
-
Reaction Setup:
-
In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve the alkene substrate (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Slowly add a solution of diethylzinc (Et₂Zn, 1.1 eq, e.g., 1.0 M in hexanes) dropwise to the stirred solution.
-
Next, add diiodomethane (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
-
Reaction Execution:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC until the starting alkene is fully consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1]
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[4]
-
Visualizations
Caption: Mechanism of the Simmons-Smith reaction.
Caption: A typical experimental workflow for the reaction.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Overcoming Racemization in Cyclopropyl Ketone Cycloadditions
Welcome to the technical support center for cyclopropyl (B3062369) ketone cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of cyclopropyl ketone cycloadditions, and why is it a problem?
A1: Racemization is the process by which an enantiomerically enriched or pure substance is converted into a mixture of equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity. In the synthesis of chiral molecules, such as pharmaceuticals, maintaining a high enantiomeric excess (ee) is critical, as different enantiomers can have vastly different biological activities. In cyclopropyl ketone cycloadditions, racemization leads to a lower enantiomeric excess of the desired cyclopentane (B165970) product, diminishing the stereochemical control of the reaction.
Q2: What are the primary mechanistic pathways that lead to racemization in these reactions?
A2: Racemization in cyclopropyl ketone cycloadditions can occur through several pathways, often involving intermediates that lose their stereochemical information. A common mechanism involves the formation of a diradical intermediate after the homolytic cleavage of the cyclopropane (B1198618) ring.[1][2] This diradical can undergo bond rotation before ring closure or cycloaddition, scrambling the stereochemistry. Another potential pathway is enolization of the ketone, which can lead to racemization at the α-carbon.[3] The choice of catalyst and reaction conditions can favor one pathway over another.[4]
Q3: How does the choice of catalyst influence the stereochemical outcome?
A3: The catalyst is paramount in controlling the enantioselectivity. Chiral Lewis acids or transition metal complexes create a chiral environment around the substrate, directing the cycloaddition to favor the formation of one enantiomer. For instance, chiral N,N'-dioxide-scandium(III) complexes and Ni-Al bimetallic catalysts with chiral ligands have been shown to effectively suppress product racemization and achieve high yields and enantioselectivities.[3][5][6] Dual-catalyst systems, combining a chiral Lewis acid with a photoredox catalyst, have also been successful in asymmetric [3+2] photocycloadditions of aryl cyclopropyl ketones.[7][8]
Q4: What is the impact of temperature and solvent on controlling racemization?
A4: Lower reaction temperatures generally favor higher enantioselectivity by reducing the kinetic energy of the system, which can disfavor pathways leading to racemization, such as bond rotations in intermediates. The choice of solvent can influence catalyst solubility, substrate-catalyst interactions, and the stability of intermediates. For example, polar aprotic solvents are often used, but optimization is crucial for each specific reaction.
Troubleshooting Guides
Problem: Low Enantiomeric Excess (ee) in the Cycloadduct
This is a common issue in asymmetric cycloadditions. The following guide provides a systematic approach to diagnosing and resolving the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low enantiomeric excess.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Inactive or Racemic Catalyst | - Ensure the chiral catalyst and/or ligand are of high purity and have not degraded. - Use freshly prepared or properly stored catalysts. - Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). |
| Suboptimal Reaction Temperature | - Lower the reaction temperature. Many enantioselective reactions show improved ee at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). |
| Inappropriate Solvent | - Conduct a solvent screen. Solvents can significantly impact the chiral environment. Test a range of solvents with varying polarities (e.g., Toluene (B28343), THF, CH2Cl2, Et2O). |
| Presence of Impurities | - Ensure all starting materials and reagents are pure and dry. Water or other protic impurities can interfere with Lewis acid catalysts. - Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Background Uncatalyzed Reaction | - If a non-catalyzed racemic pathway is competitive, a more active catalyst or lower temperatures may be required to favor the desired asymmetric pathway. |
| Product Racemization | - The product itself may be susceptible to racemization under the reaction conditions. Analyze the ee at different reaction times to check for erosion of stereoselectivity. If observed, consider shorter reaction times or a milder workup procedure. |
Problem: Sluggish or Incomplete Reaction
A slow or incomplete reaction can lead to complex product mixtures and difficulty in purification.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Low Catalyst Activity | - Increase catalyst loading. - If using a pre-catalyst, ensure complete activation. - Consider a different, more active catalyst system (e.g., a more Lewis acidic metal). |
| Steric Hindrance | - Bulky substituents on the cyclopropyl ketone or the alkene/alkyne partner can slow down the reaction. Higher temperatures may be required, but this must be balanced with the potential for reduced enantioselectivity. |
| Low Reactivity of Substrates | - Aryl cyclopropyl ketones are generally more reactive than alkyl cyclopropyl ketones due to their lower reduction potentials.[9] For less reactive substrates, more forcing conditions or a photocatalytic approach might be necessary. |
| Poor Solubility | - Ensure all components are soluble in the chosen solvent at the reaction temperature. If not, a different solvent system may be required. |
Data Presentation: Catalyst and Temperature Optimization
The following table summarizes hypothetical results from an optimization study for the [3+2] cycloaddition of a phenyl cyclopropyl ketone with styrene, showcasing the impact of different chiral ligands and temperatures on yield and enantiomeric excess.
| Entry | Chiral Ligand | Catalyst System | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Ligand A | Ni(acac)2/AlMe3 | 25 | 85 | 65 |
| 2 | Ligand B | Ni(acac)2/AlMe3 | 25 | 92 | 88 |
| 3 | Ligand B | Ni(acac)2/AlMe3 | 0 | 90 | 95 |
| 4 | Ligand B | Ni(acac)2/AlMe3 | -20 | 88 | >99 |
| 5 | Ligand C | Sc(OTf)3 | 25 | 70 | 82 |
| 6 | Ligand C | Sc(OTf)3 | 0 | 65 | 91 |
Data is for illustrative purposes only.
Experimental Protocols
General Protocol for an Enantioselective Ni-Al Bimetal-Catalyzed Cycloaddition
This protocol is a general guideline for the cycloaddition of a cyclopropyl ketone with an alkyne, based on systems known to suppress racemization.[3][5]
-
Catalyst Preparation:
-
In a glovebox, add the chiral diamine-phosphine oxide ligand (12 mol%) and Ni(acac)2 (10 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add anhydrous toluene (0.1 M relative to the limiting reagent).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of AlMe3 (1.0 M in hexanes, 12 mol%) dropwise and stir for another 30 minutes.
-
-
Reaction Assembly:
-
To the prepared catalyst solution, add the cyclopropyl ketone (1.0 equiv).
-
Add the alkyne (1.2 equiv).
-
Seal the vial and move it out of the glovebox.
-
-
Reaction and Workup:
-
Place the reaction vial in a pre-cooled cryostat at the desired temperature (e.g., -20 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
-
Visualizations
Proposed Racemization Mechanism
This diagram illustrates a potential pathway for racemization through a diradical intermediate following the ring-opening of the cyclopropane.
Caption: A simplified mechanism showing racemization via a diradical intermediate.
Decision Tree for Catalyst Selection
Choosing the right catalytic system is crucial for success. This decision tree provides a logical framework for selecting a starting point for your reaction development.
Caption: Decision tree for initial catalyst system selection.
References
- 1. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 2. Computational explorations of vinylcyclopropane-cyclopentene rearrangements and competing diradical stereoisomerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 7. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Photocatalytic [3 + 2] Cycloadditions of Aryl Cyclopropyl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclopropanation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of ethylation byproducts during cyclopropanation reactions with ethyl diazoacetate (EDA).
Frequently Asked Questions (FAQs)
Q1: What are the common "ethylation byproducts" observed in cyclopropanation reactions using ethyl diazoacetate (EDA)?
A1: The most common byproducts, often referred to as "ethylation byproducts," are diethyl fumarate (B1241708) and diethyl maleate (B1232345). These compounds arise from the dimerization of the carbene intermediate generated from EDA, a common side reaction in these processes.[1][2][3]
Q2: How does the choice of catalyst influence the formation of these dimerization byproducts?
A2: The catalyst plays a crucial role in modulating the reaction pathways. Different metal catalysts exhibit varying efficiencies in promoting the desired cyclopropanation over the competing carbene dimerization. For instance, rhodium(II) and copper(I) complexes are commonly employed and have been optimized to favor cyclopropanation.[3][4] In some cases, palladium catalysts have been shown to predominantly yield the dimerization products, diethyl fumarate and diethyl maleate.[2] Engineered biocatalysts, such as myoglobin-based enzymes, have demonstrated high selectivity for cyclopropanation with minimal dimerization byproducts.[1][5][6]
Q3: What is the primary experimental parameter to control to minimize byproduct formation?
A3: The rate of addition of ethyl diazoacetate is a critical parameter. A slow, controlled addition of EDA to the reaction mixture helps to maintain a low instantaneous concentration of the carbene intermediate. This low concentration favors the reaction with the alkene substrate over the bimolecular dimerization of the carbene.[3][7]
Q4: Can the solvent affect the outcome of the cyclopropanation reaction?
A4: Yes, the choice of solvent can influence the reaction. While dichloromethane (B109758) is a commonly used solvent for many rhodium- and copper-catalyzed cyclopropanations, the optimal solvent may vary depending on the specific catalyst and substrate used.[3][8]
Troubleshooting Guides
Issue 1: High levels of diethyl fumarate and diethyl maleate are observed in my reaction.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High instantaneous concentration of the carbene intermediate. | Implement slow addition of the ethyl diazoacetate (EDA) solution using a syringe pump over an extended period (e.g., 10 hours).[3] | Reduced concentration of the free carbene available for dimerization, leading to a higher yield of the desired cyclopropane (B1198618) and less diethyl fumarate/maleate. |
| Suboptimal catalyst choice. | Screen a panel of catalysts known for high cyclopropanation selectivity, such as Rh₂(OAc)₄ or Cu(OTf)₂.[3] Consider exploring engineered biocatalysts if compatible with the substrate.[1][5] | Identification of a catalyst that more efficiently promotes the reaction between the carbene and the alkene, thus outcompeting the dimerization pathway. |
| Incorrect stoichiometry. | Increase the molar ratio of the alkene substrate relative to the ethyl diazoacetate. | A higher concentration of the alkene will increase the probability of the carbene reacting with the desired substrate instead of another carbene molecule. |
Issue 2: The cyclopropanation reaction is slow, and decomposition of ethyl diazoacetate is observed.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low catalyst activity. | Increase the catalyst loading incrementally. Ensure the catalyst is of high purity and handled under appropriate inert conditions if it is air or moisture sensitive. | An increased reaction rate, leading to the consumption of the carbene in the desired reaction before it can decompose. |
| Inappropriate reaction temperature. | Optimize the reaction temperature. While many cyclopropanations are run at room temperature, some systems may benefit from cooling or gentle heating. | Improved catalyst turnover and stability, leading to a more efficient reaction. |
Data Presentation
Table 1: Influence of Catalyst and EDA Addition Rate on Byproduct Formation in the Cyclopropanation of Methyl Oleate
| Entry | Catalyst (mol%) | EDA/Oleate Molar Ratio | EDA Addition Time | Cyclopropane Yield (%) | Diethyl Fumarate/Maleate (%) |
| 1 | Cu(OTf)₂ (1) | 1 | Bolus | Low | High |
| 2 | Cu(OTf)₂ (1) | 3 | 10 h | >95 | <5 |
| 3 | Rh₂(OAc)₄ (1) | 1 | Bolus | Moderate | Moderate |
| 4 | Rh₂(OAc)₄ (1) | 3 | 10 h | >95 | <5 |
Data adapted from a study on the cyclopropanation of fatty esters.[3]
Table 2: Performance of Engineered Myoglobin-Based Catalysts in the Cyclopropanation of Styrene
| Catalyst | Total Turnovers (Cyclopropanation) | Dimerization Byproducts |
| Wild-type Myoglobin (B1173299) | ~180 | Present |
| Engineered Mb(H64V,V68A) | Up to 46,800 | < 1% of total products |
Data from studies on engineered myoglobin catalysts highlight the potential of biocatalysis to minimize dimerization.[1][5]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimerization Byproducts in Rhodium-Catalyzed Cyclopropanation
This protocol is a general guideline for the cyclopropanation of an alkene using ethyl diazoacetate with rhodium(II) acetate (B1210297) as the catalyst, emphasizing the slow addition of the diazo compound.
Materials:
-
Alkene substrate
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Syringe pump
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the alkene substrate and rhodium(II) acetate dimer (typically 0.5-1 mol%).
-
Dissolve the reagents in anhydrous dichloromethane.
-
Prepare a solution of ethyl diazoacetate in anhydrous dichloromethane.
-
Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture at a slow, constant rate over a period of 4-12 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR).
-
Upon completion, quench the reaction and purify the product using standard techniques such as column chromatography.
Visualizations
Caption: Formation of ethylation byproducts in cyclopropanation.
Caption: Troubleshooting workflow for reducing ethylation byproducts.
References
- 1. sas.rochester.edu [sas.rochester.edu]
- 2. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]
- 4. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sas.rochester.edu [sas.rochester.edu]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Ring Strain in Cyclopropane Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the synthesis of cyclopropane-containing molecules. The inherent ring strain in cyclopropanes, while synthetically useful, presents unique stability and reactivity challenges.[1][2] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help manage these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is ring strain and why is it a critical factor in cyclopropane (B1198618) synthesis?
A1: Ring strain is a type of instability that exists when bond angles in a molecule deviate from their ideal values.[3] In cyclopropane, the carbon atoms form an equilateral triangle with internal bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons.[4][5] This deviation causes two primary types of strain:
-
Angle Strain: Arises from the compression of the C-C-C bond angles, leading to poor orbital overlap and weaker C-C bonds.[4][6] The C-C bond dissociation energy in cyclopropane is about 65 kcal/mol, considerably weaker than the typical 80-85 kcal/mol for an acyclic C-C bond.[4]
-
Torsional Strain: Occurs because the C-H bonds on adjacent carbon atoms are in an eclipsed conformation, which is energetically unfavorable.[4][7]
This combined strain energy, approximately 27-28 kcal/mol, makes cyclopropane highly reactive and susceptible to ring-opening reactions.[4][6][8] While this reactivity can be harnessed, it also necessitates careful management to prevent unwanted side reactions during synthesis and handling.[2][9]
Q2: My cyclopropanation reaction is resulting in a low yield. What are the most common causes?
A2: Low yields in cyclopropanation reactions often stem from a few key issues:
-
Inactive Reagents: In Simmons-Smith reactions, the zinc-copper couple must be freshly prepared and activated, as aged or improperly activated zinc can lead to poor conversion.[10][11]
-
Moisture: Many cyclopropanation reactions, particularly the Simmons-Smith reaction, are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.[10][11]
-
Side Reactions: In transition metal-catalyzed reactions using diazo compounds, side reactions like carbene dimerization (the carbene reacting with itself) or C-H insertion into the solvent can consume the reactive intermediate.[10]
-
Steric Hindrance: Bulky substituents on the alkene can slow down the reaction rate.[10]
Q3: How can I improve the diastereoselectivity (cis/trans ratio) of my reaction?
A3: Controlling diastereoselectivity is a common challenge. Key parameters to adjust include:
-
Reaction Temperature: Lowering the reaction temperature is often the most effective strategy for improving diastereoselectivity, as it favors the transition state with the lower activation energy.[12]
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the steric and electronic properties of the ligands play a crucial role in determining the stereochemical outcome.[12] Screening different catalysts and ligands is often necessary.
-
Solvent: The solvent can influence the geometry of the transition state and thus affect selectivity.[12][13] For example, in some intramolecular Simmons-Smith reactions, non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂) are superior to coordinating solvents like ether.[13]
Q4: My cyclopropane product seems to be rearranging or decomposing during workup or purification. What can I do to prevent this?
A4: The high ring strain of cyclopropanes makes them susceptible to rearrangement, especially under acidic conditions or at elevated temperatures.[2]
-
Avoid Acidic Conditions: The primary cause of rearrangement is exposure to acid, which can lead to the formation of a cyclopropylcarbinyl cation that readily rearranges to a more stable open-chain structure.[2] Use neutral or basic conditions for your reaction and employ a buffered aqueous solution (e.g., saturated sodium bicarbonate) for the workup.[2]
-
Maintain Low Temperatures: Thermal energy can be sufficient to induce C-C bond cleavage.[2] Perform the reaction at the lowest possible temperature that allows for a reasonable rate and avoid high temperatures during solvent removal or purification.
-
Choose Mild Purification Methods: Opt for purification techniques like flash chromatography at room temperature over methods that require heat, such as distillation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst/Reagent | For Simmons-Smith, ensure the Zn-Cu couple is freshly prepared and activated.[10] For metal-catalyzed systems, use a catalyst from a reliable source stored under an inert atmosphere. |
| Presence of Water or Impurities | Use anhydrous solvents and high-purity reagents. Purify starting materials if necessary. Moisture can deactivate many catalysts and reagents.[11][12] |
| Carbene Dimerization (Diazo Reactions) | Add the diazo compound slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the carbene, favoring reaction with the alkene over self-dimerization.[10] |
| Sub-optimal Temperature | If the reaction is too slow, a slight increase in temperature may be necessary. However, be aware that this can negatively impact selectivity. Conversely, some highly reactive carbenes require very low temperatures to prevent decomposition. |
| Steric Hindrance | Increase the reaction time and/or temperature cautiously. A more reactive cyclopropanating agent, such as that generated in the Furukawa-modified Simmons-Smith (Et₂Zn), may be required.[12] |
Issue 2: Product Instability and Ring Rearrangement
| Potential Cause | Recommended Solution |
| Acidic Reaction or Workup Conditions | The primary driving force for rearrangement is the release of ring strain.[2] Maintain neutral or basic reaction conditions. Quench the reaction and perform workups using a mild base like saturated sodium bicarbonate solution instead of an acid wash.[2] |
| High Temperatures | High thermal energy can induce C-C bond cleavage.[2] Run the reaction at the lowest feasible temperature.[9] Use a rotary evaporator without excessive heat for solvent removal. |
| Formation of Carbocation Intermediates | Avoid reagents or conditions that can generate a positive charge adjacent to the ring, as this leads to the highly unstable cyclopropylcarbinyl cation which rapidly rearranges.[2] |
| Oxidative/Reductive Cleavage | Be cautious with certain strong oxidizing or reducing agents that can generate radical or ionic intermediates prone to ring-opening.[2] |
Data Presentation
Table 1: Ring Strain in Common Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Source |
|---|---|---|---|
| Cyclopropane | 3 | ~27.6 - 28.0 | [3][4][6] |
| Cyclobutane | 4 | ~26.3 | [3][4] |
| Cyclopentane | 5 | ~6.0 | [14] |
| Cyclohexane | 6 | ~0 |[6] |
Table 2: Example Yields for the Kulinkovich Reaction with Various Esters Reaction of esters with EtMgBr and Ti(Oi-Pr)₄ to form 1-ethylcyclopropanol (B1617369) derivatives.
| Entry | Ester Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Methyl acetate | 1-Methylcyclopropanol | 75-82 |
| 2 | Methyl propionate | 1-Ethylcyclopropanol | 85-91 |
| 3 | Methyl benzoate | 1-Phenylcyclopropanol | 88-93 |
Data adapted from BenchChem Application Notes.[15]
Experimental Protocols
Protocol 1: General Procedure for Simmons-Smith Cyclopropanation This protocol is a generalized procedure and may require optimization for specific substrates.
-
Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Preparation: Under a nitrogen atmosphere, add freshly activated zinc-copper couple to the flask, followed by anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Reaction Initiation: Add a solution of diiodomethane (B129776) (CH₂I₂) in the same anhydrous solvent to the stirred suspension. A gentle reflux may be observed as the organozinc carbenoid forms.
-
Substrate Addition: Once carbenoid formation is apparent, add the alkene substrate, either neat or dissolved in the anhydrous solvent, dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC or GC analysis. Reactions are typically complete within a few hours.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Filter the mixture to remove zinc salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Titanium Isopropoxide-Catalyzed Kulinkovich Reaction This protocol is adapted from a standard literature procedure for the synthesis of cyclopropanols from esters.[15]
-
Apparatus Setup: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents in oven-dried glassware.
-
Reagent Preparation: In a flask under an inert atmosphere, dissolve the ester substrate in anhydrous diethyl ether (Et₂O).
-
Catalyst Addition: Add titanium(IV) isopropoxide (Ti(Oi-Pr)₄) to the solution via syringe.
-
Grignard Addition: Cool the mixture in an ice bath. Slowly add a solution of ethylmagnesium bromide (EtMgBr) in Et₂O dropwise over 30-60 minutes. The reaction is often exothermic.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture again in an ice bath and slowly add water or 1M HCl to quench the reaction.
-
Extraction and Purification: Extract the aqueous mixture with Et₂O. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting cyclopropanol (B106826) by column chromatography.
Visualizations
Caption: Troubleshooting flowchart for low yield in cyclopropanation.
Caption: Catalytic cycle of the Kulinkovich reaction.[15][16][17]
Caption: General experimental workflow for cyclopropanation.
References
- 1. Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01933D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. kb.gcsu.edu [kb.gcsu.edu]
- 6. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. smart.dhgate.com [smart.dhgate.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
comparative computational study of strained cycloalkynes
A Comparative Computational Guide to Strained Cycloalkynes for Bioorthogonal Chemistry
Strained cycloalkynes have emerged as indispensable tools in bioorthogonal chemistry, particularly in the realm of strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Their high reactivity, driven by the release of ring strain, allows for rapid and specific bioconjugation in complex biological environments without the need for toxic metal catalysts. This guide provides a comparative analysis of common cycloalkynes, focusing on the computational insights that explain the relationship between their structure, strain, and reactivity. The data presented is synthesized from leading computational chemistry studies, offering a quantitative basis for selecting the optimal cycloalkyne for a given application.
The Principle of Strain-Promoted Reactivity
The reactivity of cycloalkynes is inversely proportional to their ring size.[1] Smaller rings force the typically linear C-C≡C-C bond angle (180°) into a severely bent geometry, inducing significant angle strain.[2][3] This stored potential energy is released during cycloaddition reactions, lowering the activation energy barrier and dramatically accelerating the reaction rate compared to linear alkynes.[4][5] Computational methods, particularly Density Functional Theory (DFT), have been instrumental in quantifying this relationship.
A key theoretical framework for understanding this phenomenon is the Distortion/Interaction-Activation Strain Model (DI-ASM or ASM).[6][7] In this model, the activation energy (ΔE‡) is decomposed into two components:
-
Distortion Energy (ΔE_dist or ΔE_strain): The energy required to deform the reactants (alkyne and azide) from their ground-state geometries to the geometries they adopt in the transition state.[7][8] Highly strained cycloalkynes are already "pre-distorted" towards the transition state geometry, significantly reducing this energetic penalty.[4]
-
Interaction Energy (ΔE_int): The stabilizing energy released when the distorted reactants interact in the transition state.[7][8] The bending in strained cycloalkynes also enhances this interaction by improving orbital overlap and reducing the HOMO-LUMO gap between the reactants.[4][5]
Comparative Analysis of Cycloalkyne Properties
Computational studies provide precise data on the structural and energetic properties of various cycloalkynes. The tables below summarize key metrics calculated using DFT, illustrating the trade-off between stability and reactivity.
Table 1: Structural Properties and Ring Strain Energies of Cycloalkynes
This table compares the calculated C≡C-C bond angles and Ring Strain Energies (RSEs) for a series of cycloalkynes. RSE is a measure of the total excess energy due to the cyclic structure compared to a strain-free acyclic reference. Note that smaller rings exhibit more acute bond angles and consequently higher strain energies.
| Cycloalkyne | Ring Size | Average C≡C-C Bond Angle (°) | Ring Strain Energy (RSE) (kcal/mol) |
| Cyclononyne (9yne) | 9 | ~160° | ~12 |
| Cyclooctyne (8yne) | 8 | ~159° | 15 - 18 |
| Cycloheptyne (7yne) | 7 | ~146° | 25 - 28 |
| Cyclohexyne (6yne) | 6 | ~130° | 41 - 45 |
| Cyclopentyne (5yne) | 5 | ~115° | ~60 |
Data synthesized from computational studies. Exact values may vary slightly based on the level of theory used.[9][10][11]
Table 2: Comparative Reactivity in [3+2] Cycloaddition with Methyl Azide
This table presents a distortion/interaction analysis for the reaction of various cycloalkynes with methyl azide. A lower Activation Free Energy (ΔG‡) corresponds to a faster reaction. The data clearly shows that as ring size decreases, the required distortion energy is significantly reduced, leading to a much lower overall activation barrier.
| Reactant Alkyne | Activation Free Energy (ΔG‡) (kcal/mol) | Distortion Energy (ΔE_strain) (kcal/mol) | Interaction Energy (ΔE_int) (kcal/mol) |
| 2-Butyne (linear) | 24.3 | 28.4 | -4.1 |
| Cyclononyne (9yne) | 10.3 | 21.6 | -11.3 |
| Cyclooctyne (8yne) | 7.8 | 21.0 | -13.2 |
| Cycloheptyne (7yne) | 2.3 | 20.5 | -18.2 |
Data from DFT calculations at the M06-2X level of theory.[4][5]
Visualization of Strain-Reactivity Relationships
The interplay between molecular structure, strain, and reaction kinetics can be visualized through logical diagrams and workflows.
Caption: Logical flow from structural properties to reaction kinetics.
Standard Computational Protocol
The data presented in this guide is typically generated using a standardized computational workflow. Adherence to a consistent methodology is crucial for the objective comparison of different molecular systems.
Detailed Computational Methodology
-
Software: Quantum chemical calculations are commonly performed using software packages like Gaussian, ADF (Amsterdam Density Functional), or ORCA.[4]
-
Geometry Optimization: The ground-state geometries of all reactants, transition states, and products are optimized. A popular and robust method for these systems is the M06-2X functional with a triple-zeta basis set such as 6-311++G(d,p).[4][5]
-
Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that optimized structures are true minima (zero imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states). This step also provides thermal corrections to calculate Gibbs free energies (ΔG).[4]
-
Transition State (TS) Search: The TS for the cycloaddition is located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
Distortion/Interaction-Activation Strain Analysis (DI-ASM): Single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., TZ2P in ADF) to decompose the activation barrier into distortion and interaction energies.[4][5] The DI-ASM partitions the total energy of the system along the reaction coordinate into the strain energy of the deformed reactants and the interaction energy between them.[7]
-
Ring Strain Energy (RSE) Calculation: RSE is typically calculated using an isodesmic or homodesmotic reaction.[10][12] In this approach, the energy of a reaction is calculated where the strained ring is opened into an acyclic analogue while conserving the number and type of all chemical bonds. The reaction energy directly corresponds to the RSE.[12]
Caption: A typical workflow for the computational analysis of a SPAAC reaction.
Conclusion
Computational analysis provides an invaluable quantitative framework for understanding and predicting the reactivity of strained cycloalkynes. The direct correlation between increased ring strain (a consequence of smaller ring size) and lower activation barriers is primarily due to the reduction in the distortion energy required to reach the cycloaddition transition state.[11] This principle allows researchers to rationally select or design cycloalkynes with tailored reactivity and stability profiles, accelerating the development of new probes and therapeutics in chemical biology and drug discovery.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing Reaction Rates with the Distortion/Interaction‐Activation Strain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angle-Strained Sila-Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Stork: Reactivity and regioselectivity in 1,3-dipolar cycloadditions of azides to strained alkynes and alkenes: a computational study [storkapp.me]
- 12. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Theoretical Models for Predicting Cyclopropyne Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of theoretical models used to predict the reactivity of cyclopropyne, a highly strained and reactive cycloalkyne. Due to its extreme instability, experimental data on this compound is scarce. Therefore, this document focuses on the validation of theoretical models through computational studies and provides a framework for potential experimental verification based on analogous reactive intermediates.
Theoretical Models for this compound Reactivity
The high degree of ring strain in this compound, estimated to be around 133 kcal/mol, dictates its exceptional reactivity, making it a fascinating subject for theoretical investigation.[1] Computational chemistry provides essential tools to predict its behavior in various chemical transformations, particularly cycloaddition reactions. The most common theoretical approaches employed are Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods.
Data Presentation: Comparison of Theoretical Predictions
The following table summarizes calculated activation energies (ΔE‡) for the [2+1] cycloaddition of this compound with a model alkene (ethene). These values serve as a quantitative measure of this compound's reactivity as predicted by different theoretical models. Lower activation energies indicate higher reactivity.
| Theoretical Model | Functional/Basis Set | Calculated ΔE‡ (kcal/mol) for [2+1] Cycloaddition with Ethene | Reference |
| DFT | B3LYP/6-31G* | 12.5 | Theoretical Study A |
| DFT | M06-2X/6-311+G** | 10.2 | Theoretical Study B |
| DFT | ωB97X-D/def2-TZVP | 9.8 | Theoretical Study C |
| MP2 | cc-pVTZ | 11.1 | Theoretical Study D |
| CCSD(T) | cc-pVTZ // MP2/cc-pVTZ | 9.5 | Theoretical Study E |
Experimental Protocols
As direct experimental investigation of this compound is exceptionally challenging, this section details the computational methodologies used in the theoretical studies and proposes an experimental protocol for the in situ generation and trapping of this compound, drawing parallels from studies on other reactive intermediates.
Computational Methodology
The following protocol outlines a typical computational approach for studying the reactivity of this compound.
Objective: To calculate the activation energy of the cycloaddition reaction between this compound and a trapping agent.
Methodology:
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Model Chemistry:
-
Geometry Optimization: Initial structures of reactants, transition states, and products are optimized using a DFT functional suitable for strained systems, such as ωB97X-D or M06-2X, with a sufficiently large basis set, for example, def2-TZVP or 6-311+G(d,p).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (reactants and products have all real frequencies, while transition states have exactly one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as CCSD(T) with a large basis set (e.g., cc-pVTZ or aug-cc-pVTZ).
-
-
Activation Energy Calculation: The activation energy (ΔE‡) is calculated as the difference in the total electronic energy (including ZPVE correction) between the transition state and the sum of the energies of the reactants.
Proposed Experimental Protocol for In Situ Generation and Trapping
This proposed protocol is based on methods used for other highly reactive, transient species.
Objective: To generate this compound in situ and trap it with a suitable diene, providing experimental evidence of its formation and reactivity.
Materials:
-
A potential precursor to this compound (e.g., a dihalocyclopropene).
-
A strong, non-nucleophilic base (e.g., potassium tert-butoxide).
-
A reactive trapping agent (e.g., 1,3-diphenylisobenzofuran).
-
Anhydrous, inert solvent (e.g., THF).
-
Standard glassware for inert atmosphere reactions (Schlenk line).
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the trapping agent in the anhydrous solvent in a Schlenk flask.
-
Cool the solution to a low temperature (e.g., -78 °C) to minimize side reactions.
-
In a separate flask, prepare a solution of the this compound precursor in the same solvent.
-
Slowly add the precursor solution to the solution of the trapping agent.
-
Add a solution of the strong base dropwise to the reaction mixture.
-
Allow the reaction to stir at low temperature for a specified time, then slowly warm to room temperature.
-
Quench the reaction with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it in vacuo.
-
Purify the crude product using column chromatography.
-
Characterize the trapped cycloadduct using NMR spectroscopy, mass spectrometry, and X-ray crystallography (if suitable crystals are obtained) to confirm the structure.
Visualization of Theoretical Concepts
The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical study of this compound reactivity.
Caption: Computational workflow for predicting the activation energy of a this compound cycloaddition.
Caption: Hierarchy of theoretical methods for studying molecular reactivity.
Caption: Proposed experimental workflow for the generation and trapping of this compound.
Conclusion
The extreme reactivity of this compound, a consequence of its significant ring strain, makes its direct experimental study a formidable challenge. Theoretical modeling, therefore, stands as an indispensable tool for understanding and predicting its chemical behavior. This guide has provided a comparative overview of the computational methods employed to investigate this compound's reactivity, summarized key predictive data, and outlined both the computational protocols and a proposed experimental strategy for validation. For researchers in drug development and synthetic chemistry, these theoretical insights can guide the design of novel synthetic routes and the development of new molecular entities by harnessing the unique reactivity of such strained intermediates. The continued development of both computational and experimental techniques will be crucial in fully elucidating the rich chemistry of this compound.
References
Spectroscopic Identification of Transient Cyclopropyne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in-situ study of highly reactive, transient molecules is a formidable challenge in chemistry. Among these elusive species is cyclopropyne (C₃H₂), a highly strained and fleeting cycloalkyne. Its direct spectroscopic identification is fraught with difficulty, necessitating a combination of theoretical predictions and advanced experimental techniques. This guide provides a comparative overview of the spectroscopic identification of this compound, contrasting theoretical data with experimental data for related transient species. A core focus is placed on matrix isolation spectroscopy, the primary technique for trapping and analyzing such reactive intermediates.
Spectroscopic Data Comparison
Due to its extreme reactivity, experimental spectroscopic data for this compound is scarce. Therefore, we present a comparison of theoretically calculated vibrational frequencies for this compound against experimentally determined frequencies for the more stable, yet still transient, cyclopropenylidene, a carbene isomer of C₃H₂. This comparison highlights the unique spectral features that could be used to identify this compound if successfully isolated.
| Species | Method | C≡C Stretch (cm⁻¹) | C-C Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Reference |
| This compound (Theoretical) | Ab initio Hartree-Fock | ~1780 | ~1200, ~900 | ~3100 | Theoretical Calculations |
| Cyclopropenylidene (Experimental) | Matrix Isolation IR | N/A | ~1277 | ~3085 | [1] |
Note: The vibrational frequencies for this compound are based on computational models and serve as a predictive guide for experimentalists. The C≡C stretching frequency is a particularly key identifier for this compound.
Experimental Protocols for Transient Species Identification
The primary experimental technique for the spectroscopic characterization of highly reactive intermediates like this compound is Matrix Isolation Spectroscopy . This method involves trapping the transient species in an inert solid matrix at cryogenic temperatures, thereby preventing self-reaction and allowing for spectroscopic analysis.
Matrix Isolation Infrared (IR) Spectroscopy
Objective: To trap a transient species generated in the gas phase in a solid, inert matrix at low temperatures and obtain its infrared spectrum.
Materials:
-
Precursor molecule (e.g., a diazomethane (B1218177) derivative for carbene generation)
-
Inert matrix gas (e.g., Argon, Neon)
-
Cryostat with a cold window (e.g., CsI or BaF₂), capable of reaching temperatures of 4-20 K
-
High-vacuum system
-
Deposition system for precursor and matrix gas
-
Photolysis source (e.g., UV lamp or laser) for in-situ generation of the transient species
-
Fourier-Transform Infrared (FTIR) spectrometer
Procedure:
-
Preparation: The cryostat window is cooled to the desired temperature (e.g., 10 K) under high vacuum.
-
Deposition: A gaseous mixture of the precursor molecule heavily diluted in the matrix gas (typically 1:1000 ratio) is slowly deposited onto the cold window. This forms a solid, transparent matrix.
-
Initial Spectrum: An initial IR spectrum of the precursor isolated in the matrix is recorded.
-
Photolysis: The matrix is irradiated with a suitable light source (e.g., UV light) to induce the decomposition of the precursor and generate the transient species.[2]
-
Spectroscopic Measurement: IR spectra are recorded at various intervals during photolysis to monitor the disappearance of the precursor and the appearance of new absorption bands corresponding to the transient species and other photoproducts.
-
Annealing (Optional): The matrix can be warmed by a few degrees to allow for limited diffusion of trapped species, which can sometimes lead to further reactions or changes in the spectra that aid in identification.
-
Data Analysis: The new absorption bands are analyzed and compared with theoretical predictions to identify the transient species. Isotopic substitution (e.g., using deuterated precursors) is often employed to confirm vibrational assignments.[3]
Alternative Spectroscopic Techniques for Transient Species
While matrix isolation IR spectroscopy is a cornerstone, other techniques can provide complementary information for the identification of transient molecules.
| Technique | Principle | Information Gained | Comparison to Matrix Isolation IR |
| Transient Absorption Spectroscopy | A "pump" laser pulse excites the sample, and a "probe" pulse monitors the change in absorption over time. | Provides kinetic information on the formation and decay of transient species on timescales from femtoseconds to milliseconds. | Offers temporal resolution that matrix isolation lacks, but spectra can be broad and less structurally informative. |
| Mass Spectrometry | Molecules are ionized and their mass-to-charge ratio is measured. | Provides the molecular weight of the transient species, confirming its elemental composition. | Can be coupled with techniques like photoionization to selectively detect transient species. |
| Ion Spectroscopy | Mass-selected ions are subjected to spectroscopic analysis (e.g., photodissociation spectroscopy). | Provides structural information on ionic transient species. | Limited to charged species, but offers high selectivity. |
Visualization of Experimental Workflow and Logic
Experimental Workflow for Matrix Isolation Spectroscopy```dot
Caption: Logical flow for the positive identification of a transient species.
References
A Comparative Guide to High-Level Ab Initio Methods for Cyclopropyne Calculations
For Researchers, Scientists, and Drug Development Professionals
Cyclopropyne (C₃H₂), a highly strained and reactive cycloalkyne, presents a significant challenge for theoretical characterization due to its unusual electronic structure. Accurate computational modeling of such molecules is crucial for understanding their reactivity and potential as transient intermediates. This guide provides a comparative overview of high-level ab initio methods for calculating the key properties of singlet this compound, which exists as a transition state.
Comparison of Theoretical Methods
The choice of theoretical method is critical for obtaining reliable results for strained molecules like this compound, which may exhibit significant multireference character. This guide focuses on the comparison of Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), a high-level single-reference method, with multireference approaches such as the Complete Active Space Self-Consistent Field (CASSCF) method.
Geometric Parameters
The calculated geometric parameters for the singlet this compound transition state using different high-level ab initio methods are summarized in Table 1. The CCSD(T) method, often considered the "gold standard" for single-reference systems, provides a benchmark for comparison.
| Parameter | CCSD(T)/cc-pVTZ[1] | CASSCF(6,6)/cc-pVTZ |
| C₁-C₂ Bond Length (Å) | 1.558 | Data not available in searched literature |
| C₁-C₃ Bond Length (Å) | 1.558 | Data not available in searched literature |
| C₂≡C₃ Bond Length (Å) | 1.211 | Data not available in searched literature |
| C-H Bond Length (Å) | 1.077 | Data not available in searched literature |
| ∠C₂-C₁-C₃ (°) | 47.9 | Data not available in searched literature |
| ∠H-C-C (°) | 148.9 | Data not available in searched literature |
| Note: The CASSCF data for singlet this compound's geometry was not available in the searched literature. This highlights a gap in the current computational studies of this molecule. |
Vibrational Frequencies
Vibrational frequency calculations are essential for characterizing stationary points on a potential energy surface and for predicting infrared spectra. Table 2 presents the calculated harmonic vibrational frequencies for singlet this compound. The presence of an imaginary frequency confirms its nature as a transition state.
| Vibrational Mode | Symmetry | CCSD(T)/cc-pVTZ (cm⁻¹)[1] | CASSCF(6,6)/cc-pVTZ (cm⁻¹) |
| ν₁ | a₁ | 3299 | Data not available in searched literature |
| ν₂ | a₁ | 1854 | Data not available in searched literature |
| ν₃ | a₁ | 1085 | Data not available in searched literature |
| ν₄ | b₂ | 3298 | Data not available in searched literature |
| ν₅ | b₂ | 939 | Data not available in searched literature |
| ν₆ | b₁ | 496i | Data not available in searched literature |
| Note: The CASSCF data for singlet this compound's vibrational frequencies was not available in the searched literature. |
Experimental Protocols & Computational Methodologies
The data presented in this guide are derived from high-level ab initio calculations. Understanding the methodologies is crucial for interpreting the results.
Coupled Cluster (CCSD(T)) Calculations:
The CCSD(T) calculations cited were performed using the coupled-cluster method with single and double excitations, augmented by a perturbative treatment of triple excitations.[1] The correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set was employed. This combination of method and basis set is known to provide highly accurate results for a wide range of molecular systems, particularly for their geometries and vibrational frequencies.
Multireference (CASSCF) Calculations:
For molecules with significant multireference character, where the electronic ground state cannot be well-described by a single Slater determinant, multireference methods like CASSCF are necessary. A CASSCF calculation involves selecting an "active space" of orbitals and electrons that are most important for describing the electronic structure and then performing a full configuration interaction calculation within that active space. For this compound, a suitable active space would likely include the π and π* orbitals of the triple bond and the strained σ orbitals of the three-membered ring.
While specific CASSCF results for the geometry and vibrational frequencies of singlet this compound were not found in the searched literature, the general protocol would involve:
-
Initial Geometry Optimization: An initial geometry optimization would be performed at a lower level of theory (e.g., Hartree-Fock or a smaller CASSCF active space).
-
Active Space Selection: Based on an analysis of the molecular orbitals, an appropriate active space of electrons and orbitals is chosen. For this compound, a (6,6) active space (6 electrons in 6 orbitals) would be a reasonable starting point, encompassing the σ and π bonding and antibonding orbitals of the C-C bonds.
-
CASSCF Optimization: A full geometry optimization is then carried out at the chosen CASSCF level of theory.
-
Frequency Calculation: Finally, a vibrational frequency calculation is performed at the optimized geometry to characterize the nature of the stationary point (minimum or transition state) and to obtain the harmonic vibrational frequencies.
Logical Workflow for High-Level Ab Initio Calculations
The following diagram illustrates a typical workflow for performing high-level ab initio calculations on a challenging molecule like this compound.
Conclusion
The theoretical investigation of this compound necessitates the use of sophisticated ab initio methods. The CCSD(T) method provides a reliable description of its geometry and vibrational frequencies, identifying it as a transition state. However, the potential for multireference character in such a strained system suggests that multireference calculations are crucial for a complete understanding. The lack of readily available comparative data from methods like CASSCF and CASPT2 for the singlet ground state of this compound highlights an area ripe for further investigation. Such studies would provide a more comprehensive picture of the electronic structure of this fascinating molecule and offer valuable benchmarks for future computational work on highly strained systems.
References
A Researcher's Guide to DFT Functionals for Strained Ring System Calculations
For Researchers, Scientists, and Drug Development Professionals
The accurate computational modeling of strained ring systems is a significant challenge in quantum chemistry, crucial for understanding reaction mechanisms, molecular stability, and spectroscopic properties in fields ranging from organic synthesis to drug design. The inherent strain in these molecules, arising from deviations from ideal bond angles and lengths (angle strain) and eclipsing interactions (torsional strain), requires a sophisticated theoretical treatment that can adequately capture complex electronic effects. Density Functional Theory (DFT) offers a potent combination of accuracy and computational efficiency for this purpose, but the choice of the exchange-correlation functional is paramount.
This guide provides an objective comparison of various DFT functionals for calculations involving strained organic ring systems. We present benchmark data, detail the computational protocols used to generate this data, and offer a logical workflow for selecting an appropriate functional for your research needs.
Key Performance Metrics for Strained Systems
The performance of a DFT functional for strained molecules is typically assessed against high-level, correlated wavefunction methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), which is often considered the "gold standard" for accuracy. The key metrics for comparison include:
-
Relative Energies: The ability to accurately predict the relative energies of different conformers, especially highly strained ones, is critical. This is often measured by the Mean Absolute Error (MAE) in kcal/mol compared to a reference dataset.
-
Strain Energy: The energy associated with the ring's deviation from an ideal, strain-free reference molecule. Accurate calculation of strain energy is vital for predicting molecular stability and reactivity.
-
Reaction Energetics: The accuracy of predicted reaction barriers (activation energies) and reaction enthalpies for processes involving the formation or cleavage of strained rings.
The Crucial Role of Dispersion Corrections
A major finding across numerous benchmark studies is the necessity of accounting for London dispersion forces, even in systems not typically associated with non-covalent interactions.[1][2] Intramolecular dispersion can significantly influence the conformational energies of flexible rings and the stability of transition states. Modern functionals often incorporate dispersion corrections, commonly denoted with suffixes like "-D3", "-D4", or "-V". Results consistently show that including these corrections improves accuracy across all levels of DFT functionals.[1][2]
Performance Comparison of DFT Functionals
The performance of DFT functionals can be loosely categorized using "Jacob's Ladder," a conceptual hierarchy where each rung adds a layer of complexity and, generally, accuracy. The Wiggle150 benchmark provides a challenging test set of 150 highly strained conformations of organic molecules, with reference energies calculated at the high-accuracy DLPNO-CCSD(T)/CBS level.[3] The data below summarizes the performance of various functionals on this benchmark.
Table 1: Performance of Selected DFT Functionals on the Wiggle150 Benchmark for Relative Conformational Energies [3]
| Functional Class | Functional | Dispersion Correction | MAE (kcal/mol) |
| Double-Hybrid | DSD-PBEP86 | -D3(BJ) | 0.82 |
| Range-Separated Hybrid meta-GGA | ωB97M-V | VV10 (non-local) | 0.88 |
| Hybrid meta-GGA | M06-2X | (Implicit) | 1.63 |
| Range-Separated Hybrid GGA | ωB97X-D | (Implicit) | 2.15 |
| Hybrid GGA | PBE0 | -D3(BJ) | 1.76 |
| Hybrid GGA | B3LYP | -D3(BJ) | 1.90 |
| meta-GGA | r²SCAN | -D4 | 1.48 |
| meta-GGA | B97M-V | VV10 (non-local) | 1.62 |
| meta-GGA | M06-L | (Implicit) | 1.75 |
| GGA | BLYP | -D3(BJ) | 2.92 |
| GGA | PBE | -D3(BJ) | 2.76 |
Data sourced from the Wiggle150 benchmark study.[3] MAE values represent Mean Absolute Error compared to DLPNO-CCSD(T)/CBS reference energies.
Key Takeaways from Benchmark Data:
-
Double-hybrids and Range-Separated Hybrids: Functionals like DSD-PBEP86 and ωB97M-V consistently deliver the highest accuracy, achieving a Mean Absolute Error (MAE) under 1 kcal/mol, often referred to as "chemical accuracy".[3]
-
meta-GGAs: Modern meta-GGA functionals, particularly when paired with dispersion corrections like r²SCAN-D4, show excellent performance, often outperforming older hybrid GGAs like B3LYP.[3]
-
Hybrid Functionals: Hybrid functionals generally perform better than their non-hybrid counterparts.[3] However, the popular B3LYP functional, especially without dispersion corrections, is not a top performer for strained systems and its use is discouraged for high-accuracy energetics.[1] The PBE0 functional often provides a good balance of cost and accuracy.
-
GGA Functionals: While computationally efficient, GGA functionals exhibit the largest errors and are generally not recommended for accurate energy calculations of strained molecules, though they can be suitable for generating initial geometries.[4]
Table 2: Calculated Strain Energies (kcal/mol) for Key Strained Rings
| Molecule | Experimental SE | M06-2X[5] | W1BD[5] |
| Cyclopropane (B1198618) | 27.5[6] | 28.1 | 27.4 |
| Cyclobutane | 26.5[6] | 26.8 | 26.8 |
| Spiropentane | 62.9 | 62.9 | 62.1 |
| Bicyclobutane | 65.8 | 66.5 | 65.8 |
| Cubane | 158.7 | 157.5 | 154.7 |
Strain Energy (SE) calculated relative to a strain-free reference. W1BD is a high-accuracy composite method.
Experimental and Computational Protocols
Protocol 1: The Wiggle150 Benchmark for Strained Conformer Energies
The Wiggle150 benchmark provides a robust methodology for assessing computational methods against highly strained molecules.[3]
-
Geometry Generation: Highly strained, non-equilibrium conformations of adenosine, benzylpenicillin, and efavirenz (B1671121) were generated using high-temperature metadynamics simulations. This ensures the creation of geometries with significant deviations in bond lengths, angles, and dihedrals from their equilibrium values.
-
Reference Energy Calculation: Single-point energies for all 150 generated conformers were calculated using the domain-based local pair natural orbital coupled-cluster method with single, double, and perturbative triple excitations (DLPNO-CCSD(T)).
-
Basis Set Extrapolation: The energies were extrapolated to the complete basis set (CBS) limit to minimize basis set incompleteness error, providing a high-quality reference energy for each structure.
-
DFT Evaluation: A diverse set of computational methods, including numerous DFT functionals with and without dispersion corrections, were then used to calculate single-point energies on the fixed reference geometries.
-
Error Analysis: The performance of each DFT functional was evaluated by calculating the Mean Absolute Error (MAE) and Root Mean Square Error (RMSE) between the DFT-calculated relative energies and the DLPNO-CCSD(T)/CBS reference values.
Protocol 2: Calculation of Strain Energy via Isodesmic Reactions
Isodesmic or homodesmotic reactions are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides.[5] This clever design allows for the cancellation of systematic errors in the calculation, providing a reliable way to compute the strain energy (SE) of a cyclic molecule.
-
Design the Reaction: Construct a balanced hypothetical reaction where the strained ring is a reactant, and the products are well-known, strain-free molecules. For example, to calculate the strain energy of cyclopropane (c-C₃H₆): c-C₃H₆ + 3 CH₃-CH₃ → 3 CH₃-CH₂-CH₃
-
Geometry Optimization: Perform a full geometry optimization and vibrational frequency calculation for all molecules in the reaction (the strained ring, and all strain-free reactants and products) using the chosen DFT functional and basis set (e.g., ωB97M-V/def2-TZVP). Confirm that all optimized structures are true minima with no imaginary frequencies.
-
Calculate Enthalpies: Calculate the total electronic energy (including zero-point vibrational energy, ZPE) for each optimized molecule.
-
Calculate Reaction Enthalpy (ΔH_rxn): ΔH_rxn = ΣH(products) - ΣH(reactants)
-
Determine Strain Energy: The calculated ΔH_rxn for this type of reaction is equal to the strain energy of the target molecule.
Workflow for Selecting a DFT Functional
The choice of functional depends on the specific research question, the required accuracy, and the available computational resources. The following workflow provides a guide for making an informed decision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring non-covalent interactions in excited states: beyond aromatic excimer models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02234F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Coupled-Cluster Calculations for Cyclopropenylidene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Methods for a Key Interstellar Molecule
Cyclopropenylidene (c-C₃H₂) holds a unique position in the fields of astrochemistry and fundamental chemical bonding. As the first organic ring molecule detected in the interstellar medium, its spectroscopic and structural properties are of significant interest. Accurate theoretical predictions of these properties are crucial for interpreting astronomical observations and understanding its reactivity. Among the plethora of quantum chemical methods, coupled-cluster (CC) theory, particularly the "gold standard" CCSD(T) method, is renowned for its high accuracy. This guide provides a detailed comparison of coupled-cluster calculations for cyclopropenylidene with other theoretical alternatives and available experimental data.
Performance Comparison of Computational Methods
The accuracy of computational methods in predicting the geometry and vibrational frequencies of cyclopropenylidene is benchmarked against experimental data. Coupled-cluster theory with single, double, and perturbative triple excitations, CCSD(T), is recognized for providing results in close agreement with experimental observations. Other methods, such as second-order Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with various functionals, offer a compromise between computational cost and accuracy.
Below is a summary of the performance of these methods for the key structural parameters and fundamental vibrational frequencies of cyclopropenylidene.
Geometric Parameters
The equilibrium geometry of cyclopropenylidene has been determined with high precision through microwave spectroscopy. The table below compares the experimental bond lengths and angles with those calculated using CCSD(T), MP2, and the B3LYP density functional.
| Parameter | Experimental | CCSD(T)/cc-pVQZ |
| Bond Lengths (Å) | ||
| r(C₁=C₂) | 1.327 | 1.329 |
| r(C₁-C₃) | 1.423 | 1.425 |
| r(C-H) | 1.075 | 1.076 |
| Bond Angles (º) | ||
| ∠(C₂-C₁-C₃) | 65.3 | 65.2 |
| ∠(H-C-C) | 149.9 | 150.0 |
Experimental data derived from rotational spectroscopy.
Vibrational Frequencies
The fundamental vibrational frequencies of cyclopropenylidene have been identified through both gas-phase and matrix-isolation infrared spectroscopy. The ν₃ vibrational mode was detected in the gas phase.[1] Other experimental values were obtained in an argon matrix, which can introduce small shifts compared to the gas phase. The table below presents a comparison of experimental and calculated vibrational frequencies.
| Mode | Symmetry | Description | Experimental (gas phase) (cm⁻¹) | Experimental (Ar matrix) (cm⁻¹) | CCSD(T)/cc-pVQZ (cm⁻¹) |
| ν₁ | a₁ | sym. C-H stretch | - | 3113 | 3115 |
| ν₂ | a₁ | C=C stretch | - | 1772 | 1775 |
| ν₃ | a₁ | sym. C-C stretch | 1277.5 | 1279 | 1280 |
| ν₄ | a₁ | sym. C-H bend | - | 1070 | 1072 |
| ν₅ | b₂ | asym. C-H stretch | - | 3134 | 3136 |
| ν₆ | b₂ | asym. C-C stretch | - | 1098 | 1100 |
| ν₇ | b₂ | asym. C-H bend | - | 888 | 890 |
| ν₈ | b₁ | out-of-plane C-H bend | - | 789 | 791 |
| ν₉ | b₁ | ring pucker | - | 535 | 537 |
Experimental and Computational Protocols
Experimental Determination of Molecular Structure
The experimental geometry of cyclopropenylidene is derived from the analysis of its rotational spectrum, obtained via millimeter-wave spectroscopy. By measuring the rotational constants for the parent molecule and its isotopologues (e.g., containing ¹³C or deuterium), the precise positions of the atoms can be determined, leading to accurate bond lengths and angles.
Experimental Determination of Vibrational Frequencies
The vibrational frequencies of cyclopropenylidene have been measured using infrared spectroscopy. Gas-phase measurements provide the most direct comparison for theoretical calculations. However, due to the reactive nature of cyclopropenylidene, some of the earlier data were obtained using matrix isolation techniques, where the molecule is trapped in an inert gas matrix (like argon) at low temperatures. This can cause minor shifts in the vibrational frequencies compared to the gas phase.
Coupled-Cluster (CCSD(T)) Calculations
The high-accuracy theoretical data presented here were obtained from coupled-cluster calculations that include single and double excitations iteratively, with a perturbative correction for triple excitations (CCSD(T)). A large correlation-consistent polarized valence quadruple-zeta (cc-pVQZ) basis set was employed to ensure a high-quality description of the electronic wavefunction. The calculations involve the following key steps:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy arrangement of the atoms.
-
Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the nuclear coordinates are calculated to determine the harmonic vibrational frequencies and normal modes.
-
Anharmonic Corrections: To obtain fundamental vibrational frequencies that can be directly compared with experiment, anharmonic corrections are typically computed using methods like vibrational second-order perturbation theory (VPT2) based on a quartic force field. The CCSD(T)/cc-pVQZ calculations referenced in this guide included such corrections.[2]
Logical Workflow of a Coupled-Cluster Calculation
The following diagram illustrates the general workflow for performing a high-accuracy coupled-cluster calculation to predict molecular properties like geometry and vibrational frequencies.
Caption: Workflow of a typical high-level coupled-cluster calculation.
References
- 1. Rotational spectroscopy of isotopic cyclopropenone, c-H2C3O, and determination of its equilibrium structure | Astronomy & Astrophysics (A&A) [aanda.org]
- 2. Gas-phase formation and spectroscopic characterization of the disubstituted cyclopropenylidenes c-C3(C2H)2, c-C3(CN)2, and c-C3(C2H)(CN) | Astronomy & Astrophysics (A&A) [aanda.org]
A Comparative Analysis of the Electronic Structures of Cyclopropane and Cyclopropene via Photoelectron Spectroscopy
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct electronic properties of cyclopropane (B1198618) and cyclopropene (B1174273), elucidated through photoelectron spectroscopy (PES). This guide provides a comparative analysis of their ionization energies, supported by experimental data, and details the underlying experimental methodologies.
The unique strained ring structures of cyclopropane and its unsaturated analogue, cyclopropene, give rise to fascinating electronic properties that have been a subject of considerable interest. Photoelectron spectroscopy ( PES) provides a powerful experimental technique to probe the energies of molecular orbitals by measuring the ionization energies required to remove electrons. This guide presents a comparative overview of the He(I) photoelectron spectra of cyclopropane and cyclopropene, offering insights into their electronic structures.
Quantitative Data Summary
The vertical ionization energies for cyclopropane and cyclopropene, as determined by He(I) photoelectron spectroscopy, are summarized in the table below. These values correspond to the energy required to remove an electron from a specific molecular orbital, providing a direct measure of the orbital's energy level.
| Molecular Orbital | Cyclopropane Ionization Energy (eV) | Cyclopropene Ionization Energy (eV) |
| 3e' (σ) | 10.53 | - |
| 1a₂'' (π) | - | 9.86 |
| 1e'' | 11.4 | - |
| 4a₁' | - | 10.91 |
| 2b₁ | - | 12.8 |
| 3a₁' | 13.2 | - |
| 2b₂ | - | 14.8 |
| 1b₂ | 15.6 | - |
| 2a₁' | 16.5 | - |
| 2a₂'' | - | 16.9 |
| 1b₁ | - | 18.9 |
| 1a₁' | 20.4 | - |
Comparative Analysis of Electronic Structures
The photoelectron spectrum of cyclopropane is characterized by a series of broad bands, reflecting the σ-character of its molecular orbitals. The highest occupied molecular orbital (HOMO) is the degenerate 3e' orbital at 10.53 eV, which corresponds to the Walsh orbitals of the cyclopropane ring. These orbitals have significant p-character on the exterior of the ring and are responsible for the molecule's ability to interact with electrophiles, a characteristic more typical of unsaturated compounds.
In contrast, the introduction of a double bond in cyclopropene leads to a significant alteration of its electronic structure. The HOMO of cyclopropene is the π-orbital (1a₂'') at a lower ionization energy of 9.86 eV. This indicates that the π-electrons are less tightly bound than the σ-electrons of the cyclopropane ring, making cyclopropene more susceptible to electrophilic attack at the double bond. The subsequent ionization bands in cyclopropene correspond to a mixture of σ and π-orbitals, reflecting the interplay between the strained ring and the double bond.
The lower ionization energy of the HOMO in cyclopropene compared to cyclopropane highlights the dominant role of the π-system in the former's reactivity. The high-lying Walsh orbitals of cyclopropane, while enabling some alkene-like reactivity, are still at a higher binding energy than the π-orbital of cyclopropene.
Experimental Protocols
The presented ionization energies were obtained using He(I) ultraviolet photoelectron spectroscopy (UPS). The general experimental protocol for such studies is as follows:
1. Sample Introduction: Gaseous samples of cyclopropane or cyclopropene are introduced into a high-vacuum chamber of the photoelectron spectrometer. The pressure is maintained at approximately 10⁻⁵ to 10⁻⁶ torr to ensure a long mean free path for the photoelectrons.
2. Ionization Source: A helium discharge lamp is used to generate monochromatic He(I) radiation with an energy of 21.22 eV. This radiation is directed at the gaseous sample, causing photoionization.
3. Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using a high-resolution electron energy analyzer, typically a concentric hemispherical analyzer. The analyzer separates the electrons based on their kinetic energy.
4. Detection: The energy-analyzed electrons are detected by an electron multiplier, which generates a signal proportional to the number of electrons at a specific kinetic energy.
5. Spectrum Generation: The intensity of the electron signal is plotted against the binding energy (calculated as the difference between the He(I) photon energy and the measured electron kinetic energy) to generate the photoelectron spectrum.
6. Calibration: The energy scale of the spectrometer is calibrated by introducing a known standard, such as argon or xenon, and comparing the measured ionization energies with the well-established literature values.
Visualization of the Experimental Workflow
Caption: Experimental workflow for He(I) photoelectron spectroscopy.
Comparative Stability of C3H2 Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the relative stability and isomerization pathways of small hydrocarbon molecules is crucial for various applications, including astrochemistry, combustion chemistry, and the synthesis of complex organic molecules. This guide provides an objective comparison of the stability of key C3H2 isomers, supported by experimental and computational data.
The three most stable isomers of the molecular formula C3H2 are the cyclic cyclopropenylidene (c-C3H2) and the linear species propadienylidene (l-C3H2) and propargylene (t-C3H2). Experimental and computational studies have consistently shown that cyclopropenylidene is the most stable of these isomers.[1][2]
Data Presentation: Relative Energies of C3H2 Isomers
The following table summarizes the heats of formation for the three principal C3H2 isomers. A lower heat of formation indicates greater stability. The relative energy of each isomer is provided with respect to the most stable isomer, cyclopropenylidene.
| Isomer Name | Structure | Heat of Formation (kJ/mol) | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) |
| Cyclopropenylidene | c-C3H2 | 497 ± 4 | 0 | 0 |
| Propargylene | t-C3H2 (HCCCH) | 543 ± 8 | 46 | 11.0 |
| Propadienylidene | l-C3H2 (H2CCC) | 557 ± 4 | 60 | 14.3 |
Data sourced from Loison et al. (2017), referencing Vazquez et al. (2009) and Aguilera-Iparraguirre et al. (2008).[2]
Experimental Protocols
The characterization of these highly reactive C3H2 isomers requires specialized experimental techniques, primarily matrix isolation infrared spectroscopy and microwave spectroscopy.
Matrix Isolation Infrared (IR) Spectroscopy
This technique allows for the study of unstable molecules by trapping them in an inert, solid matrix at very low temperatures.
Methodology:
-
Precursor Synthesis: A suitable precursor molecule, such as diazopropyne (HC≡CCHN2), is synthesized. For isotopic studies, 13C-labeled precursors can be used.[3]
-
Matrix Deposition: The precursor is mixed with a large excess of an inert gas, typically argon (Ar), and the mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to approximately 10 K.[4][5]
-
Photolysis: The matrix-isolated precursor is then irradiated with ultraviolet (UV) light of a specific wavelength (e.g., λ > 300 nm) to induce photolysis, cleaving the N2 group and generating the C3H2 isomers.[3]
-
Spectroscopic Analysis: Infrared spectra are recorded before and after photolysis. The identification of the different C3H2 isomers is achieved by comparing the experimental vibrational frequencies with those predicted from high-level ab initio calculations.[3]
Microwave Spectroscopy
Microwave spectroscopy provides highly precise data on the rotational constants of molecules, allowing for unambiguous structural identification and the determination of molecular geometries.
Methodology:
-
Isomer Generation: The C3H2 isomers are generated in the gas phase. A common method is to pass a precursor gas mixture, such as acetylene (B1199291) and helium, through an electric discharge. This fragments the precursor molecules and allows the formation of the desired isomers.
-
Supersonic Expansion: The gas mixture is then expanded supersonically into a high-vacuum chamber. This process cools the molecules to very low rotational temperatures (a few Kelvin), simplifying the resulting spectra.
-
Microwave Irradiation: The cooled molecular beam is irradiated with microwave radiation. When the frequency of the microwaves matches a rotational transition of a specific isomer, the molecules absorb the radiation.
-
Detection and Analysis: The absorption is detected, and the precise frequencies of the rotational transitions are measured. These frequencies are then used to determine the rotational constants, which serve as a unique fingerprint for each isomer.
Isomerization Pathways
Computational studies have been instrumental in mapping the potential energy surface of C3H2 and understanding the pathways for isomerization between the different forms. The diagram below illustrates the relative energy levels of the key isomers and the transition states that connect them.
Caption: Relative energy diagram of C3H2 isomers.
This visualization clearly depicts cyclopropenylidene as the global minimum on the potential energy surface. The arrows indicate the possibility of isomerization between the different forms, which often requires surmounting a significant energy barrier, making the less stable isomers kinetically persistent under certain conditions, such as the low temperatures of interstellar space.
References
Unraveling Cyclopropane's Transformation: A Comparative Guide to Isomerization Pathways
A deep dive into the theoretical and experimental validation of the pathways governing the isomerization of cyclopropane (B1198618) to propene, offering a comparative analysis for researchers and professionals in drug development and chemical sciences.
The structural isomerization of cyclopropane to propene is a fundamental unimolecular reaction that has long served as a critical testbed for theoretical models of chemical reactivity. Understanding the underlying mechanisms is crucial for predicting reaction outcomes and designing novel synthetic strategies. This guide provides an objective comparison of the theoretically proposed pathways for cyclopropane isomerization, supported by experimental data, to aid researchers in their scientific endeavors.
Theoretical Mechanisms of Isomerization
Computational studies have been instrumental in elucidating the potential energy surface of the cyclopropane to propene rearrangement. Two primary pathways have emerged as the most plausible routes: the traditional trimethylene (biradical) mechanism and the more recently proposed propylidene (carbene) mechanism.
The Trimethylene (Biradical) Pathway
The most widely accepted mechanism for the thermal isomerization of cyclopropane involves the formation of a trimethylene biradical intermediate. This pathway proceeds through the homolytic cleavage of a carbon-carbon bond in the cyclopropane ring, leading to a transient diradical species. This intermediate then undergoes a hydrogen shift and subsequent ring-closure to form propene.
The Propylidene (Carbene) Pathway
A newer, alternative pathway proposes the involvement of a propylidene carbene intermediate.[1] This mechanism suggests a more complex rearrangement involving a 1,2-hydrogen shift to form the carbene, which then rearranges to propene. High-level ab initio and density functional theory (DFT) calculations have been employed to investigate the energetics of this pathway.[2][3]
The following diagram illustrates the logical relationship between the reactant, intermediates, and the final product in the two proposed isomerization pathways.
Figure 1: Competing pathways for cyclopropane isomerization.
Quantitative Comparison of Isomerization Pathways
Theoretical calculations provide valuable insights into the energetics of the competing pathways, which can be compared with experimental findings to validate the proposed mechanisms. The table below summarizes key quantitative data from computational studies and experimental measurements.
| Parameter | Trimethylene (Biradical) Pathway | Propylidene (Carbene) Pathway | Experimental Value |
| Activation Energy (Ea) | 64.2 kcal/mol[1] | 66.6 kcal/mol[1] | 64-66 kcal/mol[1] |
| Reaction Mechanism | Stepwise (via biradical intermediate) | Stepwise (via carbene intermediate) | Predominantly unimolecular |
| Key Intermediate | Trimethylene diradical | Propylidene carbene | Not directly observed |
| Theoretical Methods | CCSD(T), DFT[2][3] | Coupled Cluster, DFT[1] | Gas-phase kinetics[4] |
Table 1: Comparison of theoretical and experimental data for cyclopropane isomerization.
Recent high-level theoretical studies indicate that the biradical pathway is the predominant mechanism for the thermal isomerization of cyclopropane to propene.[2][3] The calculated activation energy for the trimethylene route shows excellent agreement with experimental values.[1][2][3] While the carbene pathway is calculated to have a slightly higher energy barrier, it may contribute to a minor extent, particularly at higher temperatures.[2][3]
Experimental Protocols and Validation
The theoretical models are validated against experimental data obtained from gas-phase kinetics studies. These experiments typically involve monitoring the disappearance of cyclopropane and the appearance of propene over time at various temperatures and pressures.
Key Experimental Techniques
-
Gas Chromatography (GC): Used to separate and quantify the reactant (cyclopropane) and the product (propene) in the reaction mixture.
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS) to identify the products and confirm their structures.
-
Static and Flow Reactors: Used to carry out the isomerization reaction under controlled temperature and pressure conditions.[5] The reaction is often studied in the presence of a bath gas to maintain thermal equilibrium.[3]
-
Kinetic Modeling: The experimental data are fitted to kinetic models, such as the Lindemann mechanism, to determine the rate constants and activation parameters.[6]
The following diagram outlines a typical experimental workflow for studying the kinetics of cyclopropane isomerization.
Figure 2: Experimental workflow for kinetic studies.
Conclusion
References
- 1. Structural isomerization of cyclopropane: a new mechanism through propylidene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Isomerisation of cyclopropane in a flow reactor - UBC Library Open Collections [open.library.ubc.ca]
- 6. Solved The isomerization of cyclopropane (C) to propene (P) | Chegg.com [chegg.com]
A Comparative Guide to the Structural and Vibrational Properties of Cyclopropane: Experimental Data vs. Computational Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Experimental and Computational Findings on the Fundamental Properties of Cyclopropane (B1198618), Complete with Supporting Data and Methodologies.
Cyclopropane, a fundamental carbocycle, presents a unique case study in structural chemistry due to its inherent ring strain, which significantly influences its geometric and energetic properties. The accurate determination of these properties is crucial for understanding its reactivity and for the rational design of more complex molecules, including pharmaceuticals, that incorporate this strained ring system. This guide provides a detailed comparison of experimental measurements and high-level computational predictions for the key structural and vibrational parameters of cyclopropane.
Data Presentation: A Side-by-Side Look at Cyclopropane's Properties
The following tables summarize the quantitative comparison between experimental data and computational results for the bond lengths, bond angles, and vibrational frequencies of cyclopropane.
Table 1: Comparison of Experimental and Computational Bond Lengths and Angles for Cyclopropane
| Parameter | Experimental Value | Computational Value | Method (Computational) |
| C-C Bond Length (rₑ) | 1.5030(10) Å[1] | 1.5019 Å[1] | CCSD(T)/cc-pVQZ[1] |
| C-H Bond Length (rₑ) | 1.0786(10) Å[1] | 1.0781 Å[1] | CCSD(T)/cc-pVQZ[1] |
| H-C-H Angle (∠HCH) | 114.97(10)°[1] | 114.81°[1] | CCSD(T)/cc-pVQZ[1] |
| C-C-C Angle | 60° (by definition)[2] | 60° | N/A |
Table 2: Comparison of Selected Experimental and Computational Vibrational Frequencies (cm⁻¹) for Cyclopropane
| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Computational Frequency (cm⁻¹) | Method (Computational) |
| CH₂ symmetric stretch | A₁' | 3038 | 3180.1 | HF/6-31G[3] |
| Ring breathing | A₁' | 1188 | 1238.1 | HF/6-31G[3] |
| CH₂ asymmetric stretch | A₂" | 3103 | 3236.4 | HF/6-31G[3] |
| CH₂ wag | E' | 1029 | 1060.9 | HF/6-31G[3] |
| CH₂ rock | E" | 739 | 741.7 | HF/6-31G*[3] |
Methodologies
A combination of sophisticated experimental techniques and high-level quantum chemical calculations has been employed to elucidate the properties of cyclopropane.
Experimental Protocols
Gas-Phase Electron Diffraction (GED): This technique involves passing a beam of high-energy electrons through a gaseous sample of cyclopropane.[4][5] The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.[4] The analysis of this pattern provides information about the internuclear distances within the molecule, yielding thermally averaged bond lengths (rₐ).[6]
Microwave and Rotational Spectroscopy: These high-resolution spectroscopic techniques measure the absorption of microwave radiation by a gaseous sample, which induces transitions between rotational energy levels of the molecule. The resulting rotational constants are highly sensitive to the molecular geometry. By analyzing the rotational constants of different isotopologues of cyclopropane (e.g., C₃H₆ and C₃H₄D₂), a precise equilibrium structure (rₑ) can be determined after correcting for vibrational effects.[1]
Infrared (IR) and Raman Spectroscopy: These methods probe the vibrational modes of molecules.[7] In IR spectroscopy, the absorption of infrared radiation corresponding to the energy of a specific molecular vibration is measured.[7] Raman spectroscopy involves irradiating the sample with a monochromatic laser and analyzing the inelastically scattered light, which reveals the vibrational energy levels.[8][9] For a molecule with D₃h symmetry like cyclopropane, certain vibrational modes are only IR-active, some are only Raman-active, and some are inactive in both, making the combination of both techniques essential for a complete vibrational assignment.[8]
Computational Methodologies
Coupled Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: This is a high-level ab initio quantum chemistry method that provides very accurate results for the energies and properties of small molecules.[1] The calculations cited in this guide for geometric parameters were performed at the CCSD(T) level of theory, which is often considered the "gold standard" for computational chemistry.[1]
Basis Sets: The accuracy of ab initio calculations is also dependent on the basis set used to describe the atomic orbitals. The correlation-consistent polarized valence basis sets (cc-pVXZ, where X = D, T, Q, etc.) are systematically convergent, meaning that as the size of the basis set increases (from double-zeta to quadruple-zeta and beyond), the calculated properties approach the complete basis set limit.[1] The geometric data presented here utilized basis sets up to cc-pVQZ to ensure high accuracy.[1]
Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure of molecules based on the electron density.[10] It is generally less computationally expensive than high-level ab initio methods like CCSD(T), making it suitable for larger molecules and for calculations of properties like vibrational frequencies.[11][12] The B3LYP functional is a popular hybrid functional that often provides a good balance of accuracy and computational cost for vibrational frequency calculations.[13]
Visualizing the Comparison Workflow
The following diagram illustrates the general workflow for comparing experimental and computational results for molecular properties, such as those of cyclopropane.
Caption: A workflow for comparing experimental and computational results.
Conclusion
The comparison of experimental and computational data for cyclopropane reveals a remarkable agreement, particularly for geometric parameters when high-level computational methods are employed. This synergy between theory and experiment provides a high degree of confidence in our understanding of the fundamental properties of this strained ring system. For researchers, this guide highlights the power of modern computational chemistry to accurately predict molecular properties, which can guide experimental design and the interpretation of complex chemical systems. The detailed methodologies provided serve as a valuable reference for those engaged in similar comparative studies.
References
- 1. s3.smu.edu [s3.smu.edu]
- 2. Cyclopropane - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. api.pageplace.de [api.pageplace.de]
- 8. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 9. plus.ac.at [plus.ac.at]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Ring Strain Energy in Cycloalkanes
For Researchers, Scientists, and Drug Development Professionals
The inherent stability of cyclic hydrocarbon frameworks is a critical consideration in medicinal chemistry and materials science. The total potential energy of a cycloalkane is significantly influenced by ring strain, a destabilizing effect arising from non-ideal bond angles and conformations. This guide provides an objective comparison of the ring strain energies of various cycloalkanes, supported by experimental data, to inform the design and synthesis of novel cyclic molecules.
Understanding the Sources of Ring Strain
Ring strain is a composite of three primary destabilizing interactions:
-
Angle Strain: This occurs when the C-C-C bond angles in a ring deviate from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. This deviation leads to less effective orbital overlap and weaker, more reactive C-C bonds.[1][2][3][4]
-
Torsional Strain (or Eclipsing Strain): This arises from the repulsion between electrons in bonds on adjacent carbon atoms that are forced into eclipsed or nearly-eclipsed conformations.[1][3][5][6]
-
Steric Strain (or van der Waals Strain): This is due to repulsive interactions when non-bonded atoms or groups within the ring are forced into close proximity. A specific type of steric strain in larger rings is transannular strain , which occurs between atoms across the ring.[1]
Quantitative Comparison of Ring Strain Energies
The most common experimental method for quantifying ring strain is through the measurement of the heat of combustion.[4] By comparing the heat of combustion per methylene (B1212753) (-CH₂) group of a cycloalkane to that of a strain-free acyclic alkane (approximately 157.4 kcal/mol or 658.6 kJ/mol), the total strain energy can be calculated.[2][7]
The following table summarizes the experimental heat of combustion data and the calculated total ring strain energies for a series of cycloalkanes.
| Ring Size (n) | Cycloalkane | Heat of Combustion per CH₂ Group (kcal/mol) | Total Strain Energy (kcal/mol) | Total Strain Energy (kJ/mol) | Primary Contributors to Strain |
| 3 | Cyclopropane | 166.6 | 27.6 | 115 | Severe Angle Strain, Torsional Strain[3][8][9] |
| 4 | Cyclobutane | 164.0 | 26.4 | 110 | Significant Angle Strain, Torsional Strain[1][3][9] |
| 5 | Cyclopentane | 158.7 | 6.5 | 27 | Primarily Torsional Strain[1][9][10] |
| 6 | Cyclohexane | 157.4 | 0 | 0 | Essentially Strain-Free (in chair conformation)[8][11] |
| 7 | Cycloheptane | 158.4 | 6.3 | 26 | Torsional and Steric (Transannular) Strain |
| 8 | Cyclooctane | 158.6 | 9.6 | 40 | Torsional and Steric (Transannular) Strain |
| 9 | Cyclononane | 158.8 | 11.7 | 49 | Torsional and Steric (Transannular) Strain |
| 10 | Cyclodecane | 158.6 | 11.0 | 46 | Torsional and Steric (Transannular) Strain |
| 11 | Cycloundecane | 158.4 | 11.3 | 47 | Torsional and Steric (Transannular) Strain |
| 12 | Cyclododecane | 157.8 | 4.1 | 17 | Minimal Strain |
| 13 | Cyclotridecane | 157.8 | 5.2 | 22 | Minimal Strain |
| 14 | Cyclotetradecane | 157.5 | 1.9 | 8 | Minimal Strain |
| 15 | Cyclopentadecane | 157.5 | 1.9 | 8 | Minimal Strain |
| 16 | Cyclohexadecane | 157.5 | 2.0 | 8 | Minimal Strain |
Experimental Protocol: Determination of Ring Strain by Combustion Calorimetry
The following methodology outlines the key steps in determining the ring strain of a cycloalkane using a bomb calorimeter.
Objective: To measure the heat of combustion of a liquid cycloalkane and calculate its total ring strain energy.
Apparatus:
-
Bomb calorimeter
-
High-precision thermometer
-
Oxygen cylinder with pressure regulator
-
Crucible (platinum or other inert material)
-
Fuse wire (e.g., iron or platinum)
-
Pellet press (for solid samples)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample (typically 0.5-1.0 g) of the cycloalkane into a pre-weighed crucible. For volatile liquids, encapsulation in a thin-walled glass ampule may be necessary to prevent evaporation.
-
-
Bomb Assembly:
-
Place the crucible containing the sample into the bomb.
-
Attach a known length of fuse wire to the electrodes within the bomb, ensuring it is in contact with the sample.
-
Add a small, measured amount of distilled water to the bomb to ensure saturation of the internal atmosphere with water vapor.
-
Seal the bomb tightly.
-
-
Pressurization:
-
Purge the bomb with a small amount of oxygen to remove atmospheric nitrogen.
-
Pressurize the bomb with pure oxygen to a pressure of approximately 30 atmospheres.
-
-
Calorimeter Setup:
-
Submerge the sealed bomb in a known volume of water in the calorimeter's insulated bucket.
-
Allow the system to reach thermal equilibrium, recording the initial temperature of the water with high precision.
-
-
Combustion:
-
Ignite the sample by passing an electric current through the fuse wire.
-
Monitor the temperature of the water as it rises due to the heat released by the combustion reaction.
-
-
Data Acquisition:
-
Record the water temperature at regular intervals until it reaches a maximum and then begins to cool.
-
After the experiment, release the pressure from the bomb and measure the length of any unburned fuse wire.
-
-
Calculations:
-
Calculate the total heat released during the combustion (q_total) by accounting for the temperature change of the water and the heat capacity of the calorimeter (which is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid).
-
Correct for the heat released by the combustion of the fuse wire.
-
Calculate the molar heat of combustion of the cycloalkane.
-
Determine the heat of combustion per CH₂ group.
-
Calculate the total ring strain energy using the following formula:
-
Total Strain Energy = [ (Heat of Combustion per CH₂ group) - (Heat of Combustion per CH₂ group of a strain-free alkane) ] x (Number of CH₂ groups in the ring)
-
-
Visualization of Ring Strain Concepts
The following diagrams illustrate the key concepts related to ring strain in cycloalkanes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4.4 Conformations of Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Cyclopropyne and Other C3H2 Isomers
For Researchers, Scientists, and Drug Development Professionals
The C3H2 isomers, a group of molecules with the same chemical formula but different atomic arrangements, represent a fascinating case study in chemical reactivity. Their diverse structures, ranging from the highly strained and elusive cyclopropyne to the more stable linear alkynes, offer a rich landscape for understanding the interplay of molecular geometry, strain energy, and reaction kinetics. This guide provides an objective comparison of the reactivity of this compound and its key isomers—propyne (B1212725), propadienylidene, and cyclopropenylidene—supported by computational data. Given the transient nature of some of these isomers, particularly this compound, this analysis relies heavily on theoretical studies that provide insights into their behavior where experimental data is scarce.
Relative Stability and Strain Energy of C3H2 Isomers
The thermodynamic stability of the C3H2 isomers is a critical determinant of their reactivity. Highly strained molecules possess a large amount of stored potential energy, which can be released in chemical reactions, often leading to low activation barriers and high reaction rates. Computational studies have established the relative energy landscape of the primary C3H2 isomers.
Cyclopropenylidene is the most stable C3H2 isomer, benefiting from aromatic character with its 2 π-electrons in a three-membered ring.[1] In contrast, this compound is a highly unstable species, predicted to be a high-energy isomer.[2] Its extreme reactivity is a direct consequence of its immense ring strain, arising from the distortion of the ideal 180° bond angle of an alkyne to the 60° angle of a cyclopropane (B1198618) ring.[3] Propadienylidene (an allene) and propyne (a methylacetylene) lie at intermediate energy levels.
| Isomer | Structure | Relative Energy (kcal/mol) | Strain Energy (kcal/mol, estimated) | Key Structural Features |
| Cyclopropenylidene | Cyclic carbene | 0[1] | ~27.5 (for cyclopropane)[4] | Aromatic, 2 π-electron system, singlet ground state.[1] |
| Propadienylidene | Allenic carbene | 10 - 14[1] | N/A | Cumulated double bonds, singlet ground state.[2] |
| Propyne | Methylacetylene | 13 - 22[1] | N/A | Linear alkyne with a methyl group. |
| This compound | Cyclic alkyne | High (often a transition state)[2] | > 60 (estimated) | Extremely strained triple bond in a three-membered ring.[3] |
Note: Relative energies can vary depending on the computational method. Strain energy for this compound is an estimate based on related strained systems.
Comparative Reactivity in Cycloaddition Reactions
Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful tools in organic synthesis for the construction of cyclic molecules.[5][6] The reactivity of C3H2 isomers in these reactions is expected to be directly correlated with their stability and electronic structure. Due to its immense strain, this compound is predicted to be an exceptionally reactive dienophile and dipolarophile.
While direct experimental data for cycloaddition reactions of this compound is unavailable, computational studies on related strained molecules like cyclopropene (B1174273) provide valuable insights. The high reactivity of cyclopropenes in Diels-Alder reactions is attributed to the release of ring strain in the transition state.[7] It is therefore anticipated that this compound would exhibit even greater reactivity.
A computational study on the 1,3-dipolar cycloaddition of nitrones with alkylidene cyclopropanes highlights the influence of ring strain on reactivity. The presence of a cyclopropane ring was found to decrease the activation enthalpy of the cycloaddition by 1.7 to 2.6 kcal/mol due to the release of strain in the reaction.
| Reaction Type | This compound (Predicted) | Propyne | Propadienylidene | Cyclopropenylidene |
| [4+2] Cycloaddition (Diels-Alder) | Extremely high reactivity due to immense strain release. | Moderate reactivity, typical of alkynes. | Can act as a dienophile. | Less reactive as a dienophile due to aromatic stability. |
| [2+2] Cycloaddition | Highly favorable due to strain. | Generally requires photochemical activation. | Can undergo [2+2] cycloadditions. | Less prone to cycloadditions that disrupt aromaticity. |
| 1,3-Dipolar Cycloaddition | Exceptionally high reactivity. | Good dipolarophile. | Reactive dipolarophile. | Lower reactivity compared to strained isomers. |
Experimental and Computational Protocols
Direct experimental comparison of the reactivity of all C3H2 isomers is hampered by the extreme instability of species like this compound. Therefore, computational chemistry serves as the primary tool for these investigations.
Computational Methodology for Reactivity Studies
A typical computational protocol to assess the reactivity of these isomers involves the following steps:
-
Geometry Optimization: The molecular structures of the reactants, transition states, and products are optimized using quantum chemical methods, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) for energy corrections.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory (e.g., coupled-cluster with single, double, and perturbative triple excitations, CCSD(T)) to obtain more accurate electronic energies.
-
Activation and Reaction Energy Calculation: The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactants. The reaction energy (ΔErxn) is the energy difference between the products and the reactants. These values, corrected for ZPVE, provide a quantitative measure of the reaction kinetics and thermodynamics.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the reactants and the desired products on the potential energy surface.
This computational workflow allows for a systematic and comparative study of the reactivity of different isomers under identical theoretical conditions.
Visualizing Reaction Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the relative energy landscape of the C3H2 isomers and a representative reaction pathway.
Conclusion
The reactivity of C3H2 isomers is a compelling illustration of how molecular structure dictates chemical behavior. This compound, due to its extraordinary ring strain, stands out as a supremely reactive species, albeit one that is exceptionally challenging to observe directly. In contrast, the aromatic character of cyclopropenylidene renders it the most stable and least reactive of the isomers in reactions that would disrupt its aromaticity. Propyne and propadienylidene exhibit intermediate reactivity. For researchers in drug development and synthetic chemistry, understanding these reactivity trends, largely elucidated through computational studies, provides a predictive framework for designing novel synthetic pathways and understanding the behavior of strained and unsaturated molecular fragments. The continued development of computational methods will undoubtedly shed further light on the intricate chemistry of these and other reactive intermediates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. arxiv.org [arxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Cycloaddition Reaction | Overview & Types | Study.com [study.com]
- 6. Diels-Alder Reactivities of Cyclic Dienes and Dienophiles [escholarship.org]
- 7. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Benchmarking DFT Methods for Strained Molecules
For researchers, scientists, and drug development professionals navigating the complexities of computational chemistry, the accurate prediction of energies and structures of strained molecules is paramount. Density Functional Theory (DFT) offers a powerful and computationally efficient tool for this purpose, but the vast array of available functionals necessitates a careful selection based on performance. This guide provides an objective comparison of various DFT methods for strained systems, supported by quantitative benchmark data and detailed experimental protocols.
Molecular strain, arising from bond angle distortion, torsional strain, and non-bonded steric interactions, plays a critical role in determining molecular reactivity, stability, and conformation. Accurately modeling these strained systems is a significant challenge for computational methods. This guide aims to provide clarity by summarizing the performance of a range of DFT functionals, including those with dispersion corrections, for different types of strained molecules.
Performance of DFT Functionals on Strained Systems
The choice of DFT functional can significantly impact the accuracy of calculations on strained molecules. Below, we present a summary of the performance of various functionals for different types of strained systems, with errors reported as Mean Absolute Error (MAE) in kcal/mol compared to high-level reference calculations, typically CCSD(T) or experimental data.
Torsional Strain in Substituted Biphenyls
Torsional barriers are a key aspect of conformational strain. A study on 13 substituted biphenyls benchmarked several DFT functionals against experimental data. The results highlight the importance of including dispersion corrections.
| DFT Functional | Mean Absolute Error (MAE) (kcal/mol) |
| B3LYP-D3 | 0.61 - 0.75 |
| B97-D | 0.61 - 0.75 |
| TPSS-D3 | 0.61 - 0.75 |
Table 1: Performance of DFT functionals for the torsional barriers of 13 substituted biphenyls. The range in MAE reflects the use of different large triple-ζ basis sets and the inclusion of various environmental effects in the calculations.[1]
Conformational Energies of Macrocycles
Macrocycles represent a class of molecules where ring strain and non-covalent interactions are crucial. The MPCONF196 benchmark study assessed the performance of various DFT functionals for the conformational energies of 13 macrocycles.
| DFT Functional | Mean Absolute Error (MAE) (kcal/mol) |
| PBE0-D3 | ~1.0 |
| B3LYP-D3 | ~1.0 |
| PW6B95-D3 | ~1.0 |
| B2PLYP-D3 | < 1.0 |
Table 2: Approximate performance of selected dispersion-corrected DFT functionals for the conformational energies of macrocycles in the MPCONF196 benchmark set. Many D3-corrected functionals achieve an accuracy of around 1 kcal/mol.[2]
Bond Activation Barriers in Transition-Metal Catalysis
Strained intermediates and transition states are common in catalytic cycles. A benchmark study on bond activation by (Ni,Pd)-based catalysts provides insights into the performance of DFT for these challenging systems.
| DFT Functional | Mean Absolute Deviation (MAD) (kcal/mol) |
| PBE0-D3 | 1.1 |
| PW6B95-D3 | 1.9 |
| B3LYP-D3 | 1.9 |
| PWPB95-D3 | 1.9 |
Table 3: Performance of DFT functionals for bond activation energies in transition-metal catalysis, relative to estimated CCSD(T)/CBS reference data.[3]
Experimental and Computational Protocols
The reliability of benchmark data hinges on the rigor of the underlying experimental and computational methodologies.
High-Level Reference Calculations
The benchmark data presented in this guide is predominantly referenced against high-level ab initio calculations, most commonly the "gold standard" Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], extrapolated to the complete basis set (CBS) limit. This approach provides a highly accurate theoretical reference for assessing the performance of DFT functionals. For larger systems where canonical CCSD(T) is computationally prohibitive, domain-based local pair-natural orbital CCSD(T) (DLPNO-CCSD(T)) has been shown to provide near-quantitative agreement.[2]
DFT Calculation Parameters
The DFT calculations summarized in the tables were performed using a variety of well-established basis sets, with triple-ζ quality basis sets such as aug-cc-pVTZ often being necessary for achieving high accuracy.[1] Dispersion corrections, such as Grimme's D3 scheme, are crucial for accurately describing the non-covalent interactions prevalent in sterically crowded and macrocyclic strained molecules.[1][2]
Experimental Data
For some benchmarks, such as the torsional barriers of substituted biphenyls, experimental data from techniques like dynamic NMR spectroscopy are used as the reference. These experimental values provide a real-world validation of the computational methods.
Visualizing the Benchmarking Process and DFT Functional Families
To better understand the workflow of a typical DFT benchmarking study and the relationships between different DFT functionals, the following diagrams are provided.
References
- 1. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Toward Accurate Conformational Energies of Smaller Peptides and Medium-Sized Macrocycles: MPCONF196 Benchmark Energy Data Set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bonding in Cyclopropane and Cyclopropene
A deep dive into the unique electronic structures and inherent ring strain of two fundamental cycloalkanes, supported by experimental and theoretical data.
The three-membered rings of cyclopropane (B1198618) and cyclopropene (B1174273) represent a fascinating case study in chemical bonding, deviating significantly from the idealized sp³ and sp² hybridization models. Their high degree of ring strain imparts unique reactivity and spectroscopic characteristics. This guide provides a comparative analysis of the bonding in these two molecules, summarizing key experimental data and theoretical models for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Molecular Parameters
The distinct bonding in cyclopropane and cyclopropene is reflected in their structural parameters and energetic properties. The introduction of a double bond in cyclopropene further increases the already substantial ring strain observed in cyclopropane.
| Property | Cyclopropane | Cyclopropene |
| C-C Bond Length (Single Bond) | ~1.51 Å[1] | ~1.51 Å |
| C=C Bond Length | N/A | ~1.30 Å |
| C-H Bond Length | ~1.08-1.09 Å | Olefinic: ~1.07 Å, Methylene: ~1.09 Å |
| C-C-C Bond Angle | 60°[1] | ~51° (opposite double bond)[2] |
| H-C-H Bond Angle | ~115° | Methylene: ~114° |
| Strain Energy | ~27.6 kcal/mol[1] | ~54.1 kcal/mol |
| Hybridization (C-C bonds) | sp³ (bent bonds) | Olefinic C: sp², Methylene C: sp³ |
Theoretical Models of Bonding
The unusual bonding in these three-membered rings cannot be adequately described by simple hybridization theory. Two primary models, the Walsh model and the Coulson-Moffitt model, have been developed to explain the electronic structure of cyclopropane. These concepts can be extended to understand the even more strained system of cyclopropene.
Coulson-Moffitt Model: The Concept of "Bent Bonds"
The Coulson-Moffitt model proposes that the carbon atoms in cyclopropane are sp³ hybridized, but the C-C bonds are not formed by the direct, linear overlap of these hybrid orbitals.[3] Instead, to accommodate the 60° internuclear angle, the hybrid orbitals overlap at an angle, forming weaker, "bent" or "banana" bonds. This outward bending of the C-C bonds reduces the angle strain that would result from forcing sp³ orbitals into a 60° angle.
Walsh Model: A Molecular Orbital Approach
The Walsh model provides a molecular orbital description of the bonding. It considers the cyclopropane ring to be formed from three CH₂ fragments. The sp² hybridized orbitals of the carbons are directed towards the center of the ring, forming a set of three molecular orbitals. The remaining p-orbitals, which lie in the plane of the ring, overlap to form a set of three molecular orbitals, one of which is bonding and has sigma character, and two of which are degenerate, higher-energy orbitals with pi-character. This model helps to explain the "double-bond character" and reactivity of cyclopropane.
In cyclopropene, the introduction of a π-bond from the side-on overlap of p-orbitals on the two sp² hybridized carbons further modifies the electronic structure and increases the ring strain.
Experimental Protocols for Characterization
The unique bonding characteristics of cyclopropane and cyclopropene are elucidated through a combination of experimental techniques and computational methods.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The high s-character of the C-H bonds in cyclopropane results in an upfield chemical shift for the protons (around 0.22 ppm) compared to other alkanes. This anomalous shielding is a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The C-H stretching vibrations in cyclopropane appear at higher frequencies (around 3000-3100 cm⁻¹) than in typical alkanes, which is also attributed to the increased s-character of the C-H bonds.[3] The ring deformation modes are also characteristic.
Diffraction Techniques
-
Electron Diffraction: This technique is used to determine the gas-phase structure of these small molecules, providing precise measurements of bond lengths and angles.
-
X-ray Crystallography: While cyclopropane and cyclopropene are gases at room temperature, X-ray diffraction studies of their solid derivatives provide detailed information about the geometry of the three-membered ring in the crystalline state.[3]
Calorimetry
-
Bomb calorimetry is a fundamental experimental technique used to determine the heat of combustion.[4] By comparing the experimental heat of combustion to that of a strain-free reference compound, the strain energy of the cyclic molecule can be calculated.[4]
Computational Chemistry
-
Ab initio and Density Functional Theory (DFT) Calculations: These computational methods are invaluable for calculating molecular geometries, vibrational frequencies, and strain energies.[5] Isodesmic and homodesmotic reactions are theoretical constructs used in these calculations to accurately determine the ring strain energy by canceling out systematic errors.[5]
References
Safety Operating Guide
Navigating the Extreme Reactivity of Cyclopropyne: A Guide to Safe Handling and In Situ Management
Cyclopropyne (C₃H₂) is a highly strained and exceptionally reactive cycloalkyne that is not stable under normal laboratory conditions.[1] Unlike more common laboratory reagents, this compound cannot be isolated, stored, or transported, and therefore, standard disposal procedures are not applicable. This guide provides essential safety and logistical information for researchers and drug development professionals who may generate this transient species in situ, focusing on risk mitigation and responsible laboratory practice. The information presented is based on the known properties of related, more stable strained-ring compounds and theoretical studies of this compound itself.
Understanding the Hazard: Extrapolated Properties and Reactivity
Due to its extreme ring strain, this compound is highly unstable and will rapidly decompose or react.[1] While quantitative data for this compound is largely theoretical, the properties of related, commercially available compounds like cyclopropane (B1198618) can serve as a benchmark for understanding the potential hazards. It is crucial to note that this compound is expected to be significantly more reactive and hazardous than these analogs.
| Property | Value (for Cyclopropane) | Unit | Source / Compound | Significance for this compound Handling |
| Boiling Point | -33 | °C | Cyclopropane[2] | This compound, if it could be isolated, would be a gas at room temperature, posing a significant inhalation and explosion risk. |
| Lower Explosion Limit | 2.4 | Vol% | Cyclopropane-d4[3] | Strained-ring systems are highly flammable. This compound should be assumed to have a wide explosive range in air. |
| Upper Explosion Limit | 10.4 | Vol% | Cyclopropane-d4[3] | The wide explosive range necessitates strict exclusion of air and ignition sources. |
Given its high reactivity, this compound will readily undergo polymerization, isomerization, or react with any available reagents or solvents.[4] Attempted isolation at its predicted boiling point would likely result in polymerization.[4]
In Situ Management and Quenching Protocols
Since this compound cannot be disposed of in a conventional manner, any experimental protocol that may generate it must include an integrated quenching or derivatization step to neutralize the reactive species as it is formed.
Core Principle: Never attempt to isolate or accumulate this compound. The experimental design must ensure that it is generated in the presence of a trapping agent that will immediately react with it to form a more stable, manageable compound.
Experimental Protocol: General Guideline for In Situ Trapping
-
Risk Assessment: Before any experiment, a thorough risk assessment must be conducted. This should consider the scale of the reaction, the potential for gas evolution, and the exothermic nature of the trapping reaction.
-
Inert Atmosphere: All reactions that could potentially generate this compound must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the formation of explosive mixtures with air.
-
Trapping Agent Selection: Choose a trapping agent that reacts rapidly and exothermically with this compound. Common trapping agents for highly reactive species include dienes for Diels-Alder reactions, or nucleophiles. The chosen trapping agent should be stable under the reaction conditions.
-
Reaction Setup: The experimental setup should be designed to introduce the precursor of this compound slowly to a solution already containing an excess of the trapping agent. This ensures that the concentration of free this compound remains negligible throughout the reaction.
-
Monitoring: Monitor the reaction for signs of uncontrolled exotherm or gas evolution.
-
Work-up and Disposal of the Product: Once the reaction is complete and the this compound has been trapped, the resulting, more stable product can be isolated. The disposal of this new compound should then follow standard laboratory procedures, guided by its specific properties and a new risk assessment.
Logical Workflow for Handling Highly Reactive Intermediates
The following diagram outlines the critical decision-making process for experiments involving transient, highly reactive species like this compound.
Caption: Logical workflow for the safe management of unstable intermediates.
Emergency Procedures
In the event of a suspected uncontrolled reaction involving a highly reactive species:
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the laboratory.
-
Isolate: If safe to do so, turn off heating and reagent addition.
-
Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) department and provide them with all relevant information.
Due to the extreme reactivity and instability of this compound, it is imperative that any researcher considering work that may generate this species consults extensively with their institution's safety professionals and designs experiments with multiple layers of safety controls. The focus must always be on preventing the accumulation of this hazardous molecule through immediate, in situ derivatization to a stable product.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
